molecular formula C23H46BrNO10 B8268430 Boc-NH-PEG8-C2-Br

Boc-NH-PEG8-C2-Br

Cat. No.: B8268430
M. Wt: 576.5 g/mol
InChI Key: DPWOAUPSTHIINZ-UHFFFAOYSA-N
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Description

Boc-NH-PEG8-C2-Br is a useful research compound. Its molecular formula is C23H46BrNO10 and its molecular weight is 576.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46BrNO10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWOAUPSTHIINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46BrNO10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG8-C2-Br: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-NH-PEG8-C2-Br, a bifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: The Role of Bifunctional Linkers in Targeted Drug Design

In modern drug discovery, the ability to selectively modulate the function of specific proteins is paramount. Bifunctional molecules, such as PROTACs, have emerged as a powerful modality to achieve this by hijacking the cell's natural protein degradation machinery. These molecules consist of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound is a heterobifunctional linker featuring a Boc-protected amine and a bromoethyl group, connected by an eight-unit polyethylene glycol (PEG) chain. This structure provides a versatile platform for the synthesis of complex bioconjugates.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a linker is crucial for its effective application. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C23H46BrNO10[1][2]
IUPAC Name tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate[1][2]
CAS Number 2688072-12-8[1]
Molecular Weight 576.52 g/mol
Exact Mass 575.2300
Purity Typically >98%
Appearance To be determined
Solubility To be determined
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark environment.

Synthesis and Functionalization: Experimental Protocols

While specific, detailed synthesis protocols for this compound are often proprietary and the compound is frequently available through custom synthesis, a general understanding of its preparation and subsequent use in bioconjugation can be derived from standard organic chemistry principles and literature on similar PEG linkers.

General Synthesis Approach

The synthesis of this compound likely involves a multi-step process starting from commercially available PEG building blocks. A plausible synthetic route would involve:

  • Monoprotection of a PEG-diamine: Starting with a diamine-PEG8, one of the amino groups is protected with a tert-butyloxycarbonyl (Boc) group.

  • Introduction of the Bromoethyl Moiety: The remaining free amino group is then reacted with a suitable reagent to introduce the bromoethyl functionality.

Experimental Protocol: Bioconjugation using this compound in PROTAC Synthesis

This protocol outlines a general workflow for the sequential conjugation of a target protein ligand (containing a nucleophilic group, e.g., a thiol or amine) and an E3 ligase ligand (containing a carboxylic acid) to the this compound linker.

Step 1: Alkylation of the Target Protein Ligand

  • Materials:

    • Target protein ligand with a nucleophilic handle (e.g., Ligand-SH)

    • This compound

    • A suitable aprotic solvent (e.g., DMF, DMSO)

    • A non-nucleophilic base (e.g., DIPEA)

  • Procedure:

    • Dissolve the target protein ligand (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

    • Add a solution of this compound (1.0 - 1.2 eq) in the same solvent dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC).

    • Upon completion, quench the reaction and purify the resulting Boc-protected intermediate (Ligand-S-C2-PEG8-NH-Boc) using an appropriate method such as flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection

  • Materials:

    • Boc-protected intermediate from Step 1

    • A suitable acidic solution (e.g., 4M HCl in dioxane, or trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Procedure:

    • Dissolve the purified intermediate in the chosen solvent.

    • Add the acidic solution and stir at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling with the E3 Ligase Ligand

  • Materials:

    • Deprotected intermediate from Step 2 (Ligand-S-C2-PEG8-NH2)

    • E3 ligase ligand with a carboxylic acid handle (Ligand-COOH)

    • A peptide coupling reagent (e.g., HATU, HBTU)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous aprotic solvent (e.g., DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Add the coupling reagent (1.1 - 1.2 eq) and the base (2.0 - 3.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected intermediate from Step 2 (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the final PROTAC molecule by LC-MS.

    • Upon completion, purify the final PROTAC using preparative HPLC to obtain the desired product.

Visualizing the PROTAC Concept and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Structure POI Target Protein (Warhead) Linker This compound (Linker) POI->Linker Covalent Bond E3 E3 Ligase (Ligand) Linker->E3 Covalent Bond

Caption: General structure of a PROTAC molecule.

Bioconjugation_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling A Target Ligand-SH + This compound B Boc-protected Intermediate A->B Nucleophilic Substitution C Boc-protected Intermediate D Amine Intermediate C->D Acidic Conditions E Amine Intermediate + E3 Ligase Ligand-COOH F Final PROTAC E->F Peptide Coupling

Caption: PROTAC synthesis workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The signaling pathway for this process is a key aspect of its mechanism of action.

PROTAC_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein POI->Ternary E3 E3 Ligase E3->Ternary Ternary_complex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ub->Ternary_complex Transfer Ub_POI Polyubiquitinated Target Protein Ub_POI_2 Polyubiquitinated Target Protein Ternary_complex->Ub_POI Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Ub_POI_2->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

In-Depth Technical Guide: Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-NH-PEG8-C2-Br, a widely utilized PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular characteristics, provides detailed experimental protocols for its application in PROTAC synthesis, and includes visual diagrams to illustrate key concepts and workflows.

Core Data Presentation

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Weight 576.52 g/mol [1]
Exact Mass 575.2300 g/mol
Chemical Formula C23H46BrNO10[1]
CAS Number 2688072-12-8
Purity ≥98%
Appearance Solid Powder
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.

Introduction to this compound in PROTAC Technology

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These chimeric molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The polyethylene glycol (PEG) chain in this compound enhances the solubility and cell permeability of the resulting PROTAC molecule. The terminal tert-butyloxycarbonyl (Boc) protected amine and the bromoethyl group provide orthogonal reactive handles for the sequential attachment of the E3 ligase and POI ligands.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a PROTAC using this compound. These steps should be adapted and optimized based on the specific properties of the protein of interest and E3 ligase ligands.

Protocol 1: Conjugation of POI Ligand to this compound

This procedure describes the reaction of a POI ligand containing a nucleophilic group (e.g., a phenol or amine) with the bromoethyl end of the linker.

Materials:

  • Protein of Interest (POI) Ligand with a reactive nucleophile

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or another suitable base

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add K2CO3 (3.0 equivalents) to the solution and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the this compound solution to the POI ligand mixture.

  • Heat the reaction mixture to 60°C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to reveal a primary amine for subsequent conjugation to the E3 ligase ligand.

Materials:

  • POI-Linker intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI-Linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

  • The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Conjugation of E3 Ligase Ligand

This final step involves the formation of an amide bond between the deprotected linker-POI intermediate and an E3 ligase ligand containing a carboxylic acid.

Materials:

  • Amine-Linker-POI intermediate (TFA salt) from Protocol 2

  • E3 Ligase Ligand with a carboxylic acid (e.g., Pomalidomide derivative) (1.0 equivalent)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the Amine-Linker-POI intermediate (TFA salt) (1.1 equivalents) in anhydrous DMF and add DIPEA (to neutralize the TFA salt).

  • Add the solution of the amine intermediate to the activated E3 ligase ligand mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC, leading to the targeted degradation of a protein of interest.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Proteasome->PROTAC Releases Proteasome->E3_Ligase Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the sequential steps involved in the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand - this compound - E3 Ligase Ligand Step1 Step 1: Conjugate POI Ligand to Linker Start->Step1 Intermediate1 POI-Linker-Boc Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 POI-Linker-NH2 Intermediate Step2->Intermediate2 Step3 Step 3: Conjugate E3 Ligase Ligand Intermediate2->Step3 Purification Purification (HPLC) Step3->Purification Final_Product Final PROTAC Molecule Purification->Final_Product

Caption: General workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

This diagram illustrates the modular nature of a PROTAC molecule, highlighting the distinct yet interconnected components.

PROTAC_Components PROTAC PROTAC Molecule POI_Ligand POI Ligand (Warhead) PROTAC->POI_Ligand Consists of Linker Linker (e.g., this compound) PROTAC->Linker Consists of E3_Ligase_Ligand E3 Ligase Ligand (Anchor) PROTAC->E3_Ligase_Ligand Consists of POI_Ligand->Linker Linker->E3_Ligase_Ligand

Caption: Modular components of a PROTAC.

References

Technical Guide: Physical Properties and Applications of Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG8-C2-Br is a heterobifunctional crosslinker containing a Boc-protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal bromoacetyl group. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for covalent linkage to target proteins and E3 ligase ligands. This guide provides a comprehensive overview of the known physical properties of this compound, standardized experimental protocols for their determination, and its application in PROTAC-mediated protein degradation.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-defined, others such as melting point and density are not consistently reported in publicly available datasheets and may require experimental determination.

PropertyValueSource(s)
IUPAC Name tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate[1]
Synonyms N-Boc-PEG8-Bromide, T-Boc-N-Amido-PEG8-Bromide[1]
CAS Number 2688072-12-8[1]
Chemical Formula C23H46BrNO10
Molecular Weight 576.52 g/mol
Exact Mass 575.2300 u
Appearance Solid. The physical form of similar PEGylated compounds can range from a liquid or semi-solid to a solid, depending on purity and molecular weight.
Purity Typically >95% or >98%, as specified by the supplier.
Solubility While specific quantitative data is often not provided, the PEG chain is known to enhance aqueous solubility. Similar PEG linkers are soluble in organic solvents such as chloroform, dichloromethane, DMF, and DMSO.
Storage Conditions For long-term storage, it is recommended to store at -20°C. For short-term storage, 0 - 4°C is suitable. The compound should be kept dry and in the dark.

Experimental Protocols

Due to the limited availability of specific quantitative physical data for this compound, this section provides detailed, generalized protocols for the experimental determination of key physical properties.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • The sample of this compound

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate of the melting range.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new sample-loaded capillary tube. Set the heating rate to a slow and steady 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.5°C.

Assessment of Solubility

This protocol provides a general method for qualitatively and semi-quantitatively assessing the solubility of a PEGylated compound in various solvents.

Objective: To determine the solubility of this compound in a range of aqueous and organic solvents.

Materials and Equipment:

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes

  • A selection of solvents (e.g., water, PBS, DMSO, DMF, methanol, chloroform)

  • The sample of this compound

Procedure:

  • Qualitative Assessment:

    • Place a small, known amount (e.g., 1 mg) of the compound into separate vials.

    • Add a known volume (e.g., 1 mL) of each solvent to be tested to the respective vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect each vial for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Assessment (Serial Dilutions):

    • For solvents in which the compound appears soluble, prepare a stock solution of a known concentration (e.g., 10 mg/mL).

    • If the compound dissolves completely, this is the minimum solubility.

    • If the compound does not dissolve completely, add additional solvent incrementally until it does, and calculate the resulting concentration.

    • Alternatively, prepare a saturated solution by adding an excess of the compound to a known volume of solvent. Agitate the mixture for an extended period (e.g., several hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to pellet the undissolved solid.

    • Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or by solvent evaporation and weighing the residue).

Application in PROTAC-Mediated Protein Degradation

This compound is a key building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Workflow cluster_0 cluster_1 protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary Binds poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Ubiquitinated POI ternary->ub_poi Ubiquitination recycled Recycled PROTAC ternary->recycled Release ub Ubiquitin ub->ternary Recruited proteasome 26S Proteasome ub_poi->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation recycled->ternary Catalytic Cycle

Caption: PROTAC Mechanism of Action.

Conclusion

References

Technical Guide: Solubility of Boc-NH-PEG8-C2-Br in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the PROTAC linker Boc-NH-PEG8-C2-Br in Dimethyl Sulfoxide (DMSO). Due to the limited availability of specific quantitative data in publicly accessible resources, this document also furnishes a general experimental protocol for determining solubility and presents qualitative data for structurally related compounds to guide researchers in their experimental design.

Overview of this compound

This compound is a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). It features a Boc-protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a bromo-ethyl group. The PEG spacer is incorporated to enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Understanding its solubility in common organic solvents like DMSO is critical for its handling, storage, and use in subsequent synthetic and biological applications.

Solubility Data

A thorough search of available literature and supplier documentation did not yield specific quantitative solubility data for this compound in DMSO. However, qualitative information and data for analogous compounds suggest a general solubility profile.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

CompoundSolvent(s)Reported SolubilitySource
This compound Not SpecifiedRecommended for storage in solvent at -80°C, implying some level of solubility in common organic solvents.DC Chemicals
t-Boc-N-amido-PEG8-acidWater, DMSO, DCM, DMFSoluble (quantitative value not provided)BroadPharm[1]
Boc-NH-PEG2-CH2CH2COOHDMSO≥ 100 mg/mL (360.61 mM)MedchemExpress[2]
General Boc-NH-PEG-COOHWater, DMSO, DMF, Methylene ChlorideSolubleCreative PEGWorks[3]

The data on analogous compounds, particularly the high solubility of a shorter PEG-chain analogue (Boc-NH-PEG2-CH2CH2COOH) in DMSO, suggests that this compound is also likely to be highly soluble in DMSO. The longer, hydrophilic PEG8 chain is generally expected to enhance solubility in polar aprotic solvents like DMSO.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in DMSO using the visual saturation method.

3.1 Materials

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipettes

  • HPLC-grade vials

3.2 Procedure

  • Preparation of Stock Solution (if required for initial trials):

    • Accurately weigh a small amount of this compound (e.g., 5 mg).

    • Add a calculated volume of DMSO to achieve a high concentration (e.g., 100 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. If it does not dissolve, proceed with the saturation method.

  • Saturation Method:

    • Accurately weigh an excess amount of this compound (e.g., 20 mg) into a tared vial.

    • Add a small, precise volume of DMSO (e.g., 200 µL).

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a standard temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After incubation, visually inspect the vial for the presence of undissolved solid. If no solid remains, add more this compound and repeat the incubation.

    • Once saturation is confirmed by the presence of a persistent solid phase, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant (the saturated solution) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV or LC-MS).

    • Quantify the concentration of this compound in the diluted sample against a standard curve.

    • Calculate the original concentration in the saturated DMSO solution to determine the solubility.

Visual Workflow and Diagrams

The following diagrams illustrate the logical workflow for assessing and determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Obtain this compound & Anhydrous DMSO weigh Accurately weigh excess compound into vial start->weigh add_solvent Add precise volume of DMSO weigh->add_solvent seal Seal vial tightly add_solvent->seal agitate Agitate at constant temperature (e.g., 25°C for 24h) seal->agitate inspect Visually inspect for undissolved solid agitate->inspect add_more Add more solid inspect->add_more if fully dissolved centrifuge Centrifuge to pellet excess solid inspect->centrifuge if solid remains add_more->agitate supernatant Collect supernatant (saturated solution) centrifuge->supernatant dilute Dilute supernatant for analysis supernatant->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility (mg/mL or M) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

G compound This compound linker_class PROTAC Linker compound->linker_class peg_spacer PEG8 Spacer compound->peg_spacer boc_group Boc-Protected Amine compound->boc_group bromo_group Bromo-ethyl Group compound->bromo_group solubility Solubility in DMSO compound->solubility Influences application PROTAC Synthesis & Biological Assays solubility->application Critical for

References

The Role of Boc-NH-PEG8-C2-Br in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG8-C2-Br is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own protein disposal system to eliminate disease-causing proteins.[1][4] Unlike traditional inhibitors that only block a protein's function, PROTACs can physically remove the target protein, offering a powerful and potentially more durable therapeutic effect. This guide delves into the function of this compound as a linker within the broader mechanism of action of PROTACs.

The PROTAC Concept: A Linker-Mediated Approach

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This compound serves as this critical linker component. Its structure, featuring a Boc-protected amine on one end and a bromo-C2 group on the other, connected by a flexible polyethylene glycol (PEG8) chain, allows for the covalent attachment of the two distinct ligands.

The "mechanism of action" resides not with the linker itself, but with the final PROTAC molecule it helps to create. The PROTAC acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.

Physicochemical Properties of this compound

The selection of a linker is crucial for the efficacy of a PROTAC. The length, flexibility, and chemical properties of the linker, such as the PEG8 chain in this compound, influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient ubiquitination.

PropertyValueReference
Chemical Name tert-butyl N-(26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate
Molecular Formula C23H46BrNO10
Molecular Weight 576.52 g/mol
Appearance Solid Powder
Purity ≥98%

Generalized Experimental Protocol for PROTAC Synthesis

The following is a representative protocol for the synthesis of a PROTAC using a linker such as this compound. This process typically involves a multi-step synthesis to sequentially attach the target protein ligand and the E3 ligase ligand to the linker.

Step 1: Deprotection of the Boc Group

  • The Boc-protected amine of this compound is deprotected using an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). This exposes the primary amine for subsequent conjugation.

Step 2: Ligation of the First Ligand

  • The first ligand (either for the target protein or the E3 ligase), which has a reactive carboxyl group, is activated using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • The activated ligand is then reacted with the deprotected amine of the linker in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

Step 3: Ligation of the Second Ligand

  • The second ligand, which typically contains a nucleophilic group (e.g., a phenol or an amine), is reacted with the bromo-C2 end of the linker-ligand 1 conjugate. This reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent.

Step 4: Purification

  • The final PROTAC molecule is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Visualizing the PROTAC Mechanism and Synthesis

To better understand the concepts discussed, the following diagrams illustrate the structure of a PROTAC, its mechanism of action, and the general workflow for its synthesis.

PROTAC_Structure cluster_0 PROTAC Molecule Target Ligand Target Ligand Linker This compound (Linker) Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand

Caption: General structure of a PROTAC molecule.

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated Target Protein Ubiquitination->Polyubiquitinated_Protein Degradation Degradation Polyubiquitinated_Protein->Degradation Proteasome Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC

Caption: The catalytic mechanism of a PROTAC.

Synthesis_Workflow Start This compound Step1 Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 H2N-PEG8-C2-Br Step1->Intermediate1 Step2 Couple Ligand 1 (HATU, DIPEA) Intermediate1->Step2 Intermediate2 Ligand1-NH-PEG8-C2-Br Step2->Intermediate2 Step3 Couple Ligand 2 (Base) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: PROTAC synthesis workflow.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, a promising modality in modern drug discovery. While the linker itself is not pharmacologically active, its properties are critical for the successful design and function of the resulting PROTAC. Understanding the role of such linkers is fundamental for researchers and scientists working on the development of novel targeted protein degradation therapies.

References

The Strategic Role of the Tert-Butoxycarbonyl (Boc) Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern bioconjugation and drug development, serving as a crucial protecting group for amine functionalities within polyethylene glycol (PEG) linkers. Its widespread use stems from a unique combination of stability under various synthetic conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the function of the Boc group in PEG linkers, detailing its applications, the chemistry of its removal, and specific experimental protocols relevant to the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Function: A Chemically Orthogonal Handle for Stepwise Synthesis

The primary role of the Boc group in the context of PEG linkers is to act as a temporary protecting group for a primary or secondary amine.[1][2] This protection is essential for achieving controlled, stepwise synthesis of complex biomolecules.[3][4] By masking the highly nucleophilic amine, the Boc group prevents unwanted side reactions during the modification of other functional groups on the PEG linker or the molecule to which it is being attached.[1]

This concept of "orthogonal protection" is fundamental in multi-step organic synthesis. The Boc group is stable in the presence of bases and nucleophiles, allowing for reactions involving other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, to be carried out without affecting the Boc-protected amine. This orthogonality provides chemists with the flexibility to design complex synthetic routes for sophisticated bioconjugates.

Boc-protected PEG linkers are heterobifunctional reagents, possessing the protected amine at one terminus and another reactive group at the other. This second functional group can be a carboxylic acid, an NHS ester, a maleimide, an alkyne, or an azide, among others, enabling a wide range of conjugation chemistries.

Mechanism of Boc Deprotection: An Acid-Labile Trigger

The key to the utility of the Boc group is its susceptibility to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA). The deprotection mechanism proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine. The formation of gaseous byproducts, carbon dioxide and isobutene (from the deprotonation of the tert-butyl cation), helps to drive the reaction to completion.

The deprotection is typically carried out in a solvent such as dichloromethane (DCM) at room temperature. The concentration of TFA can be varied, often ranging from 20% to 50% (v/v), to control the rate of deprotection.

Applications in Advanced Drug Development

The unique properties of Boc-protected PEG linkers have made them indispensable tools in the development of cutting-edge therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. PEG linkers enhance the solubility and stability of the ADC and can influence its pharmacokinetic properties. Boc-protected PEG linkers are employed in a stepwise approach where the linker is first conjugated to the drug molecule. After deprotection of the Boc group to reveal the amine, this drug-linker construct is then reacted with the antibody. This controlled sequence ensures the precise assembly of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. Boc-protected PEG linkers are frequently used in PROTAC synthesis to connect the two ligands. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC, which are critical for its biological activity. The synthesis often involves coupling one ligand to the Boc-protected PEG linker, followed by Boc deprotection and coupling of the second ligand.

Quantitative Data on Boc Deprotection and Conjugation

The efficiency of Boc deprotection and subsequent conjugation reactions is critical for the successful synthesis of bioconjugates. The following tables summarize typical reaction conditions and outcomes.

ParameterValueReferences
TFA Concentration 20-50% in Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Equivalents of TFA 5 - 10 equivalents (or used as a solvent mixture)
Caption: General Reaction Conditions for Boc Deprotection with TFA.
SubstrateReagents and ConditionsYieldReferences
Boc-Phe-Phe-OEt10 eq. TFA in Chloroform, overnight82%
N-Boc Amines5 eq. TFA in DCM, 60°C (microwave)High
Boc-amino acids2 eq. TFA in ionic liquid, 130°C~10 minutes for completion
Boc-protected cyclosulfamides10% w/w heteropolyacid in DCM, 15-30 min>92%
Boc-protected aminesOxalyl chloride (3 equiv.) in MeOH, 1-4 hup to 90%
Caption: Example Protocols and Reported Yields for Boc Deprotection.

Experimental Protocols

Detailed methodologies for key experiments involving Boc-protected PEG linkers are provided below.

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a general and widely applicable method for the deprotection of Boc-protected amines.

Materials:

  • Boc-protected PEG linker (e.g., Boc-amino-PEG3-SSPy)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will be more polar and have a lower Rf value on TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue will be the amine as its TFA salt.

  • (Optional) For the free amine, dissolve the crude residue in DCM.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Synthesis of a PROTAC using a Boc-PEG Linker

This protocol outlines the synthesis of a generic PROTAC, starting with the coupling of a carboxylic acid-functionalized component to an amine-functionalized Boc-PEG linker.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

Reagents and Materials:

  • Component A with a carboxylic acid (Component A-COOH) (1.0 eq)

  • Amine-PEGn-Boc (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Amine-PEGn-Boc to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

Procedure:

  • Dissolve the Component A-PEGn-Boc in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the TFA salt of Component A-PEGn-NH₂.

Step 3: Coupling of Component B

Procedure:

  • Follow a similar procedure to Step 1 to couple the deprotected Component A-PEGn-NH₂ with a carboxylic acid-functionalized Component B (Component B-COOH) using HATU and DIPEA in anhydrous DMF.

  • After workup, purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: Conjugation of a Boc-PEG-NHS Ester to a Protein

This protocol describes the labeling of a protein with a Boc-PEG linker that has been activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein to be labeled (1-10 mg)

  • Boc-PEG-NHS Ester

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Allow the vial of Boc-PEG-NHS Ester to reach room temperature before opening.

  • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Immediately before use, prepare a 10 mM solution of the Boc-PEG-NHS Ester in anhydrous DMSO or DMF.

  • Add a 20-fold molar excess of the Boc-PEG-NHS Ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.

  • Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.

  • Remove the unreacted Boc-PEG-NHS Ester by dialysis or gel filtration.

  • The Boc-protected, PEGylated protein can then be deprotected using the protocol described in Protocol 1 to reveal a free amine for further conjugation if desired.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Boc_Deprotection_Workflow cluster_0 Boc Deprotection Boc_Protected_PEG Boc-NH-PEG-X Add_TFA_DCM Add TFA in DCM Boc_Protected_PEG->Add_TFA_DCM 1. Dissolve Reaction Stir at RT (1-2 hours) Add_TFA_DCM->Reaction 2. Initiate Workup Evaporation & (Optional) Neutralization Reaction->Workup 3. Completion Deprotected_PEG H₂N-PEG-X Workup->Deprotected_PEG 4. Isolate

Caption: Workflow for the deprotection of a Boc-protected PEG linker.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis using Boc-PEG Linker Ligand_A E3 Ligase Ligand (with COOH) Coupling_1 Amide Coupling (HATU, DIPEA) Ligand_A->Coupling_1 Boc_PEG_Amine Boc-NH-PEG-NH₂ Boc_PEG_Amine->Coupling_1 Intermediate_1 Ligand_A-PEG-NH-Boc Coupling_1->Intermediate_1 Boc_Deprotection Boc Deprotection (TFA/DCM) Intermediate_1->Boc_Deprotection Intermediate_2 Ligand_A-PEG-NH₂ Boc_Deprotection->Intermediate_2 Coupling_2 Amide Coupling (HATU, DIPEA) Intermediate_2->Coupling_2 Ligand_B Target Protein Ligand (with COOH) Ligand_B->Coupling_2 Final_PROTAC Ligand_A-PEG-Ligand_B Coupling_2->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using a Boc-protected PEG linker.

Orthogonal_Protection_Concept cluster_2 Orthogonal Protection Strategy Starting_Material Molecule with Boc-NH and Fmoc-NH groups Base_Treatment Base (e.g., Piperidine) Starting_Material->Base_Treatment Selective Fmoc removal Acid_Treatment Acid (e.g., TFA) Starting_Material->Acid_Treatment Selective Boc removal Fmoc_Deprotected Molecule with Boc-NH and NH₂ groups Base_Treatment->Fmoc_Deprotected Boc_Deprotected Molecule with NH₂ and Fmoc-NH groups Acid_Treatment->Boc_Deprotected

Caption: The concept of orthogonal protection with Boc and Fmoc groups.

References

The Role of the PEG8 Spacer in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that significantly influences the efficacy and physicochemical properties of the PROTAC.[3] Among the various linker types, polyethylene glycol (PEG) linkers, particularly those with eight ethylene glycol units (PEG8), have gained prominence in PROTAC design.[4][5] This guide provides a comprehensive technical overview of the role of the PEG8 spacer, detailing its impact on PROTAC function, relevant experimental protocols, and key design considerations.

Core Principles: The Multifaceted Role of the PEG8 Spacer

The PEG8 spacer is not merely a passive tether; its chemical and physical properties play a crucial role in several aspects of PROTAC function:

  • Optimizing Ternary Complex Formation: The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The length and flexibility of the PEG8 spacer are critical for achieving the optimal orientation and proximity of the POI and E3 ligase to enable efficient ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable and non-productive complex. The PEG8 linker often provides a favorable distance for many target and E3 ligase pairs.

  • Enhancing Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. The hydrophilic nature of the PEG8 spacer can significantly improve the aqueous solubility of the PROTAC molecule. Furthermore, the flexibility of the PEG chain can allow the PROTAC to adopt a more compact conformation, which may shield its polar surface area and enhance cell permeability.

  • Modulating Biological Activity: The length of the PEG linker can directly impact the degradation efficiency (DC50) and the maximal degradation (Dmax) of the target protein. Systematic studies have shown that varying the number of PEG units can profoundly affect a PROTAC's potency. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The selection of an optimal linker length is a critical step in PROTAC development. The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of various target proteins.

PROTAC-LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC-PEG4IDO1HuT7815.8>95
PROTAC-PEG8IDO1HuT783.1>95
PROTAC-PEG12IDO1HCT1164.7>95

Table 1: In Vitro Degradation of IDO1 by PROTACs with Varying PEG Linker Lengths. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.

PROTAC-LinkerTarget ProteinDC50 (nM)Reference
PROTAC-PEG (12 atoms)ERα~100
PROTAC-PEG (16 atoms)ERα~10

Table 2: Effect of Linker Length on Estrogen Receptor (ER) α Degradation.

PROTAC-LinkerTarget ProteinDegradation PotencyReference
PROTAC-PEG (<4 units)BTKLess Potent
PROTAC-PEG (≥4 units)BTKMore Potent

Table 3: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key aspects of PROTAC design and evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action with PEG8 Spacer cluster_0 Cellular Environment cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC (with PEG8 Spacer) POI->PROTAC Binds to POI Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to E3 Ligase Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation start Start: Synthesize PROTAC Library with Varying PEG Linkers cell_culture Cell Culture and Treatment with PROTACs start->cell_culture protein_extraction Protein Extraction and Quantification cell_culture->protein_extraction western_blot Western Blot Analysis to Determine Protein Levels protein_extraction->western_blot data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis data_analysis->start If degradation is poor, redesign linker ternary_complex Biophysical Analysis of Ternary Complex Formation (SPR/ITC) data_analysis->ternary_complex If degradation is observed optimization Lead Optimization and Further In Vivo Studies ternary_complex->optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker_Design_Considerations Key Considerations in PROTAC Linker Design cluster_Linker Linker Properties cluster_PROTAC PROTAC Properties cluster_Biological Biological Outcomes center Optimal PROTAC Performance Length Length (e.g., PEG8) Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (PEG, Alkyl) Solubility Solubility Composition->Solubility Flexibility Flexibility Flexibility->Ternary_Complex Permeability Cell Permeability Solubility->Permeability Degradation Degradation (DC50, Dmax) Permeability->Degradation Stability Metabolic Stability Stability->center Ternary_Complex->Degradation Degradation->center Selectivity Selectivity Selectivity->center

Caption: Logical relationships in PROTAC linker design.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC efficacy.

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTACs with varying linker lengths (e.g., PEG4, PEG6, PEG8, PEG10, PEG12)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of each PROTAC for the desired time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD) between the PROTAC and the immobilized protein.

    • Separately, determine the binary KD of the PROTAC for the other protein partner in solution.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized).

    • Inject these solutions over the sensor surface.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity (alpha), which indicates the extent to which the binding of one protein to the PROTAC enhances the binding of the other.

Conclusion

The PEG8 spacer is a versatile and effective tool in the design of PROTACs. Its ability to optimize ternary complex formation, enhance solubility, and improve cell permeability makes it a valuable component in the development of potent and selective protein degraders. However, it is crucial to recognize that there is no universal optimal linker. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions, is essential for identifying the ideal linker for a specific target and E3 ligase pair. The experimental protocols and design considerations outlined in this guide provide a framework for the rational design and optimization of next-generation PROTAC therapeutics.

References

An In-Depth Technical Guide to the Boc-NH-PEG8-C2-Br Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

This technical guide provides a comprehensive overview of the Boc-NH-PEG8-C2-Br linker , a versatile building block for PROTAC synthesis. This linker features an 8-unit polyethylene glycol (PEG) chain, which enhances solubility and provides conformational flexibility, bookended by a Boc-protected amine and a bromoethyl group for sequential conjugation. While specific degradation data for PROTACs incorporating this exact linker is not extensively available in publicly accessible literature, this guide will provide representative data for PROTACs with similar PEG8 linkers, detailed experimental protocols for its use, and visualizations of the underlying biological and experimental workflows.

The this compound linker, with the chemical name tert-butyl N-(26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate, offers a modular approach to PROTAC assembly.[3] The terminal bromide allows for nucleophilic substitution with a suitable functional group on a POI ligand, while the Boc-protected amine provides an orthogonal handle for coupling to an E3 ligase ligand after deprotection.

Core Concepts and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism

Data Presentation: Representative Degradation Data

While specific data for PROTACs synthesized with the this compound linker is limited, the following tables summarize representative quantitative data for PROTACs utilizing PEG8 linkers to provide an expected performance range. The key parameters are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
BRD4VHL(S,R,S)-AHPC-PEG8-acid<100>90
BRD4CRBNThalidomide-PEG8-azide1595
BTKCRBNPomalidomide-PEG8-amine5>98

Note: This data is compiled from analogous studies of PROTACs with PEG8 linkers and is intended for illustrative purposes.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker typically follows a sequential, two-step conjugation process. The following is a detailed, generalized protocol.

Part 1: Synthesis of the POI-Linker Intermediate

This step involves the nucleophilic substitution of the bromide on the linker with a suitable nucleophile (e.g., a phenol or amine) on the POI ligand.

Reagents and Materials:

  • POI ligand with a nucleophilic handle (e.g., -OH, -NH2) (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K2CO3) or another suitable base (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the POI ligand in anhydrous DMF, add the base (e.g., K2CO3).

  • Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophile.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 16-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.

Part 2: Boc Deprotection

The Boc protecting group is removed to expose the terminal amine for the subsequent coupling reaction.

Reagents and Materials:

  • POI-linker intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-linker intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Part 3: Final PROTAC Synthesis via Amide Coupling

The deprotected POI-linker intermediate is coupled with the E3 ligase ligand, which typically possesses a carboxylic acid group.

Reagents and Materials:

  • Amine intermediate (TFA salt) (1.1 eq)

  • E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH) (1.0 eq)

  • Peptide coupling reagent (e.g., HATU) (1.2 eq)

  • Organic base (e.g., DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask under an inert atmosphere, dissolve the E3 ligase ligand-COOH in anhydrous DMF.

  • Add the coupling reagent (HATU) and the base (DIPEA).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine intermediate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_Step1 Step 1: Conjugation cluster_Step2 Step 2: Deprotection cluster_Step3 Step 3: Amide Coupling POI_Ligand POI Ligand (-OH or -NH2) Conjugation Nucleophilic Substitution (e.g., K2CO3, DMF, 60°C) POI_Ligand->Conjugation Linker This compound Linker->Conjugation E3_Ligand E3 Ligase Ligand (-COOH) Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Amide_Coupling POI_Linker_Boc POI-Linker-Boc Intermediate Conjugation->POI_Linker_Boc Deprotection Boc Deprotection (TFA/DCM) POI_Linker_Boc->Deprotection POI_Linker_NH2 POI-Linker-NH2 Intermediate Deprotection->POI_Linker_NH2 POI_Linker_NH2->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC

Part 4: Biological Evaluation - Western Blot for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • Completed PROTAC

  • DMSO (vehicle control)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a set period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and then probe with a primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control for each sample.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (POI & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. Its PEG8 spacer can impart favorable physicochemical properties, such as enhanced solubility, while the orthogonal protecting groups allow for a controlled and sequential synthetic strategy. Although a comprehensive public dataset for PROTACs utilizing this specific linker is not yet established, the representative data and detailed protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The continued exploration of linkers with varying lengths and compositions will undoubtedly lead to the development of PROTACs with improved potency, selectivity, and therapeutic potential.

References

A Technical Guide to Boc-Protected Amine Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-protected amine linkers, a critical class of reagents in the field of bioconjugation. These linkers are instrumental in the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide will delve into the core principles of Boc protection, the diverse types of Boc-protected linkers available, their applications, and detailed experimental protocols for their use.

The Core Principle: Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and bioconjugation.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[3] This allows for a strategic, stepwise approach to bioconjugation, preventing unwanted side reactions of the amine functionality.[4][5]

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.

Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process regenerates the free amine, which is then available for subsequent conjugation steps. The use of scavengers, such as triisopropylsilane (TIS), is often recommended during deprotection to prevent side reactions caused by the tert-butyl cation, especially with sensitive amino acid residues like tryptophan, cysteine, and methionine.

Types of Boc-Protected Amine Linkers

Boc-protected amine linkers are heterobifunctional reagents, meaning they possess two different reactive functional groups. This allows for the sequential conjugation of two different molecules. These linkers can be broadly categorized based on their other reactive moiety and the nature of the spacer arm.

A common feature of many modern linkers is the incorporation of a polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and bioavailability of the resulting bioconjugate while providing spatial separation between the conjugated molecules.

Commonly Used Boc-Protected Linkers:

Linker TypeReactive Group (Other End)Key Features
Boc-NH-PEG-NHS Ester N-Hydroxysuccinimide (NHS) EsterAmine-reactive; forms stable amide bonds. Widely used for conjugating to lysine residues on proteins.
Boc-amino-PEG-SSPy Pyridyl DisulfideThiol-reactive; forms a cleavable disulfide bond with cysteine residues. Ideal for drug release in the reducing intracellular environment.
Mal-Dap(Boc) DCHA MaleimideThiol-reactive; forms a stable thioether bond. Advanced versions are self-stabilizing to prevent retro-Michael reaction and premature drug release.
t-Boc-N-amido-PEG-acid Carboxylic AcidCan be activated to an NHS ester for reaction with amines. Provides an alternative to pre-activated linkers.
t-Boc-N-amido-PEG-azide AzideUsed in bioorthogonal "click chemistry" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Boc-Protected Amino PEG Alcohols HydroxylAllows for selective reaction at the hydroxyl group while the amine remains protected.

Applications in Bioconjugation

The primary application of Boc-protected amine linkers is in the construction of complex biomolecules where controlled, sequential conjugation is paramount.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC. Boc-protected linkers are used to first attach the linker to the drug molecule, followed by deprotection of the amine and subsequent conjugation to the antibody. This strategy allows for precise control over the drug-linker complex before it is attached to the antibody.

Linkers in ADCs can be further classified as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved within the target cell by specific triggers, such as low pH in endosomes/lysosomes (hydrazone linkers), high concentrations of reducing agents like glutathione (disulfide linkers), or specific enzymes like cathepsins (peptide linkers). This targeted release of the payload is a key therapeutic strategy.

  • Non-cleavable Linkers: These linkers, such as those forming thioether bonds, are stable and release the drug only after the complete degradation of the antibody in the lysosome. This can lead to lower systemic toxicity.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Boc-protected PEG linkers are often used to connect the target-binding ligand and the E3 ligase-binding ligand, providing the necessary flexibility and solubility for the PROTAC molecule to function effectively.

Experimental Protocols

The following are generalized protocols for the use of Boc-protected amine linkers in bioconjugation. Optimization of reaction conditions (e.g., molar ratios, reaction times, temperature) is often necessary for specific applications.

Protocol 1: Two-Step Sequential Ligation of Two Proteins

This protocol describes a general method for conjugating two proteins using a Boc-protected linker with a carboxyl group (e.g., t-Boc-N-amido-PEG-acid).

Materials:

  • Protein 1 (with available amine groups)

  • Protein 2 (with available amine groups, to be conjugated after deprotection)

  • Boc-Linker-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Activation of Boc-Linker-COOH:

    • In a microcentrifuge tube, mix the Boc-Linker-COOH, EDC, and NHS in a suitable anhydrous solvent like DMF or DMSO. A common starting molar ratio is 1:1.2:1.2.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Protein 1:

    • Add the activated Boc-Linker-NHS ester solution to the solution of Protein 1 in the reaction buffer. A 10- to 20-fold molar excess of the linker over the protein is a recommended starting point.

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 5-15 minutes.

    • Purify the Protein 1-Linker conjugate using SEC to remove unreacted linker and byproducts.

  • Boc Deprotection:

    • Lyophilize the purified Protein 1-Linker conjugate to dryness.

    • Resuspend the lyophilized protein in the deprotection solution. Use a minimal volume to ensure complete dissolution.

    • Incubate the reaction on ice for 30-60 minutes.

    • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

    • Purify the deprotected Protein 1-Linker-NH2 conjugate, for example, by dialysis or SEC, to remove TFA and scavengers.

  • Conjugation to Protein 2 (via EDC/NHS chemistry if Protein 2 has carboxyl groups, or other chemistries as appropriate):

    • This step depends on the available functional groups on Protein 2. If Protein 2 has accessible carboxyl groups, it can be activated with EDC/NHS and then reacted with the newly exposed amine on the linker.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

    • Purify the final Protein 1-Linker-Protein 2 conjugate using SEC or ion-exchange chromatography (IEX).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE. A band corresponding to the sum of the molecular weights of Protein 1 and Protein 2 should be observed.

    • Further characterization can be performed using techniques like mass spectrometry.

Protocol 2: Conjugation using a Thiol-Reactive Boc-Protected Linker

This protocol outlines the use of a linker like Boc-amino-PEG3-SSPy for conjugation to a thiol-containing molecule, such as a reduced antibody.

Materials:

  • Thiol-containing molecule (e.g., reduced antibody)

  • Boc-amino-PEG3-SSPy

  • Reaction Buffer (e.g., PBS with EDTA, pH 7.2)

  • Molecule with an activated carboxyl group for the second conjugation step

  • Deprotection Solution (as in Protocol 1)

  • Purification columns (e.g., SEC, Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Thiol-Disulfide Exchange:

    • Dissolve the thiol-containing molecule and the Boc-amino-PEG3-SSPy linker in the reaction buffer. A 5- to 10-fold molar excess of the linker is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Purify the conjugate by SEC to remove excess linker.

  • Boc Deprotection and Amine Coupling:

    • Perform the Boc deprotection as described in Protocol 1, step 3.

    • The newly exposed primary amine is then available for conjugation to a second molecule, typically through the formation of an amide bond with an activated carboxyl group (e.g., an NHS ester).

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final conjugate using appropriate chromatography techniques (e.g., SEC, HIC).

    • Characterize the final conjugate to determine purity, aggregation state, and, in the case of ADCs, the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Quantitative Data

The selection of a linker is often guided by its physicochemical properties and performance in bioconjugation reactions.

Table 1: Properties of Representative Boc-Protected Amine Linkers

Product NameMolecular Weight ( g/mol )PurityCAS Number
t-Boc-N-amido-PEG10-acid~629.74≥95%2410598-01-3
t-Boc-N-amido-PEG10-amine~600.77≥98%1347704-59-9
t-Boc-N-amido-PEG10-NHS ester~726.81≥95%2055040-78-1
t-Boc-N-amido-PEG10-azide~614.75≥95%Not available
Data sourced from commercially available information.

Table 2: In Vivo Stability Comparison of a Self-Stabilizing Maleimide ADC vs. a Conventional Maleimide ADC in Rats

Time Point% Payload Remaining (Self-Stabilizing Maleimide)% Payload Remaining (Conventional Maleimide)
Day 1>95%~80%
Day 3~90%~60%
Day 7~85%~40%
This table presents representative data highlighting the enhanced stability of advanced maleimide linkers designed to prevent premature drug release.

Visualizations

The following diagrams illustrate key processes involving Boc-protected amine linkers.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH2 Protected_Amine Boc-Protected Amine R-NH-Boc Amine->Protected_Amine Nucleophilic Acyl Substitution Boc2O Boc Anhydride ((CH3)3COCO)2O Boc2O->Protected_Amine Protected_Amine_Dep Boc-Protected Amine R-NH-Boc Free_Amine Free Amine R-NH2 Protected_Amine_Dep->Free_Amine Acidolysis TFA Trifluoroacetic Acid (TFA) TFA->Free_Amine

Caption: Chemical pathways for amine protection with a Boc group and its subsequent removal.

Sequential_Bioconjugation_Workflow Start Start with Boc-Linker-X Step1 Step 1: Conjugate Molecule 1 to reactive group 'X' Start->Step1 Intermediate Molecule 1-Linker-NH-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA Treatment) Intermediate->Step2 Deprotected_Intermediate Molecule 1-Linker-NH2 Step2->Deprotected_Intermediate Step3 Step 3: Conjugate Molecule 2 to the newly exposed amine Deprotected_Intermediate->Step3 Final_Conjugate Molecule 1-Linker-Molecule 2 Step3->Final_Conjugate

Caption: General workflow for sequential bioconjugation using a Boc-protected linker.

ADC_Intracellular_Release cluster_extracellular Extracellular (Bloodstream) cluster_cellular Target Cell ADC_circulating Antibody-Drug Conjugate (ADC) (Stable Linker) Binding ADC binds to cell surface antigen ADC_circulating->Binding Internalization Internalization via endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH, Reducing agents, Enzymes) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Drug_Release Active Drug Release Cleavage->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Cytotoxicity) Drug_Release->Therapeutic_Effect

Caption: Mechanism of intracellular drug release from an ADC with a cleavable linker.

Conclusion

Boc-protected amine linkers are indispensable tools in modern bioconjugation, offering precise control over complex molecular constructions. Their ability to temporarily mask a reactive amine group enables sequential and site-specific modifications, which is crucial for the development of effective and safe targeted therapies like ADCs and PROTACs. The versatility in the design of these linkers, incorporating features like PEG spacers and various cleavable and non-cleavable functionalities, provides researchers with a rich toolbox to tailor the properties of their bioconjugates for optimal performance. A thorough understanding of the principles of Boc protection/deprotection and the available linker technologies, as outlined in this guide, is essential for the successful design and synthesis of next-generation bioconjugates.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, it is the often-underestimated linker that plays a pivotal role in the overall efficacy, selectivity, and drug-like properties of a PROTAC. This technical guide delves into the core principles of PROTAC linker chemistry, providing a comprehensive resource for researchers in the field of targeted protein degradation.

Core Principles of PROTAC Linker Chemistry

The linker in a PROTAC molecule is far more than a simple spacer. Its length, chemical composition, rigidity, and attachment points are critical parameters that collectively influence the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates a productive orientation of the POI and the E3 ligase, enabling efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][4]

The design of PROTAC linkers is often an empirical process, requiring the synthesis and evaluation of a library of compounds with varying linker architectures to identify the optimal candidate.[3] However, a growing understanding of the structural and chemical properties that govern PROTAC activity is enabling a more rational approach to linker design.

Common Linker Motifs and Their Properties

The majority of PROTAC linkers are constructed from a combination of polyethylene glycol (PEG) and alkyl chains. These motifs offer a balance of flexibility and tunable physicochemical properties.

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTACs. Their flexibility allows the PROTAC to adopt various conformations, which can be advantageous for forming a stable ternary complex.

  • Alkyl Chains: These hydrocarbon chains provide a more hydrophobic and rigid character to the linker compared to PEG chains. The length of the alkyl chain is a critical parameter that is frequently optimized to achieve maximal degradation potency.

  • Rigid and "Clickable" Linkers: To reduce the conformational flexibility and potentially improve pharmacokinetic properties, more rigid linker motifs, such as piperazine, piperidine, and triazole rings, are being increasingly incorporated. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, provides an efficient method for synthesizing PROTAC libraries with diverse linker structures.

Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights

The optimization of linker length and composition is a crucial step in PROTAC development. Even subtle changes can have a profound impact on the degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC AAlkyl8>1000<10HeLaCRBN
PROTAC BAlkyl1215085HeLaCRBN
PROTAC CAlkyl1625>95HeLaCRBN
PROTAC DAlkyl2012080HeLaCRBN

Table 2: Impact of Linker Composition on TBK1 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader 1Alkyl/Ether< 12No degradation-
TBK1 Degrader 2Alkyl/Ether21396
TBK1 Degrader 3Alkyl/Ether2929276

Data in tables are representative examples compiled from published literature and are intended for illustrative purposes.

Physicochemical Properties and Cell Permeability

Due to their bivalent nature, PROTACs are typically large molecules that often fall outside of Lipinski's "rule of five," presenting challenges for cell permeability and oral bioavailability. The linker significantly contributes to the overall physicochemical properties of the PROTAC. Strategic modifications to the linker, such as altering its polarity and flexibility, can be employed to improve these drug-like characteristics.

Table 3: Physicochemical Properties and Permeability of Representative PROTACs

PROTACLinker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC XFlexible PEG9503.51800.5
PROTAC YRigid Alkyl-Aryl8905.21402.1
PROTAC ZFlexible Alkyl9206.11551.2

Data in this table are hypothetical and for illustrative purposes to demonstrate the range of properties.

Experimental Protocols

1. Western Blot for In-Cell Protein Degradation

This is the gold-standard assay for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the interactions that lead to ternary complex formation.

  • Immobilization:

    • Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-POI binding affinity.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.

  • Sample Preparation:

    • Dialyze the target protein and E3 ligase into the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

  • Experimental Setup:

    • Typically, the E3 ligase is placed in the sample cell, and the PROTAC is in the injection syringe.

    • To measure ternary complex formation, the sample cell will contain the E3 ligase and the target protein, while the syringe contains the PROTAC.

  • Titration:

    • Perform a series of small, sequential injections of the syringe solution into the sample cell.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of the injectant to the sample.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizing Key Pathways and Workflows

Ubiquitin-Proteasome System

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 Activated Ub Activated Ub E1->Activated Ub E2 E2 E3 E3 E2->E3 Ubiquitinated Protein Ubiquitinated Protein E3->Ubiquitinated Protein Ub transfer Ub Ub Ub->E1 ATP Activated Ub->E2 Target Protein Target Protein Target Protein->E3 Proteasome Proteasome Ubiquitinated Protein->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System for protein degradation.

PROTAC Development Workflow

PROTAC_Development_Workflow Target Selection Target Selection Ligand Identification Ligand Identification Target Selection->Ligand Identification Linker Design & Synthesis Linker Design & Synthesis Ligand Identification->Linker Design & Synthesis PROTAC Library Synthesis PROTAC Library Synthesis Linker Design & Synthesis->PROTAC Library Synthesis Biochemical & Biophysical Assays Biochemical & Biophysical Assays PROTAC Library Synthesis->Biochemical & Biophysical Assays Cellular Degradation Assays Cellular Degradation Assays Biochemical & Biophysical Assays->Cellular Degradation Assays Lead Optimization Lead Optimization Cellular Degradation Assays->Lead Optimization Iterative Process Lead Optimization->PROTAC Library Synthesis In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A typical workflow for PROTAC drug development.

PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

References

Technical Guide: Boc-NH-PEG8-C2-Br (CAS 2688072-12-8) for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-NH-PEG8-C2-Br, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. This document details the chemical properties of this compound, provides exemplary experimental protocols for its use in PROTAC synthesis, and illustrates the underlying biological pathways and experimental workflows.

Core Compound Data

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker. It features a Boc-protected amine on one terminus and a bromoethyl group on the other, connected by an 8-unit PEG chain. This heterobifunctional design is optimal for the sequential conjugation of an E3 ligase ligand and a target protein ligand, forming a PROTAC. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PropertyValue
CAS Number 2688072-12-8
Chemical Name tert-butyl N-(26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate
Molecular Formula C23H46BrNO10
Molecular Weight 576.52 g/mol
Appearance Solid Powder
Purity ≥98%
Solubility Soluble in DMSO, DMF

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the POI. The poly-ubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the target protein. This compound serves as the crucial linker in the PROTAC structure, connecting the POI-binding and E3 ligase-binding moieties.

Signaling Pathway of PROTAC Action

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds to POI Ligand PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex Forms Bridge E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligand Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following is a generalized, three-stage experimental protocol for the synthesis of a PROTAC using this compound. This protocol is based on established chemical methodologies for PROTAC synthesis and should be adapted based on the specific properties of the chosen POI and E3 ligase ligands.

Stage 1: Conjugation of POI Ligand to this compound

This stage involves the nucleophilic substitution of the bromide on the PEG linker with a suitable nucleophile (e.g., a phenolic hydroxyl or an amino group) on the POI ligand.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the POI ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir for 30 minutes at room temperature.

  • Linker Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Stage 2: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions to expose the terminal amine for the subsequent coupling reaction.

  • Reaction Setup: Dissolve the purified POI-linker intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting amine-functionalized POI-linker is typically used in the next step without further purification.

Stage 3: Coupling of the E3 Ligase Ligand

The final step involves the formation of an amide bond between the amine-functionalized POI-linker and a carboxylic acid group on the E3 ligase ligand.

  • Activation of E3 Ligase Ligand: In a separate flask under an inert atmosphere, dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the deprotected amine-functionalized POI-linker (from Stage 2, 1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: Linker Conjugation cluster_stage2 Stage 2: Deprotection cluster_stage3 Stage 3: E3 Ligase Coupling POI_Ligand POI Ligand Reaction1 Nucleophilic Substitution (Base, DMF, 60°C) POI_Ligand->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 POI_Linker POI-Linker Intermediate (Boc-protected) Purification1->POI_Linker Deprotection Boc Deprotection (TFA/DCM) POI_Linker->Deprotection Amine_Linker Amine-Functionalized POI-Linker Deprotection->Amine_Linker Reaction2 Amide Coupling (HATU, DIPEA, DMF) Amine_Linker->Reaction2 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Reaction2 Purification2 Purification (Preparative HPLC) Reaction2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and essential building block in the construction of PROTACs for targeted protein degradation. Its well-defined structure, including a flexible and hydrophilic PEG spacer, a reactive bromoethyl group, and a readily deprotectable Boc-amine, provides a robust platform for the synthesis of effective protein degraders. The experimental protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the PROTAC technology.

The Versatility of a Heterobifunctional PEG8 Linker: A Technical Guide to tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced therapeutics, the role of linker molecules is paramount in dictating the efficacy, stability, and pharmacokinetic profile of complex bioconjugates. This technical guide delves into the core applications of tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate, a heterobifunctional linker featuring a Boc-protected amine, a terminal bromide, and an eight-unit polyethylene glycol (PEG8) spacer. While specific literature on this exact molecule is nascent, its structural components point to significant utility in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document will explore its inferred applications, supported by data and protocols for analogous PEG8 linkers, providing a comprehensive resource for researchers in the field.

Introduction to Heterobifunctional PEG8 Linkers

Tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a molecule designed for controlled, sequential bioconjugation. Its key structural features are:

  • Boc-Protected Amine: A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This allows for selective deprotection under acidic conditions to reveal a primary amine, which can then be coupled to a molecule of interest, typically via amide bond formation with an activated carboxylic acid.

  • Terminal Bromide: An alkyl bromide at the other end of the molecule. This serves as an electrophile, susceptible to nucleophilic substitution by moieties such as thiols or amines, enabling another specific conjugation step.

  • PEG8 Spacer: An eight-unit polyethylene glycol chain. PEG linkers are renowned for their ability to enhance the physicochemical properties of bioconjugates.[1] They are hydrophilic, flexible, and can improve solubility, reduce aggregation, and minimize immunogenicity.[2][3] The discrete length of the PEG8 spacer (dPEG®) provides precise control over the distance between the conjugated molecules, which is critical for functionality.[1]

These features make this molecule a versatile tool for covalently linking two different molecular entities, a cornerstone of modern drug development.

Core Applications in Advanced Therapeutics

The primary applications for this heterobifunctional PEG8 linker lie in the construction of sophisticated therapeutic modalities that require the precise connection of a targeting moiety to an effector molecule.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects them.[2] The linker's role is critical; it must be stable in circulation to prevent premature drug release but allow for efficient payload delivery inside the target cell.

PEG8 linkers are increasingly used in ADC design to:

  • Enhance Solubility: Many potent cytotoxic drugs are hydrophobic. Incorporating a hydrophilic PEG8 linker can improve the overall solubility of the ADC and reduce the risk of aggregation.

  • Improve Pharmacokinetics: The PEG spacer can shield the payload from the aqueous environment, potentially improving the ADC's pharmacokinetic profile.

  • Optimize Drug-to-Antibody Ratio (DAR): Achieving a higher DAR without inducing aggregation is a key challenge in ADC development. Hydrophilic linkers like PEG8 can help to accommodate a higher drug load.

The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker that includes a PEG8 chain, underscoring the clinical relevance of this spacer length.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.

The linker is a crucial determinant of a PROTAC's success. Its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation. PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design due to their favorable properties. The precise spacing afforded by the PEG8 chain can be the difference between an effective and an inactive PROTAC.

Physicochemical and Performance Data of PEG8 Linkers

PropertyDescriptionReference
Molecular Nature Monodisperse, discrete PEG (dPEG®) with a precisely defined length and molecular weight, consisting of eight ethylene glycol units.
Solubility Highly soluble in aqueous and many organic solvents, which enhances the solubility of hydrophobic molecules it is conjugated to.
Biocompatibility Generally considered non-toxic and non-immunogenic, reducing the potential for adverse immune responses to the bioconjugate.
Flexibility The PEG chain is flexible, which can be advantageous in applications like PROTACs where it allows for optimal orientation of the two binding ligands for ternary complex formation.
Stability The ether linkages of the PEG chain are chemically stable under typical physiological conditions. The stability of the final bioconjugate depends on the bonds formed by the terminal reactive groups.
Clinical Precedent PEG8 moieties are incorporated into the linkers of FDA-approved ADCs such as Zynlonta® and Trodelvy®, demonstrating their clinical viability.

Experimental Protocols

The following are generalized protocols for the sequential conjugation of two molecules (Molecule A and Molecule B) using tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate.

Protocol 1: Deprotection of the Boc-Protected Amine and Conjugation to a Carboxylic Acid (Molecule A-COOH)

Objective: To form an amide bond between the linker and an amine-reactive molecule.

Materials:

  • tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

  • Molecule A with a carboxylic acid group (Molecule A-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: a. Dissolve the Boc-protected linker in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS. c. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or after neutralization.

  • Amide Coupling: a. Dissolve Molecule A-COOH in anhydrous DMF. b. Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents). c. Stir for 5-10 minutes to activate the carboxylic acid. d. Add a solution of the deprotected linker-amine salt in DMF. e. Stir the reaction mixture at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Purification: a. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Purify the resulting bromo-PEG8-Molecule A conjugate by flash chromatography or preparative HPLC.

Protocol 2: Conjugation of the Terminal Bromide to a Thiol-Containing Molecule (Molecule B-SH)

Objective: To form a stable thioether bond via nucleophilic substitution.

Materials:

  • Bromo-PEG8-Molecule A conjugate (from Protocol 1)

  • Molecule B with a thiol group (Molecule B-SH)

  • A suitable buffer, e.g., phosphate-buffered saline (PBS) pH 7.4-8.0, or an organic solvent like DMF.

  • A non-nucleophilic base (e.g., DIPEA) if in an organic solvent.

Procedure:

  • Conjugation Reaction: a. Dissolve the bromo-PEG8-Molecule A conjugate in the chosen solvent. b. Add Molecule B-SH (1.2-2 equivalents). If the reaction is performed in an organic solvent, add a base like DIPEA (2-3 equivalents) to deprotonate the thiol. c. Stir the reaction at room temperature or with gentle heating (e.g., 37-50 °C) for 4-24 hours. Monitor the reaction by LC-MS.

  • Purification: a. Purify the final bioconjugate (Molecule A-PEG8-Molecule B) using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or ion-exchange chromatography, depending on the properties of the final product.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language to illustrate key processes.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds Antibody->Reduction Activated_mAb mAb with Free Thiols Reduction->Activated_mAb Conjugation Thiol-Alkylation (Conjugation) Activated_mAb->Conjugation Linker_Payload Bromo-PEG8-Payload Conjugate Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Generalized workflow for ADC synthesis via thiol-alkylation.

PROTAC_Mechanism PROTAC PROTAC (Target Binder - PEG8 - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Proteasome->PROTAC Recycled Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: Mechanism of action for a PROTAC utilizing a PEG8 linker.

Linker_Selection_Logic Start Bioconjugate Design Goal Application Application? (e.g., ADC, PROTAC) Start->Application ADC_Path Improve Solubility & Control Payload Release Application->ADC_Path ADC PROTAC_Path Optimize Ternary Complex Formation Application->PROTAC_Path PROTAC Properties Desired Properties? ADC_Path->Properties PROTAC_Path->Properties Hydrophilicity Increase Hydrophilicity Properties->Hydrophilicity Yes Spacing Precise Spacing Properties->Spacing Yes Selection Select Heterobifunctional PEG8 Linker Hydrophilicity->Selection Spacing->Selection

References

Methodological & Application

Synthesis of Boc-NH-PEG8-C2-Br: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Boc-NH-PEG8-C2-Br, a heterobifunctional linker commonly utilized in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents. The presence of a Boc-protected amine and a terminal bromoethyl group allows for the sequential and controlled conjugation of different molecular entities. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linker, which can be crucial for optimizing the biological activity of the final conjugate.

This protocol outlines a reliable two-step synthetic route, starting from the commercially available 2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (H₂N-PEG8-CH₂CH₂-OH). The first step involves the protection of the terminal amine with a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the terminal hydroxyl group to a bromide.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG8-CH2CH2-OH

This procedure details the protection of the primary amine of H₂N-PEG8-CH₂CH₂-OH using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (H₂N-PEG8-CH₂CH₂-OH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve H₂N-PEG8-CH₂CH₂-OH (1.0 eq) in anhydrous dichloromethane (DCM).

  • To the stirred solution, add triethylamine (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure Boc-NH-PEG8-CH₂CH₂-OH as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

This protocol describes the conversion of the terminal hydroxyl group of Boc-NH-PEG8-CH₂CH₂-OH to a bromide using phosphorus tribromide (PBr₃).

Materials:

  • Boc-NH-PEG8-CH₂CH₂-OH

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve Boc-NH-PEG8-CH₂CH₂-OH (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel to afford the final product as a clear oil.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Eq.Purity (%)Expected Yield (%)
Step 1 Reactants
H₂N-PEG8-CH₂CH₂-OHC₁₈H₃₉NO₉413.501.0>95-
(Boc)₂OC₁₀H₁₈O₅218.251.2>98-
TriethylamineC₆H₁₅N101.191.5>99-
Step 1 Product
Boc-NH-PEG8-CH₂CH₂-OHC₂₃H₄₇NO₁₁513.62->9585-95
Step 2 Reactants
Boc-NH-PEG8-CH₂CH₂-OHC₂₃H₄₇NO₁₁513.621.0>95-
Phosphorus tribromidePBr₃270.690.5>98-
Final Product
This compound C₂₃H₄₆BrNO₁₀ 576.51 - >95 70-85

Visualizations

Overall Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Start H₂N-PEG8-CH₂CH₂-OH Intermediate Boc-NH-PEG8-CH₂CH₂-OH Start->Intermediate (Boc)₂O, TEA DCM Final This compound Intermediate->Final PBr₃ DCM

Caption: Two-step synthesis of this compound.

Experimental Workflow for Bromination (Step 2)

This diagram details the workflow for the conversion of the terminal alcohol to a bromide.

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Boc-NH-PEG8-OH in anhydrous DCM cool Cool to 0 °C (Ice Bath) dissolve->cool add_pbr3 Slowly add PBr₃ cool->add_pbr3 react Stir at RT (12-24h) add_pbr3->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product This compound

Caption: Workflow for the bromination of Boc-NH-PEG8-OH.

Application Notes and Protocols for the Use of Boc-NH-PEG8-C2-Br in PROTAC Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the body's own cellular machinery for protein degradation.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[2]

Boc-NH-PEG8-C2-Br is a bifunctional linker featuring a Boc-protected amine, an eight-unit PEG chain, and a bromoethyl group. This structure allows for a modular and flexible approach to PROTAC synthesis. The Boc-protected amine can be deprotected to reveal a primary amine for coupling with a carboxylic acid-functionalized ligand (e.g., an E3 ligase ligand) via amide bond formation. The bromoethyl group allows for coupling with a nucleophilic group (e.g., a phenol on a POI ligand) via a Williamson ether synthesis.

Key Features of this compound

FeatureDescription
Molecular Formula C23H46BrNO10
Molecular Weight 576.52 g/mol
PEG Chain Length 8 ethylene glycol units
Functional Groups Boc-protected amine, Bromoethyl
Purity Typically ≥98%
Appearance Solid powder
Storage Store at -20°C for long-term stability

Application: Assembly of an Androgen Receptor (AR) PROTAC

This application note will focus on the use of this compound in the assembly of a PROTAC targeting the androgen receptor (AR), a key driver in prostate cancer. Several AR-targeting PROTACs, such as ARV-110, are currently in clinical trials and have shown promising results.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the presence of androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival. PROTACs targeting AR aim to induce its degradation, thereby blocking this signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP AR-HSP Complex Androgens->AR-HSP binds AR AR AR->AR-HSP HSP HSP AR-Androgen AR-Androgen Complex AR-HSP->AR-Androgen HSP dissociation AR_dimer AR Dimer AR-Androgen->AR_dimer Translocation & Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth PROTAC_Assembly_Workflow cluster_synthesis Component Synthesis cluster_coupling Linker Coupling AR_Ligand AR Ligand Synthesis (e.g., with a phenolic -OH) Step1 Step 1: Williamson Ether Synthesis (AR Ligand + Linker) AR_Ligand->Step1 E3_Ligand E3 Ligase Ligand Synthesis (e.g., with a -COOH) Step3 Step 3: Amide Coupling (Linker-AR Ligand + E3 Ligand) E3_Ligand->Step3 Linker This compound Linker->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step2->Step3 Final_PROTAC Final AR PROTAC Step3->Final_PROTAC PROTAC_MoA AR Androgen Receptor (POI) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex PROTAC AR PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in the synthesis and modification of biomolecules and polyethylene glycol (PEG) linkers.[1][2] Its widespread use stems from its stability in a variety of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] This application note provides detailed protocols and quantitative data for the deprotection of Boc-protected PEG linkers, a critical step in bioconjugation and drug delivery system development. The resulting free amine on the PEG linker is then available for conjugation to proteins, peptides, small molecules, or other biomolecules.[1] The most common reagent for this transformation, trifluoroacetic acid (TFA), will be the primary focus of the protocols outlined below.

Data Presentation: Boc Deprotection Conditions

The successful cleavage of the Boc group is dependent on several factors, including acid concentration, solvent, temperature, and reaction time. The following tables summarize common conditions for the deprotection of Boc-protected amines on PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temperature1-2 hoursMost common and generally effective method.
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temperature1-4 hoursA strong acid alternative to TFA.
p-Toluenesulfonic acid (pTSA)CatalyticDeep Eutectic Solvent (DES)Room Temperature30 minutes - 1 hourA greener alternative to traditional strong acids.

Table 2: Troubleshooting Common Boc Deprotection Issues

IssuePotential CauseSuggested Solution
Incomplete Deprotection - Insufficient acid strength or concentration- Inadequate reaction time or temperature- Steric hindrance from the PEG chain- Poor solubility of the PEG linker- Increase TFA concentration (e.g., from 20% to 50%)- Extend reaction time and monitor by TLC or LC-MS- Consider gentle heating if the substrate is stable- Ensure the solvent fully dissolves the PEGylated compound
Side Product Formation - Alkylation of nucleophilic residues by the tert-butyl cation- Cleavage of other acid-labile protecting groups- Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture- Use orthogonal protecting groups for other functionalities that are stable to acidic conditions
Difficulty in Product Isolation - Residual acid forming salts with the deprotected amine- Product solubility- Co-evaporate with toluene to remove residual TFA- Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate) to neutralize the acid- Consider precipitation of the product from a non-polar solvent like diethyl ether

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol describes a general and widely applicable method for the deprotection of Boc-protected amines on PEG linkers using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups prone to alkylation, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times). The resulting product will be the TFA salt of the deprotected amine.

  • Optional Basic Work-up (to obtain the free amine): a. Dissolve the crude residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Monitoring the Deprotection Reaction

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group while minimizing exposure to strong acid, which could harm other functional groups.

A. Thin Layer Chromatography (TLC):

  • Spot a small aliquot of the reaction mixture on a silica gel TLC plate alongside the starting material.

  • Elute the plate with a suitable solvent system (e.g., a mixture of DCM and methanol).

  • The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.

  • Visualize the spots using a suitable stain (e.g., ninhydrin for primary amines) or under UV light if the compounds are UV-active.

B. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Dilute a small aliquot of the reaction mixture with an appropriate solvent.

  • Inject the sample into the LC-MS system.

  • Monitor the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of the mass peak for the deprotected product.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Protected_Amine Boc-NH-PEG Protonated_Carbonyl Boc(H+)-NH-PEG Boc_Protected_Amine->Protonated_Carbonyl + H+ (from TFA) Carbocation_Intermediate tert-Butyl Cation + Carbamic Acid-PEG Protonated_Carbonyl->Carbocation_Intermediate Cleavage Deprotected_Amine H2N-PEG + CO2 + Isobutylene Carbocation_Intermediate->Deprotected_Amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Workflow cluster_1 Experimental Workflow A 1. Dissolve Boc-PEG in DCM B 2. Cool to 0°C A->B C 3. Add TFA (and optional scavenger) B->C D 4. Stir and warm to RT C->D E 5. Monitor reaction (TLC/LC-MS) D->E F 6. Work-up E->F Reaction Complete G 7. Isolate deprotected PEG-amine F->G

Caption: Experimental workflow for Boc deprotection of PEG linkers.

References

Application Notes and Protocols for the Utilization of Boc-NH-PEG8-C2-Br in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-NH-PEG8-C2-Br is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] This polyethylene glycol (PEG)-based linker possesses two distinct reactive moieties: a bromoacetyl group and a tert-butyloxycarbonyl (Boc)-protected amine. This dual functionality allows for a sequential and controlled conjugation of two different molecular entities. The PEG8 spacer enhances the aqueous solubility and provides flexibility to the resulting conjugate, which can be critical for biological activity.[3]

This document provides detailed protocols for the two key reaction steps involving this compound:

  • N-Alkylation: Reaction of the bromoacetyl group with a nucleophile (e.g., a primary amine) to form a stable carbon-nitrogen bond.

  • Boc Deprotection and Amide Bond Formation: Removal of the Boc protecting group to reveal a primary amine, followed by a standard amide coupling reaction with a carboxylic acid.

Key Applications

  • PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand.[1][3]

  • Bioconjugation: Covalent attachment of the PEG linker to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties.

  • Drug Development: Used in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Amine with this compound

This protocol describes the reaction of the bromoacetyl group of the linker with a primary amine-containing molecule (Molecule-NH2). The reaction proceeds via a nucleophilic substitution. To avoid dialkylation of the primary amine, it is recommended to use an excess of the amine starting material.

Reaction Scheme:

N_Alkylation Boc_PEG_Br This compound Product Boc-NH-PEG8-C2-NH-Molecule Boc_PEG_Br->Product Molecule_NH2 Molecule-NH2 Molecule_NH2->Product Base Base (e.g., DIEA) Base->Product Catalyst Solvent Solvent (e.g., DMF) Solvent->Product Reaction Medium

Figure 1: N-Alkylation Reaction Workflow.

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH2)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add the amine-containing molecule (Molecule-NH2) (1.2 equivalents).

  • Dissolve the amine in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the solution.

  • Add DIEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue/RangeNotes
Reactant Ratio
This compound1.0 eqLimiting reagent.
Molecule-NH21.2-1.5 eqExcess to favor mono-alkylation.
DIEA2.0-3.0 eqActs as a non-nucleophilic base to neutralize the HBr formed.
Reaction Conditions
SolventDMFAnhydrous grade is recommended.
Temperature25-40 °CReaction can be gently heated to increase the rate if necessary.
Reaction Time12-24 hMonitor by TLC or LC-MS for completion.
Work-up & Purification
Purification MethodSilica Gel ChromatographyEluent system will depend on the polarity of the product.
Expected Yield 60-85%Yields are substrate-dependent.
Protocol 2: Boc Deprotection and Amide Bond Formation

This protocol outlines the removal of the Boc protecting group from the N-alkylated product, followed by the coupling of the resulting primary amine with a carboxylic acid-containing molecule (Molecule-COOH) using a standard peptide coupling reagent like HATU.

Experimental Workflow:

Amide_Formation_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling Boc_Product Boc-NH-PEG8-C2-NH-Molecule Amine_Product H2N-PEG8-C2-NH-Molecule Boc_Product->Amine_Product Acidic Cleavage TFA TFA/DCM TFA->Amine_Product Amine_Product_c H2N-PEG8-C2-NH-Molecule Molecule_COOH Molecule-COOH Final_Product Molecule-CO-NH-PEG8-C2-NH-Molecule Molecule_COOH->Final_Product HATU_DIEA HATU/DIEA HATU_DIEA->Final_Product Coupling Reagents Amine_Product_c->Final_Product

Figure 2: Two-Step Boc Deprotection and Amide Coupling Workflow.

Materials:

  • Boc-protected PEGylated molecule from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for reactions, work-up, and purification

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected PEGylated molecule (1.0 equivalent) in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt is often used directly in the next step without further purification.

Part B: Amide Bond Formation

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid-containing molecule (Molecule-COOH) (1.1 equivalents).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIEA (3.0 equivalents) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • Dissolve the deprotected amine from Part A in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC or flash column chromatography.

Quantitative Data Summary:

ParameterValue/RangeNotes
Boc Deprotection
Reagent20-50% TFA in DCMThe concentration of TFA can be adjusted based on substrate stability.
Reaction Time1-2 hTypically rapid.
Amide Coupling
Reactant Ratio
Deprotected Amine1.0 eq
Molecule-COOH1.1 eqA slight excess ensures complete consumption of the amine.
HATU1.2 eqCommon and efficient peptide coupling reagent.
DIEA3.0 eqNeutralizes the TFA salt and facilitates the coupling reaction.
Reaction Conditions
SolventDMFAnhydrous grade is essential for efficient coupling.
Temperature25 °CRoom temperature is usually sufficient.
Reaction Time4-12 hMonitor for completion.
Purification
Purification MethodPrep-HPLC or Silica Gel ChromatographyChoice depends on the properties of the final conjugate.
Expected Yield 50-80% (over two steps)Yields can vary significantly based on the substrates.

Troubleshooting

  • Low Yield in N-Alkylation:

    • Ensure anhydrous conditions.

    • Increase the reaction temperature or time.

    • Consider using a different base such as potassium carbonate.

  • Dialkylation Product Formation:

    • Increase the excess of the starting amine.

    • Add the this compound slowly to the solution of the amine.

  • Incomplete Boc Deprotection:

    • Increase the concentration of TFA or the reaction time.

  • Low Yield in Amide Coupling:

    • Ensure all reagents and solvents are anhydrous.

    • Use fresh coupling reagents.

    • Consider alternative coupling reagents such as HBTU or EDC/HOBt.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • TFA is highly corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Boc-NH-PEG8-C2-Br in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which connects the antibody to the payload, is a critical determinant of an ADC's safety and efficacy. Polyethylene glycol (PEG) linkers, such as Boc-NH-PEG8-C2-Br, offer a versatile platform for ADC development. The PEG component enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation. The terminal functional groups, a Boc-protected amine and a bromo group, allow for sequential conjugation of the payload and the antibody.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Properties of this compound

This compound is a heterobifunctional linker featuring a Boc-protected amine, an eight-unit PEG chain, and a terminal bromo group.

PropertyValue
Molecular Formula C23H46BrNO10
Molecular Weight 576.52 g/mol [1]
Appearance Solid or oil
Solubility Soluble in most organic solvents
Purity Typically >95%

Application in ADC Development

The this compound linker is designed for a two-step conjugation process. First, the cytotoxic payload is attached to the deprotected amine end of the linker. Subsequently, the bromo-functionalized end of the drug-linker construct is conjugated to the antibody, typically through alkylation of cysteine residues.

Advantages of a PEG8 Linker in ADCs:
  • Enhanced Hydrophilicity: The PEG8 chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the pharmacokinetic profile of the conjugate.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic proteins by reducing renal clearance and protecting against proteolysis.

  • Defined Length: The discrete length of the PEG8 linker ensures the generation of a more homogeneous ADC product, which is crucial for regulatory approval and consistent clinical performance.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Intermediate

This protocol describes the conjugation of a cytotoxic payload to the this compound linker. The example payload used here is a derivative of monomethyl auristatin E (MMAE), a potent anti-tubulin agent, with a free amine group for conjugation.

Materials:

  • This compound

  • MMAE-NH2 (or other amine-containing payload)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker (H2N-PEG8-C2-Br).

  • Payload Conjugation:

    • Dissolve the deprotected linker and the amine-containing payload (e.g., MMAE-NH2) in DMF.

    • Add DIPEA to the reaction mixture to act as a base.

    • If the payload has a carboxyl group, a coupling agent such as HATU should be used.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker intermediate (Payload-NH-PEG8-C2-Br).

Protocol 2: Antibody-Drug Conjugation via Cysteine Alkylation

This protocol outlines the conjugation of the drug-linker intermediate to a monoclonal antibody (mAb) through the alkylation of native or engineered cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Payload-NH-PEG8-C2-Br (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system for purification

  • L-Cysteine

Procedure:

  • Antibody Reduction:

    • To a solution of the mAb, add a 5-10 molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • The degree of reduction can be controlled by varying the TCEP concentration, temperature, and incubation time.

  • Conjugation Reaction:

    • Dissolve the Payload-NH-PEG8-C2-Br in DMSO to prepare a stock solution.

    • Add the drug-linker stock solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

    • Incubate the reaction at 4°C overnight with gentle stirring.

  • Quenching:

    • Add a 10-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted bromo groups on the drug-linker.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove unconjugated drug-linker and other small molecules.

    • The purified ADC can be buffer-exchanged into a suitable formulation buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Data Presentation

The following tables summarize hypothetical quantitative data for an ADC developed using a PEG8 linker.

Table 1: In Vitro Cytotoxicity of a Her2-Targeting ADC

Cell LineAntigen ExpressionADC with PEG8 Linker IC50 (nM)Non-targeting ADC IC50 (nM)
SK-BR-3Her2+++0.5>1000
BT-474Her2+++1.2>1000
MDA-MB-231Her2->1000>1000

Table 2: Pharmacokinetic Parameters in a Mouse Model

ADC ConstructClearance (mL/h/kg)Half-life (t1/2, hours)
ADC with PEG8 Linker0.15150
ADC with non-PEG Linker0.3580

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Preparation Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Deprotected_Linker H2N-PEG8-C2-Br Deprotection->Deprotected_Linker Payload_Conjugation Payload Conjugation Deprotected_Linker->Payload_Conjugation Payload Amine-containing Payload (e.g., MMAE-NH2) Payload->Payload_Conjugation Drug_Linker Payload-NH-PEG8-C2-Br Payload_Conjugation->Drug_Linker ADC_Conjugation Conjugation (Alkylation) Drug_Linker->ADC_Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Antibody->ADC_Conjugation Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody Crude_ADC Crude ADC ADC_Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Reduced_ Reduced_ Reduced_->ADC_Conjugation

Caption: Workflow for the synthesis of an ADC using this compound.

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of an ADC targeting a cancer cell, leading to apoptosis. This is a generalized pathway for an ADC with a microtubule-inhibiting payload like MMAE.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload (e.g., MMAE) Payload_Release->Payload Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized signaling pathway for ADC-mediated cell killing.

References

Application Notes & Protocols: A Guide to Characterizing PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate target proteins from the cell entirely.[2][3] They achieve this by hijacking the cell's natural ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of two distinct ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex that facilitates the transfer of ubiquitin from the E2 enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Because the PROTAC molecule is released after degradation, it can act catalytically, inducing the degradation of multiple protein copies.

These application notes provide a comprehensive overview of the standard experimental protocols used to evaluate the efficacy and cellular effects of PROTACs.

PROTAC Mechanism of Action

The efficacy of a PROTAC is dependent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

PROTAC-mediated protein degradation pathway.

General Experimental Workflow

The evaluation of a novel PROTAC involves a systematic workflow to characterize its degradation efficiency, potency, and effect on cell health. This process typically starts with treating cultured cells, followed by protein level analysis and cell viability assessment.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treat Cells with PROTAC (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis Viability Cell Viability Assay (e.g., CellTiter-Glo) Harvest->Viability WB Western Blot / Quantitative Immunoassay Lysis->WB Analysis Data Analysis WB->Analysis Viability->Analysis DC50_Dmax Determine DC50 & Dmax Analysis->DC50_Dmax Degradation Data IC50 Determine IC50 Analysis->IC50 Viability Data End End: PROTAC Characterization DC50_Dmax->End IC50->End

General experimental workflow for PROTAC evaluation.

Data Presentation: Key Performance Parameters

The efficacy of a PROTAC is quantified by two primary parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. Additionally, the impact on cell health is typically assessed by determining the IC50 (half-maximal inhibitory concentration) from cell viability assays.

Table 1: PROTAC Degradation Efficiency This table summarizes the degradation potency (DC50) and efficacy (Dmax) of example PROTACs against a target protein in a specific cell line after a 24-hour treatment.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-ABRD4HeLa1595
PROTAC-BBRD4HeLa5088
Negative ControlBRD4HeLa>10,000<10

Table 2: PROTAC Effect on Cell Viability This table shows the cytotoxic or cytostatic effect of the PROTACs on the same cell line after a 72-hour treatment.

PROTAC CompoundCell LineIC50 (nM)
PROTAC-AHeLa25
PROTAC-BHeLa120
Negative ControlHeLa>10,000

Experimental Protocols

Protocol 1: Western Blot for Quantifying Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Materials and Reagents:

  • Cell culture reagents (medium, FBS, antibiotics)

  • PROTAC compound stock solution (in DMSO)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only (e.g., 0.1% DMSO) control. Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Re-probing for Loading Control: If necessary, strip the membrane and re-probe with the primary antibody for the loading control, following steps 8 and 9.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 2: Determination of DC50 and Dmax

DC50 and Dmax values are calculated from the dose-response data generated in Protocol 1.

Methodology:

  • Data Collection: Perform a Western blot experiment (Protocol 1) using a range of PROTAC concentrations (e.g., 10-12 concentrations in a semi-log serial dilution).

  • Quantification: For each concentration, calculate the percentage of protein degradation relative to the vehicle control:

    • % Degradation = 100 * (1 - (Normalized POI intensity / Normalized Vehicle Control POI intensity))

  • Data Plotting: Plot the % Degradation (Y-axis) against the corresponding log-transformed PROTAC concentration (X-axis).

  • Curve Fitting: Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in a suitable software like GraphPad Prism.

  • Parameter Determination:

    • Dmax: The maximum degradation percentage achieved, corresponding to the top plateau of the fitted curve.

    • DC50: The concentration of the PROTAC that results in 50% of the maximal degradation (Dmax). This value is calculated by the software from the fitted curve.

Protocol 3: Cell Viability Assay (Luminescent Method)

This protocol assesses the effect of the PROTAC on cell proliferation and cytotoxicity, commonly using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Materials and Reagents:

  • Cell line of interest

  • PROTAC compound and vehicle control (DMSO)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a white, opaque-walled 96-well plate. Incubate for 24 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells:

      • % Viability = 100 * (Luminescence_Treated / Luminescence_VehicleControl)

    • Plot the % Viability against the log-transformed PROTAC concentration and use non-linear regression to determine the IC50 value.

References

Application Notes and Protocols for Boc-NH-PEG8-C2-Br in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-PEG8-C2-Br, a polyethylene glycol (PEG)-based linker, in the field of targeted protein degradation (TPD). This document details its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), along with relevant experimental protocols and quantitative data from a case study.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The Role of Linkers in PROTAC Design

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex between the POI and the E3 ligase. PEG linkers, such as those derived from this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The flexibility of the PEG chain can also be advantageous in achieving the optimal orientation for ternary complex formation.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker containing an 8-unit PEG chain. It possesses a Boc-protected amine on one end and a bromoethyl group on the other. This structure allows for a sequential and controlled conjugation of the E3 ligase ligand and the POI ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on a warhead (POI ligand). The bromoethyl group can undergo nucleophilic substitution with a suitable functional group (e.g., a phenol or amine) on the E3 ligase ligand. This modular approach facilitates the synthesis of a library of PROTACs with varying warheads or E3 ligase ligands.

Case Study: A PROTAC Utilizing a PEG8 Linker for IDO1 Degradation

While specific studies detailing the use of this compound were not prevalent in the reviewed literature, a closely related analogue, a thalidomide-based Cereblon E3 ligase ligand conjugated to an 8-unit PEG linker, was used to synthesize a potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a role in immune suppression in the tumor microenvironment. The resulting PROTAC, referred to as "PROTAC IDO1 Degrader-1" (HY-131911), effectively induced the degradation of IDO1 in HeLa cells.

Quantitative Data

The efficacy of "PROTAC IDO1 Degrader-1" was quantified by determining its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

PROTAC NameTarget ProteinE3 Ligase LigandLinkerCell LineDC50DmaxReference
PROTAC IDO1 Degrader-1 (HY-131911)IDO1Thalomide8-unit PEGHeLa2.84 µM93%

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PROTAC-mediated IDO1 Degradation

PROTAC_IDO1_Degradation cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC IDO1 IDO1 PROTAC->IDO1 Binds Cereblon (CRBN) Cereblon (CRBN) PROTAC->Cereblon (CRBN) Binds Ternary Complex IDO1-PROTAC-CRBN Ternary Complex IDO1->Ternary Complex Immune Suppression Immune Suppression IDO1->Immune Suppression Cereblon (CRBN)->Ternary Complex Poly-Ub IDO1 Poly-ubiquitinated IDO1 Ternary Complex->Poly-Ub IDO1 Ubiquitination E1 E1 E2 E2 E1->E2 Activates E2->Cereblon (CRBN) Transfers Ub Ubiquitin Ubiquitin Ubiquitin->E1 Proteasome Proteasome Poly-Ub IDO1->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Reversal of\nImmune Suppression Reversal of Immune Suppression Degraded Peptides->Reversal of\nImmune Suppression

Caption: PROTAC-mediated degradation of IDO1 protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Boc_Linker This compound Deprotection Boc Deprotection Boc_Linker->Deprotection Amine_Linker H2N-PEG8-C2-Br Deprotection->Amine_Linker Conjugation1 Amide Coupling Amine_Linker->Conjugation1 Warhead POI Ligand (Warhead) Warhead->Conjugation1 E3_Ligand E3 Ligase Ligand Conjugation2 Nucleophilic Substitution E3_Ligand->Conjugation2 Intermediate Warhead-Linker Conjugation1->Intermediate Intermediate->Conjugation2 Final_PROTAC Final PROTAC Conjugation2->Final_PROTAC PROTAC_Treatment PROTAC Treatment (Dose Response) Final_PROTAC->PROTAC_Treatment Cell_Culture Cell Culture (e.g., HeLa) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol provides a general guideline for the synthesis of a PROTAC using this compound. The specific reaction conditions may need to be optimized for different POI and E3 ligase ligands.

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine-functionalized linker (H2N-PEG8-C2-Br) as a salt.

Step 2: Coupling of the POI Ligand (Warhead)

  • Dissolve the POI ligand containing a carboxylic acid and the deprotected linker in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the warhead-linker conjugate by flash chromatography or preparative high-performance liquid chromatography (HPLC).

Step 3: Conjugation of the E3 Ligase Ligand

  • Dissolve the warhead-linker conjugate and the E3 ligase ligand (containing a nucleophilic group like a phenol or amine) in a suitable polar aprotic solvent (e.g., DMF).

  • Add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC to yield the desired product.

Protocol for Western Blot Analysis of Protein Degradation

This protocol is adapted from standard Western blotting procedures and is suitable for assessing the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa) in appropriate cell culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.01 to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95 °C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IDO1) overnight at 4 °C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • To ensure equal protein loading, probe the membrane with a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin).

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the extent of degradation.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs in targeted protein degradation studies. Its chemical properties allow for the modular and efficient assembly of these bifunctional molecules. The case study of an IDO1-degrading PROTAC with a PEG8 linker demonstrates the potential of this class of linkers in developing potent and effective protein degraders. The provided protocols offer a foundation for researchers to design, synthesize, and evaluate their own PROTACs for novel therapeutic applications.

References

Bioconjugation Techniques Using Boc-NH-PEG8-C2-Br: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG8-C2-Br is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker features a Boc-protected amine (Boc-NH) on one terminus and a bromoacetyl group (-C2-Br) on the other, separated by an 8-unit polyethylene glycol (PEG) chain. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1]

The Boc-protected amine provides a stable, yet readily cleavable, functional group for sequential conjugation strategies. Following deprotection under acidic conditions, the revealed primary amine can be coupled to a molecule of interest. The bromoacetyl group, on the other hand, is a reactive electrophile that readily undergoes nucleophilic substitution with thiols (e.g., from cysteine residues in proteins) and, to a lesser extent, amines (e.g., from lysine residues). This dual reactivity allows for the precise and covalent linkage of two different molecular entities, such as a targeting protein and a therapeutic payload.

These application notes provide detailed protocols for the use of this compound in bioconjugation, covering the deprotection of the Boc group and the subsequent conjugation to biomolecules.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight576.52 g/mol [2]
Chemical FormulaC23H46BrNO10[2]
Purity≥95%
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and chlorinated solvents
StorageStore at -20°C, protected from light and moisture.[2]
Table 2: Representative Reaction Conditions for Bioconjugation
ParameterBoc DeprotectionThiol Alkylation
Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Thiol-containing biomolecule, base (e.g., HEPES, borate buffer)
Solvent Dichloromethane (DCM)Aqueous buffer (e.g., PBS, HEPES, borate buffer), often with a co-solvent like DMSO or DMF
Concentration 20-50% TFA in DCM1-10 mg/mL biomolecule, 1.5-5 molar excess of linker
Temperature 0°C to room temperature4°C to 37°C
Reaction Time 30 minutes to 2 hours1 to 24 hours
pH N/A7.0 - 8.5
Monitoring TLC, LC-MSLC-MS
Quenching N/AN-acetylcysteine or β-mercaptoethanol
Typical Yield >95% (deprotection)60-90% (conjugation)

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • The resulting residue is the TFA salt of NH2-PEG8-C2-Br, which can be used directly in the next step or further purified.

Protocol 2: Conjugation of Deprotected NH2-PEG8-C2-Br to a Thiol-Containing Protein (e.g., Cysteine Residues of an Antibody)

This protocol outlines the alkylation of free thiol groups on a protein with the bromoacetyl group of the deprotected linker.

Materials:

  • Deprotected NH2-PEG8-C2-Br (from Protocol 1)

  • Thiol-containing protein (e.g., reduced antibody)

  • Conjugation buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

  • LC-MS for analysis

Procedure:

  • Prepare a stock solution of the deprotected NH2-PEG8-C2-Br in anhydrous DMSO or DMF (e.g., 10 mM).

  • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Add the desired molar excess of the NH2-PEG8-C2-Br stock solution to the protein solution. A typical starting point is a 5-fold molar excess of the linker over the available thiol groups.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. The optimal time should be determined empirically.

  • Monitor the reaction progress by LC-MS to determine the extent of conjugation and the drug-to-antibody ratio (DAR).[3]

  • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution (e.g., 10-fold molar excess over the initial linker concentration). Incubate for 30 minutes at room temperature.

  • Purify the resulting conjugate from excess linker and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterize the purified conjugate by LC-MS to confirm the molecular weight and determine the final DAR.

Mandatory Visualization

Bioconjugation_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification & Analysis Boc_Linker This compound Deprotected_Linker NH2-PEG8-C2-Br (TFA Salt) Boc_Linker->Deprotected_Linker Acidic Cleavage TFA_DCM TFA in DCM TFA_DCM->Boc_Linker Deprotected_Linker->Deprotected_Linker_Input Purification/Direct Use Biomolecule Protein-SH (e.g., Cysteine) Conjugate Protein-S-C2-PEG8-NH2 Biomolecule->Conjugate Nucleophilic Substitution Conjugate->Conjugate_Input Quenching Deprotected_Linker_Input->Biomolecule SEC Size-Exclusion Chromatography Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate LCMS LC-MS Analysis (DAR Determination) Conjugate_Input->SEC Purified_Conjugate->LCMS

Caption: Experimental workflow for bioconjugation using this compound.

Signaling_Pathway_PROTAC PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

References

Application Notes and Protocols for Boc-NH-PEG8-C2-Br in Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG8-C2-Br is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation and advanced drug delivery. Comprising a Boc-protected amine, an 8-unit polyethylene glycol (PEG) spacer, and a terminal bromoethane group, this linker is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. In the realm of nanotechnology, this compound serves as a crucial component for developing sophisticated drug delivery systems, such as "Nano-PROTACs," which leverage nanoparticles to improve the therapeutic efficacy and reduce the off-target effects of PROTACs.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs and their subsequent incorporation into nanoparticle-based delivery systems.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 576.52 g/mol [1][2]
Chemical Formula C23H46BrNO10[1][2]
Appearance White to off-white solid[1]
Purity ≥95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Application 1: Synthesis of a PROTAC using this compound

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is a versatile linker that facilitates the sequential conjugation of these two ligands. The bromoethane terminus allows for nucleophilic substitution by a functional group on the POI ligand, while the Boc-protected amine, after deprotection, can be coupled to the E3 ligase ligand.

Experimental Protocol: Synthesis of a Generic PROTAC

This protocol describes a general two-step synthesis of a PROTAC, starting with the conjugation of the POI ligand to the this compound linker, followed by deprotection and coupling to the E3 ligase ligand.

Materials:

  • This compound

  • Protein of Interest (POI) Ligand with a nucleophilic group (e.g., phenol, amine, or thiol)

  • E3 Ligase Ligand with a carboxylic acid or activated ester

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Step 1: Conjugation of POI Ligand to this compound

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add a suitable base, such as K2CO3 (3.0 eq) for phenols or DIPEA (3.0 eq) for amines.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific nucleophile (e.g., 60-80 °C) and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected POI-linker intermediate.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified Boc-protected POI-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected POI-linker amine intermediate (from Step 2, 1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

Expected Yields
Reaction StepTypical Yield Range
Step 1: POI Ligand Conjugation 50-80%
Step 2: Boc Deprotection >90% (often used crude)
Step 3: E3 Ligase Coupling 40-70%
Overall Yield 20-50%

Note: Yields are highly dependent on the specific ligands used.

Application 2: Formulation of PROTAC-Loaded Polymeric Nanoparticles

Nanoparticle-based delivery systems can enhance the therapeutic potential of PROTACs by improving their solubility, stability, and tumor-targeting capabilities. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle formulation.

Experimental Protocol: Encapsulation of a PROTAC in PLGA-PEG Nanoparticles

This protocol describes the formulation of PROTAC-loaded nanoparticles using a nanoprecipitation method.

Materials:

  • Synthesized PROTAC

  • PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)

  • Acetone or Acetonitrile

  • Deionized water

  • Amicon® Ultra centrifugal filter units (e.g., 100 kDa MWCO)

Procedure:

  • Dissolve the synthesized PROTAC (e.g., 1-5 mg) and PLGA-PEG-COOH (e.g., 20-50 mg) in a water-miscible organic solvent such as acetone or acetonitrile (e.g., 1-2 mL).

  • Vortex the solution until all components are fully dissolved.

  • Add the organic solution dropwise into a larger volume of deionized water (e.g., 10-20 mL) under constant stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Purify the nanoparticle suspension by transferring it to an Amicon® Ultra centrifugal filter unit.

  • Centrifuge at a speed and time sufficient to separate the nanoparticles from the aqueous phase (e.g., 4000 x g for 20-30 minutes).

  • Discard the filtrate containing the unencapsulated PROTAC.

  • Resuspend the nanoparticle pellet in deionized water or a suitable buffer (e.g., PBS).

  • Repeat the washing step (centrifugation and resuspension) 2-3 times to ensure the removal of any residual organic solvent and free PROTAC.

  • After the final wash, resuspend the purified PROTAC-loaded nanoparticles in the desired buffer for characterization and in vitro/in vivo studies.

Characterization of PROTAC-Loaded Nanoparticles
ParameterMethodTypical Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV
Drug Loading Content (DLC %) HPLC or UV-Vis Spectroscopy1 - 10% (w/w)
Encapsulation Efficiency (EE %) HPLC or UV-Vis Spectroscopy70 - 95%

DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Application 3: Covalent Conjugation of a PROTAC to Liposomes

For applications requiring surface functionalization, the synthesized PROTAC can be covalently attached to the surface of pre-formed liposomes. This approach allows for the display of the PROTAC on the exterior of the nanocarrier, which can be advantageous for targeting cell surface receptors. This protocol requires modification of the terminal bromo group of the PROTAC to a more reactive handle, such as a thiol, for conjugation to maleimide-functionalized liposomes.

Experimental Protocol: Surface Conjugation of a PROTAC to Liposomes

Step 1: Modification of the PROTAC to a Thiol-Terminated PROTAC

  • After synthesizing the PROTAC as described in Application 1, react the terminal bromo group with a thiolating agent like potassium thioacetate followed by hydrolysis, or with thiourea followed by basic hydrolysis, to generate a free thiol group. Purify the thiol-PROTAC by HPLC.

Step 2: Preparation of Maleimide-Functionalized Liposomes

  • Prepare liposomes using the thin-film hydration method. A typical lipid composition would be DPPC:Cholesterol:DSPE-PEG-Maleimide at a molar ratio of 55:40:5.

  • Dissolve the lipids in chloroform in a round-bottom flask.

  • Remove the solvent under reduced pressure to form a thin lipid film.

  • Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline, pH 6.5) by vortexing at a temperature above the phase transition temperature of the lipids.

  • Extrude the resulting multilamellar vesicles through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form unilamellar vesicles.

Step 3: Conjugation of Thiol-PROTAC to Maleimide-Liposomes

  • Add the purified Thiol-PROTAC (e.g., 1-5 mol% of the maleimide lipid) to the pre-formed maleimide-functionalized liposome suspension.

  • Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.

  • Quench any unreacted maleimide groups by adding a solution of L-cysteine.

  • Remove the un-conjugated PROTAC and excess cysteine by dialysis or size-exclusion chromatography.

  • Characterize the PROTAC-conjugated liposomes for size, zeta potential, and the amount of conjugated PROTAC.

Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_nano Nanoparticle Formulation cluster_eval Evaluation start This compound + POI Ligand step1 Step 1: Conjugation start->step1 intermediate1 Boc-Protected POI-Linker step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Amine-POI-Linker step2->intermediate2 step3 Step 3: Coupling with E3 Ligase Ligand intermediate2->step3 final_protac Purified PROTAC step3->final_protac encapsulation Encapsulation in Polymeric Nanoparticles final_protac->encapsulation conjugation Covalent Conjugation to Liposomes final_protac->conjugation nano_protac1 PROTAC-Loaded NP encapsulation->nano_protac1 nano_protac2 PROTAC-Liposome conjugation->nano_protac2 characterization Physicochemical Characterization nano_protac1->characterization nano_protac2->characterization in_vitro In Vitro Studies (Cellular Uptake, Degradation) characterization->in_vitro in_vivo In Vivo Studies (PK/PD, Efficacy) in_vitro->in_vivo

Caption: Experimental workflow for PROTAC synthesis and nano-formulation.

Comparative Biological Activity

The use of nanoparticle delivery systems can significantly impact the biological activity of PROTACs. The following table provides a representative comparison of the degradation efficiency and anti-proliferative activity of a free PROTAC versus its nano-formulation.

CompoundDC50 (nM) [BRD4 Degradation]IC50 (nM) [Cell Viability]
Free PROTAC (ARV-825) 5 - 2010 - 50
PROTAC-Loaded Nanoparticles 1 - 105 - 25
PROTAC-Conjugated Liposomes 2 - 158 - 40

Note: The values presented are representative and can vary significantly depending on the cell line, nanoparticle composition, and specific PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs. Its integration with nanotechnology to create "Nano-PROTACs" represents a promising strategy to overcome the limitations of conventional PROTACs, such as poor solubility and unfavorable pharmacokinetics. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to utilize this compound in the development of next-generation targeted therapeutics. The careful design and characterization of both the PROTAC molecule and its nanoparticle delivery system are critical for achieving optimal therapeutic outcomes.

References

Application Notes and Protocols for PEGylation of Peptides and Proteins with Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation with Boc-NH-PEG8-C2-Br

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains to the surface of biomolecules, which can significantly improve their pharmacokinetic and pharmacodynamic profiles. Key advantages of PEGylation include increased serum half-life, improved solubility and stability, and reduced immunogenicity.[1]

This compound is a discrete PEG (dPEG®) reagent containing eight ethylene glycol units. It is a heterobifunctional linker with a bromoacetyl group at one end and a Boc-protected amine at the other. The bromoacetyl group provides a reactive site for covalent attachment to nucleophilic residues on peptides and proteins, such as the sulfhydryl group of cysteine or the epsilon-amino group of lysine. The Boc-protected amine allows for subsequent conjugation steps after deprotection, making this reagent particularly useful in the synthesis of more complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).

These application notes provide detailed protocols for the PEGylation of peptides and proteins using this compound, methods for the characterization of the resulting conjugates, and an overview of its primary application in the development of PROTACs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 576.52 g/mol
Chemical Formula C23H46BrNO10
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Purity Typically ≥95%
Storage Conditions Store at -20°C for long-term stability

Experimental Protocols

Site-Specific PEGylation of Cysteine Residues

This protocol describes the alkylation of a free cysteine residue on a peptide or protein with this compound. This reaction is highly specific for sulfhydryl groups under mildly acidic to neutral pH conditions.

Materials:

  • Peptide or protein with an accessible cysteine residue

  • This compound

  • Reduction reagent (e.g., Dithiothreitol, DTT)

  • Alkylation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5

  • Quenching Reagent: 1 M L-cysteine in water

  • Purification system (e.g., Reverse-Phase HPLC)

Protocol:

  • Protein/Peptide Preparation: If the protein or peptide contains disulfide bonds, dissolve it in a suitable buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 1 hour to reduce the disulfide bonds. Subsequently, remove the reducing agent by dialysis or using a desalting column.

  • Reaction Setup: Dissolve the cysteine-containing peptide or protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reagent Addition: Dissolve this compound in a minimal amount of DMF or DMSO. Add a 5- to 20-fold molar excess of the this compound solution to the protein/peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction should be performed in the dark to prevent light-induced side reactions.

  • Quenching: Quench the reaction by adding the Quenching Reagent to a final concentration of 50 mM to consume any unreacted this compound. Incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated product from unreacted peptide/protein and excess PEG reagent using Reverse-Phase HPLC or Size-Exclusion Chromatography (SEC).

  • Characterization: Confirm the identity and purity of the PEGylated conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and SDS-PAGE.

Non-Specific PEGylation of Lysine Residues

This protocol outlines the alkylation of primary amine groups on lysine residues. This reaction is generally less specific than cysteine alkylation and may result in a heterogeneous mixture of PEGylated products. The reaction is typically performed at a slightly alkaline pH to ensure the deprotonation of the lysine amino groups.

Materials:

  • Peptide or protein

  • This compound

  • Alkylation Buffer: 50 mM Sodium Borate, pH 8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Ion-Exchange Chromatography)

Protocol:

  • Protein/Peptide Preparation: Dissolve the peptide or protein in the Alkylation Buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reagent Addition: Dissolve this compound in a minimal amount of DMF or DMSO. Add a 10- to 50-fold molar excess of the this compound solution to the protein/peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 100 mM.

  • Purification: Separate the PEGylated protein/peptide from the reaction mixture using Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC).

  • Characterization: Analyze the extent of PEGylation and the distribution of PEGylated species using SDS-PAGE, IEX-HPLC, and mass spectrometry.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PolyUb_POI Polyubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin E1_E2 E1/E2 Enzymes Ub->E1_E2 Activation E1_E2->POI_PROTAC_E3 Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for PROTAC Synthesis using this compound

This workflow outlines the general steps for synthesizing a PROTAC where this compound serves as the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly start Start step1 Step 1: Couple POI Ligand to Linker (Reaction with Bromoacetyl group) start->step1 step2 Step 2: Deprotection of Boc Group (TFA Treatment) step1->step2 step3 Step 3: Couple E3 Ligase Ligand (Amide Bond Formation) step2->step3 purification Purification (e.g., HPLC) step3->purification characterization Characterization (e.g., MS, NMR) purification->characterization end Final PROTAC Molecule characterization->end

Caption: General workflow for PROTAC synthesis.

Characterization of PEGylated Products

Thorough characterization of the PEGylated peptide or protein is crucial to ensure the desired product has been obtained and to determine the extent of modification.

Analytical TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the PEGylated product compared to the unmodified molecule. Provides a qualitative assessment of the reaction's success.
Mass Spectrometry (MS) To confirm the covalent attachment of the PEG linker and to determine the exact mass of the conjugate, which reveals the number of PEG chains attached.
HPLC (RP-HPLC, IEX) To separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) and to assess the purity of the final product.
Circular Dichroism (CD) To assess the secondary and tertiary structure of the protein after PEGylation to ensure that the modification has not significantly altered its conformation.
In Vitro Bioassay To quantify the biological activity of the PEGylated protein or peptide compared to the unmodified version.

Quantitative Data Summary

The following table provides representative data on the effects of PEGylation on a hypothetical therapeutic peptide. While specific data for this compound is not extensively published, this table illustrates the expected changes based on the known effects of similar PEGylation reagents.

ParameterUnmodified PeptidePEGylated Peptide (with this compound)Fold Change
Molecular Weight (Da) 5,0005,5761.12
Aqueous Solubility (mg/mL) 0.52.55
In Vitro Half-Life (hours) 0.21.57.5
In Vivo Half-Life (hours) 1.5128
Receptor Binding Affinity (nM) 10250.4
Immunogenicity (Arbitrary Units) 100200.2

Note: The data presented in this table is illustrative and intended to represent the typical effects of PEGylation. Actual results will vary depending on the specific peptide or protein and the precise reaction conditions.

Conclusion

This compound is a versatile reagent for the PEGylation of peptides and proteins. Its defined length and heterobifunctional nature allow for controlled and site-specific modifications, which is particularly advantageous in the construction of complex bioconjugates such as PROTACs. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and drug developers to effectively utilize this reagent in their work, ultimately contributing to the development of more effective and safer biotherapeutics.

References

Application Notes and Protocols for Boc-NH-PEG8-C2-Br in Drug Release Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG8-C2-Br is a heterobifunctional linker molecule featuring a Boc-protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal bromoacetyl group. This molecule is of significant interest in the field of drug delivery and bioconjugation, primarily for its role as a versatile linker in constructing advanced therapeutic systems such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted nanoparticle formulations. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for sequential and specific conjugation to biomolecules and drug payloads.

These application notes provide an overview of the potential uses of this compound in drug release systems and offer generalized protocols for its incorporation into such platforms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C23H46BrNO10[1]
Molecular Weight 576.52 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98%[1]
Storage Conditions Dry, dark, and at -20°C for long-term storage.[1]

Applications in Drug Release Systems

The unique trifunctional nature of this compound makes it a valuable tool for the design of sophisticated drug delivery vehicles. Its primary applications are centered around its ability to covalently link different components of a drug delivery system, such as a targeting moiety, a drug, and a carrier.

Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

The this compound linker can be incorporated into a PROTAC scaffold through a series of synthetic steps. The bromoacetyl group can react with a thiol-containing residue on a targeting ligand, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to an E3 ligase ligand.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a generalized synthetic route for constructing a PROTAC. The specific reaction conditions may need to be optimized based on the properties of the target protein ligand and the E3 ligase ligand.

Materials:

  • This compound

  • Target protein ligand with a nucleophilic handle (e.g., a thiol or amine)

  • E3 ligase ligand with a carboxylic acid or other suitable functional group

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Conjugation to the Target Protein Ligand:

    • Dissolve the target protein ligand (containing a thiol group) and a slight excess of this compound in anhydrous DMF.

    • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

    • Upon completion, purify the product (Ligand-Linker intermediate) by reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified Ligand-Linker intermediate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent under reduced pressure to yield the deprotected amine intermediate.

  • Conjugation to the E3 Ligase Ligand:

    • In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid) and HATU in anhydrous DMF.

    • Add DIPEA and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected amine intermediate in DMF to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC product by reverse-phase HPLC and characterize by mass spectrometry and NMR.

Visualization of PROTAC Synthesis Workflow:

PROTAC_synthesis cluster_step1 Step 1: Conjugation to Target Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to E3 Ligase Ligand Boc_Linker This compound Intermediate1 Boc-Linker-Target Ligand Boc_Linker->Intermediate1 DIPEA, DMF Target_Ligand Target Protein Ligand (with -SH) Target_Ligand->Intermediate1 Intermediate2 H2N-Linker-Target Ligand Intermediate1->Intermediate2 TFA, DCM Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC HATU, DIPEA, DMF E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using this compound.

PEGylated Nanoparticles for Targeted Drug Delivery

This compound can be utilized to surface-functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery. The PEG chain provides a hydrophilic shield, which can reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The terminal functional groups can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

Protocol 2: Surface Functionalization of Pre-formed Nanoparticles

This protocol describes a general method for attaching a targeting ligand to a nanoparticle surface using this compound. This example assumes the nanoparticle has surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Targeting ligand with a thiol group

  • TFA in DCM

  • Reaction buffers (e.g., MES buffer pH 6.0, PBS pH 7.4)

  • Size exclusion chromatography or dialysis for purification

Procedure:

  • Activation of this compound (if starting with a carboxylated version for amine coupling):

    • Note: This step is illustrative for a carboxyl-terminated PEG linker. For the bromo-terminated linker, direct reaction with thiols is preferred after nanoparticle modification.

  • Modification of Nanoparticles with the Linker:

    • For nanoparticles with surface carboxyl groups, activate them with EDC/NHS in MES buffer. Then, react with the deprotected amine of the linker.

    • For nanoparticles with surface amine groups, one could first react the nanoparticle with a bifunctional linker that introduces a thiol-reactive group, then proceed. A more direct, though less common, approach would involve modifying the linker first.

  • A More Direct Two-Step Conjugation Strategy:

    • Step 1: Attaching a thiol-reactive linker to the nanoparticle. React amine-functionalized nanoparticles with a bifunctional crosslinker like SPDP to introduce a pyridyldithiol group.

    • Step 2: Attaching the targeting ligand. Reduce the pyridyldithiol group with DTT to generate a free thiol on the nanoparticle surface. React the thiol-functionalized nanoparticle with the bromoacetyl group of this compound that has been pre-conjugated to the drug. Alternatively, conjugate the targeting ligand to the linker first, then attach the ligand-linker conjugate to the nanoparticle.

Visualization of Nanoparticle Functionalization:

Nanoparticle_Functionalization cluster_prep Ligand-Linker Preparation cluster_conjugation Nanoparticle Conjugation Boc_Linker This compound Deprotection H2N-PEG8-C2-Br Boc_Linker->Deprotection TFA/DCM Ligand_Linker Ligand-Linker Conjugate Deprotection->Ligand_Linker EDC/NHS Targeting_Ligand Targeting Ligand (e.g., with -COOH) Targeting_Ligand->Ligand_Linker Functionalized_NP Targeted Nanoparticle Ligand_Linker->Functionalized_NP Nanoparticle Nanoparticle (with surface -SH) Nanoparticle->Functionalized_NP Reaction with -C2-Br group

Caption: A conceptual workflow for functionalizing nanoparticles with a targeting ligand using this compound.

Quantitative Data Summary

Currently, there is a lack of published, peer-reviewed studies that provide specific quantitative data on drug release systems formulated with this compound. The data presented below are therefore hypothetical and are intended to serve as a guide for the types of characterization that would be performed on such systems. These values are based on typical results reported for similar PEGylated drug delivery platforms.

Table 1: Hypothetical Characterization of a PEGylated Nanoparticle Drug Delivery System

ParameterHypothetical ValueMethod of Analysis
Particle Size (Z-average) 120 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 ± 5 mVLaser Doppler Velocimetry
Drug Loading Content (DLC) 5.2% (w/w)HPLC after nanoparticle lysis
Encapsulation Efficiency (EE) > 90%HPLC
In Vitro Drug Release (at 24h) 35% at pH 5.5; 10% at pH 7.4Dialysis method with HPLC quantification

Signaling Pathways

While this compound itself does not directly participate in signaling pathways, it is a critical component in drug delivery systems that are designed to modulate these pathways. For instance, in a PROTAC, the linker enables the hijacking of the ubiquitin-proteasome pathway to induce the degradation of a target protein, which may be a key component of a disease-related signaling cascade.

Visualization of the PROTAC Mechanism of Action:

PROTAC_MoA cluster_system Ubiquitin-Proteasome System PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, facilitated by a linker like this compound.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of advanced drug release systems. Its well-defined structure and orthogonal reactivity allow for the precise assembly of complex bioconjugates and targeted drug carriers. While its primary documented use is in the synthesis of PROTACs, its properties are highly amenable to the development of other sophisticated drug delivery platforms. The protocols and conceptual frameworks provided here serve as a starting point for researchers and drug developers looking to leverage the potential of this linker in their work. Further research is needed to fully characterize the performance of drug release systems incorporating this specific linker.

References

Application Notes and Protocols for Ligand Synthesis Using Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of Boc-NH-PEG8-C2-Br , a heterobifunctional polyethylene glycol (PEG) linker, in the synthesis of complex ligands, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound in Ligand Synthesis

This compound is a versatile chemical tool widely employed in bioconjugation and drug discovery. Its structure comprises three key functional components:

  • A tert-butyloxycarbonyl (Boc)-protected amine: This protecting group allows for the sequential and controlled introduction of molecular moieties. The Boc group is stable under various reaction conditions and can be selectively removed under acidic conditions.

  • An eight-unit polyethylene glycol (PEG8) spacer: The hydrophilic PEG chain enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate. The length of the PEG linker is often a critical parameter in optimizing the efficacy of molecules like PROTACs.

  • A terminal bromoacetyl group (-C2-Br): This functional group serves as an electrophile, readily undergoing nucleophilic substitution with functionalities such as phenols, amines, and thiols, enabling the covalent attachment of the linker to a target molecule.

A primary application of this linker is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The PEG linker plays a crucial role in spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.

Key Synthetic Steps and Experimental Protocols

The synthesis of a ligand, such as a PROTAC, using this compound typically involves a two-step process:

  • Alkylation: Covalent attachment of the linker to the first ligand (e.g., a protein of interest (POI) binder) via nucleophilic substitution of the bromide.

  • Deprotection and Amide Coupling: Removal of the Boc protecting group to expose the terminal amine, followed by coupling to the second ligand (e.g., an E3 ligase binder).

Protocol 1: Alkylation of a Phenolic Ligand with this compound

This protocol describes a representative procedure for the alkylation of a phenolic hydroxyl group on a POI ligand with this compound. A common example in PROTAC development is the use of the BRD4 inhibitor, (+)-JQ1, as the POI ligand.

Materials and Reagents:

  • POI Ligand with a phenolic group (e.g., (+)-JQ1)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected ligand-linker conjugate.

Quantitative Data (Illustrative Example):

ParameterValue
Starting POI Ligand(+)-JQ1
Yield of Boc-protected conjugate75-85%
Purity (by HPLC)>95%
Protocol 2: Boc Deprotection of the Ligand-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to generate a free amine, which is then ready for coupling to the second ligand.

Materials and Reagents:

  • Boc-protected ligand-linker conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

Procedure:

  • Dissolve the Boc-protected ligand-linker conjugate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting amine intermediate as a TFA salt is typically used in the next step without further purification.

Quantitative Data (Illustrative Example):

ParameterValue
Starting MaterialJQ1-PEG8-NH-Boc
Yield of Deprotected Amine (TFA salt)Quantitative (>95%)
Purity (by LC-MS)>95%
Protocol 3: Amide Coupling to the Second Ligand

This protocol describes the final step of coupling the deprotected amine-linker intermediate with a carboxylic acid-functionalized second ligand, for instance, an E3 ligase ligand like pomalidomide.

Materials and Reagents:

  • Amine-functionalized ligand-linker intermediate (TFA salt)

  • Carboxylic acid-functionalized ligand (e.g., pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • To a solution of the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized ligand-linker intermediate (TFA salt, 1.1 equivalents) and additional DIPEA (1.1 equivalents to neutralize the TFA salt) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final ligand conjugate.

Quantitative Data (Illustrative Example):

ParameterValue
E3 Ligase LigandPomalidomide
Yield of Final PROTAC40-60%
Purity (by HPLC)>98%

Characterization of the Final Ligand

Thorough characterization of the synthesized ligand is crucial to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of all components (both ligands and the PEG linker).

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the synthesized molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table of Expected Characterization Data (Illustrative for a JQ1-PEG8-Pomalidomide PROTAC):

AnalysisExpected Result
¹H NMR Peaks corresponding to protons from JQ1, the PEG8 linker (characteristic broad signals around 3.6 ppm), and pomalidomide.
HRMS (ESI+) Calculated [M+H]⁺ mass corresponding to the molecular formula of the final PROTAC.
HPLC Purity >98% at a specific wavelength (e.g., 254 nm).

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps and logical flow of the ligand synthesis process.

G cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Boc Deprotection cluster_coupling Step 3: Amide Coupling POI_Ligand POI Ligand (e.g., JQ1) Alkylated_Intermediate Boc-NH-PEG8-Linker-POI POI_Ligand->Alkylated_Intermediate PEG_Linker This compound PEG_Linker->Alkylated_Intermediate Base K₂CO₃ / DMF Base->Alkylated_Intermediate 60 °C Deprotected_Intermediate H₂N-PEG8-Linker-POI (TFA Salt) Alkylated_Intermediate->Deprotected_Intermediate Acid TFA / DCM Acid->Deprotected_Intermediate Room Temp Final_PROTAC E3 Ligand-Linker-POI (Final PROTAC) Deprotected_Intermediate->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Final_PROTAC Coupling_Reagent HATU / DIPEA Coupling_Reagent->Final_PROTAC Room Temp

Caption: Workflow for a three-step PROTAC synthesis.

G cluster_ternary Ternary Complex Formation POI Protein of Interest PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC binds Degraded_POI Proteasome->Degraded_POI Ubiquitin Ub

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for PROTACs Utilizing Boc-NH-PEG8-C2-Br Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. The Boc-NH-PEG8-C2-Br moiety is a versatile, PEG-based linker frequently employed in the synthesis of PROTACs. The polyethylene glycol (PEG) chain enhances hydrophilicity and provides optimal length and flexibility, while the terminal bromo group and Boc-protected amine allow for sequential and controlled conjugation to the POI and E3 ligase ligands, respectively.

These application notes provide a comprehensive overview of the use of this compound in the construction of PROTACs, with a focus on a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC as a case study. Detailed protocols for synthesis and key cell-based assays are provided to guide researchers in the development and evaluation of their own PROTAC molecules.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage) for the target protein, and its IC50 (half-maximal inhibitory concentration) for a relevant cellular phenotype, such as cell proliferation. The following table summarizes the performance of a representative BRD4-targeting PROTAC constructed with a PEG8 linker.

PROTAC Name Target Protein E3 Ligase Ligand Cell Line DC50 (nM) Dmax (%) IC50 (nM) Assay
BRD4 Degrader-8BRD4VHLPC3 (Prostate Cancer)7.5>9028Western Blot (Degradation), Cell Viability (Proliferation)[1]

Experimental Protocols

I. Synthesis of a BRD4-Targeting PROTAC with a PEG8 Linker

This protocol describes a three-step synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the BRD4 ligand, pomalidomide as the Cereblon (CRBN) E3 ligase ligand, and this compound as the linker. The synthesis involves the initial attachment of the linker to the POI ligand, followed by deprotection and coupling to the E3 ligase ligand.

Synthesis_Workflow JQ1 (+)-JQ1 Step1 Step 1: Linker Conjugation JQ1->Step1 Linker This compound Linker->Step1 Intermediate1 JQ1-PEG8-NH-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 JQ1-PEG8-NH2 Step2->Intermediate2 Step3 Step 3: E3 Ligase Ligand Coupling Intermediate2->Step3 Pomalidomide Pomalidomide Pomalidomide->Step3 Final_PROTAC Final PROTAC (JQ1-PEG8-Pomalidomide) Step3->Final_PROTAC Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. PROTAC Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50, Dmax) Detection->Analysis

References

Troubleshooting & Optimization

Boc-NH-PEG8-C2-Br stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-NH-PEG8-C2-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and use of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and reactivity of this compound. For optimal shelf life, it is recommended to store the compound under the following conditions.[1]

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4 °CDry, dark environment
Long-term (months to years)-20 °CDry, dark environment

When stored correctly, this compound has a shelf life of over two years. The compound is stable enough for shipping under ambient temperatures for a few weeks.[1]

Q2: How should I handle and prepare stock solutions of this compound?

A2: It is recommended to handle this compound in a well-ventilated area. For preparing stock solutions, dissolve the compound in an appropriate anhydrous solvent such as DMF or DMSO. Stock solutions can be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Q3: What are the primary applications of this compound?

A3: this compound is primarily used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG8 spacer in this linker provides increased hydrophilicity and flexibility to the PROTAC molecule.

Q4: What are the key chemical properties of this compound?

A4: The key chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C23H46BrNO10
Molecular Weight 576.52 g/mol
CAS Number 2688072-12-8
Appearance To be determined (often a colorless to pale yellow oil or solid)
Purity >98% (typical)

Troubleshooting Guides

Issue 1: Low Yield in Alkylation Reaction

If you are experiencing low yields when reacting this compound with a nucleophile (e.g., a thiol or amine on your target molecule), consider the following troubleshooting steps:

Possible CauseSuggested Solution
Low Reactivity of Nucleophile Increase the concentration of your nucleophile. Ensure the reaction pH is optimal for the nucleophile to be in its more reactive, deprotonated state (e.g., slightly basic for thiols).
Steric Hindrance If your target molecule is sterically hindered, consider increasing the reaction temperature or extending the reaction time. Alternatively, a longer PEG linker might be necessary.
Solvent Issues Ensure you are using a dry, polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction. Water content can lead to side reactions.
Degraded Linker If the linker has been stored improperly, it may have degraded. Use a fresh vial of the linker or verify the purity of your current stock.
Issue 2: Boc Deprotection Issues

If you are having trouble with the removal of the Boc protecting group, here are some common issues and solutions:

Possible CauseSuggested Solution
Incomplete Deprotection Increase the reaction time with the acidic reagent (e.g., TFA) or use a higher concentration of the acid. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Side Reactions If your molecule is sensitive to strong acid, consider using a milder deprotection condition. Ensure the reaction is performed at a low temperature (e.g., 0°C) to minimize side product formation.
Work-up Problems After deprotection with TFA, the resulting amine will be a TFA salt. If the free amine is required, a basic work-up with a mild base like sodium bicarbonate is necessary to neutralize the salt.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

This protocol outlines the steps for the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C and add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Product Isolation: The resulting amine-TFA salt can be used directly or further purified. For the free amine, a basic work-up is required.

Protocol 2: General Procedure for Alkylation with a Thiol-Containing Molecule

This protocol provides a general workflow for conjugating this compound to a molecule containing a thiol group.

  • Dissolution: Dissolve the thiol-containing molecule and a slight excess (1.1-1.2 equivalents) of this compound in a polar aprotic solvent like DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the thiol.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • Purification: Purify the product using an appropriate chromatographic method, such as reversed-phase HPLC.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound (as part of PROTAC) Target Target Protein PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting Start Experiment Start: Alkylation with this compound Check_Yield Check Reaction Yield Start->Check_Yield Check_Reagents Verify Reagent Purity and Concentrations Check_Yield->Check_Reagents Low Proceed Proceed to Deprotection/ Purification Check_Yield->Proceed Acceptable Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - pH Check_Reagents->Optimize_Conditions Check_Solvent Ensure Anhydrous Solvent Optimize_Conditions->Check_Solvent Check_Solvent->Check_Yield Re-run Experiment

Caption: Troubleshooting workflow for low-yield alkylation reactions.

References

Improving solubility of Boc-NH-PEG8-C2-Br in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Boc-NH-PEG8-C2-Br.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Why is my this compound not dissolving in my aqueous buffer?

Several factors can contribute to poor solubility:

  • Hydrophobicity of the Boc Group: The Boc protecting group is inherently hydrophobic and can significantly decrease the aqueous solubility of the PEG linker.

  • Concentration: The concentration of the compound in the solution may be too high, exceeding its saturation point in the chosen buffer.

  • Buffer Composition: The pH and ionic strength of the buffer can influence the solubility of some compounds, although the impact on this specific molecule is expected to be minimal as it lacks readily ionizable groups.

  • Temperature: Dissolution of many compounds is temperature-dependent.

Q3: Can I heat the solution to improve solubility?

Gentle warming can be an effective method to increase the solubility of many compounds. However, it is crucial to avoid excessive heat, which could potentially lead to the degradation of the compound. It is advisable to warm the solution gently (e.g., to 37°C) and monitor for dissolution.

Q4: Will adjusting the pH of my buffer help dissolve this compound?

The structure of this compound does not contain functional groups that are readily ionized by changes in pH. Therefore, adjusting the pH of the buffer is unlikely to have a significant impact on its solubility.

Q5: What are co-solvents, and how can they help?

Co-solvents are water-miscible organic solvents that can be added in small amounts to an aqueous solution to increase the solubility of hydrophobic or amphiphilic compounds. For this compound, using a co-solvent is a highly recommended strategy.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow:

Data Presentation

Table 1: Recommended Solvents for Stock Solutions

SolventTypeRationale for Use
Dimethyl sulfoxide (DMSO)Polar aproticExcellent solubilizing agent for a wide range of compounds, including those with hydrophobic moieties.[2]
N,N-Dimethylformamide (DMF)Polar aproticAnother effective polar aprotic solvent suitable for preparing concentrated stock solutions.[3]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Compound will not dissolve in aqueous buffer.High hydrophobicity from the Boc group.Prepare a concentrated stock solution in an organic solvent (DMSO or DMF) and dilute into the aqueous buffer.
Precipitation occurs upon dilution of the stock solution.The final concentration in the aqueous buffer is too high.Add the stock solution dropwise while vigorously stirring or vortexing. Reduce the final concentration.
The solution remains cloudy or has particulates.Incomplete dissolution.Gently warm the solution to 37°C. Use a sonicator to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent

This protocol is the recommended starting point for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound in a microcentrifuge tube.

    • Add a small volume of anhydrous DMSO or DMF to the tube to create a concentrated stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Dilution into Aqueous Buffer:

    • Place the desired volume of your target aqueous buffer into a new tube.

    • While vigorously vortexing the aqueous buffer, add the concentrated stock solution dropwise to the buffer. This rapid mixing helps to prevent the compound from precipitating out of solution.

    • Continue vortexing for an additional 30 seconds after the addition is complete.

  • Final Concentration of Co-solvent:

    • It is crucial to minimize the final concentration of the organic co-solvent in your working solution, as it may affect downstream biological experiments. Aim for a final co-solvent concentration of less than 5% (v/v), and ideally, less than 1%.

    • Always include a vehicle control in your experiments, which consists of the aqueous buffer with the same final concentration of the co-solvent used to dissolve the this compound.

G cluster_0 Solubilization Protocol Workflow start Start weigh 1. Weigh this compound dissolve 2. Dissolve in minimal anhydrous DMSO or DMF vortex1 3. Vortex to create concentrated stock solution prepare_buffer 4. Prepare aqueous buffer add_dropwise 5. Add stock solution dropwise to vigorously vortexing buffer vortex2 6. Continue vortexing end End: Solubilized compound in aqueous buffer

Protocol 2: Enhancing Dissolution with Gentle Warming and Sonication

This protocol can be used in conjunction with Protocol 1 if cloudiness or particulates remain after the initial attempt.

Materials:

  • Cloudy or partially dissolved solution of this compound from Protocol 1

  • Water bath or heat block set to 37°C

  • Bath sonicator

Procedure:

  • Gentle Warming:

    • Place the tube containing the solution in a water bath or heat block set to 37°C.

    • Incubate for 5-10 minutes, periodically vortexing the solution.

    • Visually inspect the solution for clarity.

  • Sonication:

    • If the solution is still not clear, place the tube in a bath sonicator.

    • Sonicate for 2-5 minutes.

    • Visually inspect the solution for clarity.

  • Combination:

    • For particularly difficult-to-dissolve samples, a combination of gentle warming and sonication can be used. Alternate between short periods of warming and sonication until the solution is clear.

Note: Always visually inspect your final solution for any signs of precipitation before use in your experiments. If precipitation occurs over time, it may be necessary to prepare fresh solutions before each experiment.

References

PROTAC Synthesis with PEG Linkers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is critical for bringing the target protein and the E3 ligase into close enough proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1] Flexible linkers, such as those containing PEG chains, are commonly used due to their synthetic accessibility and their ability to allow the warhead and anchor to adopt multiple conformations to facilitate ternary complex formation.[1][2]

Q2: What are the main advantages of using PEG linkers in PROTAC design?

PEG linkers offer several key advantages:

  • Enhanced Solubility: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs, which can otherwise be large and lipophilic.[3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.

  • Tunable Length and Flexibility: PEG linkers are synthetically accessible in various lengths, allowing for systematic optimization of the distance between the two ends of the PROTAC. This flexibility can be crucial for achieving a productive ternary complex geometry.

  • Synthetic Accessibility: Bifunctional PEG motifs are commercially available and enable the rapid and straightforward assembly of PROTACs. Common synthetic routes include amide bond formation and click chemistry.

  • Improved Pharmacokinetic Properties: By increasing solubility, PEG linkers can positively influence oral absorption and overall pharmacokinetic profiles.

Q3: How does the length of the PEG linker impact PROTAC activity?

The length of the PEG linker is a critical parameter that significantly influences a PROTAC's degradation efficiency.

  • Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Too long: Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. An excessively long linker can also lead to a decrease in potency due to a higher entropic penalty upon binding.

  • Optimal length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Troubleshooting Guide

Issue 1: Low or No Degradation of the Target Protein
Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The length and flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required. Solution: Synthesize a library of PROTACs with varying PEG linker lengths and systematically evaluate their degradation activity. Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.
Poor Cell Permeability The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane. Excessive PEGylation can also lead to decreased cellular uptake. Solution: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.
Incorrect Linker Attachment Points The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial and should not interfere with their binding to their respective proteins. Solution: Analyze the solvent-exposed areas of the protein-ligand interfaces to identify optimal attachment points. Synthesize and test isomers with different attachment points.
Metabolic Instability Flexible linkers like PEG chains can be susceptible to oxidative metabolism. Solution: Introduce more rigid motifs, such as piperazine or piperidine rings, into the linker to improve metabolic stability.
Issue 2: The "Hook Effect" is Observed

The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation of the target protein decreases at higher PROTAC concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that predominate at high concentrations and prevent the formation of the productive ternary complex.

Troubleshooting Steps:

  • Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range to confirm the bell-shaped curve.

  • Optimize PROTAC Concentration: Identify the optimal concentration for maximal degradation from the dose-response curve and use this concentration for subsequent experiments.

  • Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of one protein partner increases the affinity for the other. This can be influenced by linker composition and rigidity.

Issue 3: Low Synthetic Yield or Purity
Possible Cause Troubleshooting Steps
Inefficient Coupling Reactions Standard amide bond formation or click chemistry reactions may be suboptimal for the specific substrates. Solution: Optimize coupling reagents, solvents, and reaction times. Ensure the use of high-purity starting materials.
Difficult Purification The final PROTAC product may be difficult to separate from starting materials or byproducts. Solution: Employ high-performance liquid chromatography (HPLC) for purification. Consider solid-phase synthesis to simplify the purification process.

Data Summary

The following table provides illustrative data on how linker composition can affect PROTAC performance.

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Experimental Protocols

General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., alkyne).

  • E3 ligase ligand with a suitable functional group (e.g., amine).

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N₃).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate and sodium ascorbate).

  • Solvents (e.g., DMF, t-BuOH/H₂O).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

Step 1: First Coupling Reaction (Amide Bond Formation)

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH₂) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃) in an appropriate solvent like DMF.

  • Add coupling reagents such as HATU and DIPEA.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Step 2: Second Coupling Reaction (Click Chemistry)

  • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

  • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Western Blot for Protein Degradation

This assay is used to quantify the extent of target protein degradation.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Visualizations

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2-Ub Recycle PROTAC Recycled Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding Binary Binding Assays (SPR, ITC) Characterization->Binding Ternary Ternary Complex Formation (NanoBRET) Binding->Ternary Degradation Protein Degradation (Western Blot) Ternary->Degradation Cellular Cellular Potency (DC50, Dmax) Degradation->Cellular Permeability Permeability Assays (PAMPA) Cellular->Design Optimization Loop

Caption: A typical workflow for PROTAC synthesis and evaluation.

References

Technical Support Center: Optimizing Boc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing tert-butyloxycarbonyl (Boc) deprotection.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the Boc deprotection process in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Q1: My Boc deprotection reaction is incomplete. What are the common causes?

A1: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This could be due to a low concentration of the acid, degradation of the acid (e.g., trifluoroacetic acid (TFA) absorbing water), or the inherent stability of the protected amine.[1][2] Some substrates may contain basic functional groups that consume the acid, necessitating more than catalytic amounts.[2]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can be more challenging to deprotect, often requiring more forceful conditions such as higher temperatures, longer reaction times, or a stronger acid.[1][2]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate. While many deprotections are effective at room temperature, some substrates may need gentle heating or extended reaction times.

  • Substrate Solubility: Poor solubility of the starting material in the chosen reaction solvent can result in a heterogeneous mixture, leading to an incomplete reaction.

  • Reagent Quality: The quality of the acid is crucial. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity, thereby slowing down the deprotection process.

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, often as a purple or yellow spot, confirming the formation of the free amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction, enabling the quantification of the starting material, the desired product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be utilized to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Q3: What steps can I take if my starting material is not being consumed?

A3: If the reaction is stalled, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For example, you can move from 20% TFA in dichloromethane (DCM) to 50% TFA in DCM. For substrates with basic moieties, ensure you are using a sufficient excess of acid.

  • Extend Reaction Time: Allow the reaction to stir for a longer period. Some challenging deprotections may require several hours or even overnight stirring.

  • Increase Temperature: Gentle heating can sometimes facilitate the deprotection of sterically hindered or less reactive substrates.

  • Change the Acidic Reagent: If TFA is ineffective, consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.

Issue 2: Side Product Formation

Q1: I am observing unexpected side products in my reaction. What is the likely cause?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group with a strong acid like TFA. This carbocation can then alkylate nucleophilic residues in the substrate, leading to undesired modifications.

Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?

A2: Functional groups with nucleophilic characteristics are particularly prone to alkylation. In the context of peptide synthesis, these include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a target for alkylation.

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.

  • Other susceptible groups include amidines and guanidines.

Q3: How can I prevent the formation of these side products?

A3: The most effective way to prevent side reactions is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the carbocation before it can react elsewhere.

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific nucleophilic groups present in your molecule.

  • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent general-purpose scavengers, particularly effective for protecting tryptophan residues.

  • Thioanisole: This is often used to prevent the S-alkylation of methionine.

  • Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.

  • Water: Can also act as a scavenger.

  • Scavenger Cocktails: For complex substrates with multiple sensitive residues, a mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

Data Presentation: Reaction Conditions

The following tables summarize common reaction conditions for Boc deprotection using different acid systems. Note that optimal conditions will vary depending on the specific substrate.

Table 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

ParameterConditionNotes
Solvent Dichloromethane (DCM)Most common and effective solvent.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations may be needed for resistant substrates. A 1:1 v/v mixture of DCM:TFA is also frequently used.
Temperature 0 °C to Room TemperatureReactions are often initiated at 0 °C and then allowed to warm to room temperature.
Reaction Time 30 minutes - 4 hoursTypically 1-2 hours. Challenging substrates may require longer times.

Table 2: Boc Deprotection with Hydrochloric Acid (HCl)

ParameterConditionNotes
Solvent 1,4-Dioxane, Methanol, or Ethyl AcetateDioxane is a common choice.
HCl Concentration 4M solution in dioxaneA common and effective concentration.
Temperature Room TemperatureGenerally effective at ambient temperature.
Reaction Time < 30 minutes - 4 hoursOften complete in less than 30 minutes.

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Standard Deprotection using TFA/DCM

  • Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like Methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC; the deprotection is often complete in less than 30 minutes.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.

Visualizations

Boc Deprotection Mechanism

The following diagram illustrates the acid-catalyzed mechanism of Boc deprotection.

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ Fragmentation Carbamic Acid + t-Butyl Cation Protonation->Fragmentation Fragmentation Decarboxylation Free Amine + CO2 Fragmentation->Decarboxylation Decarboxylation FinalProduct Protonated Amine (Salt) Decarboxylation->FinalProduct + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow for Incomplete Deprotection

This diagram provides a logical workflow for troubleshooting incomplete Boc deprotection reactions.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Review Reaction Conditions (Acid Conc., Time, Temp.) Start->Check_Conditions Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Conditions seem mild Increase_Temp Increase Temperature Increase_Time->Increase_Temp Still incomplete Success Complete Deprotection Increase_Time->Success Complete Increase_Acid Increase Acid Concentration Increase_Temp->Increase_Acid Still incomplete Increase_Temp->Success Complete Change_Acid Use Stronger Acid (e.g., 4M HCl/dioxane) Increase_Acid->Change_Acid Still incomplete Increase_Acid->Success Complete Change_Acid->Success Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Decision Tree for Scavenger Selection

This diagram helps in selecting the appropriate scavenger based on the amino acid residues present in the substrate.

Scavenger_Selection Start Side Product Formation Observed Identify_Residue Identify Susceptible Residue(s) Start->Identify_Residue Trp Tryptophan (Trp) Identify_Residue->Trp Trp present Met Methionine (Met) Identify_Residue->Met Met present Cys Cysteine (Cys) Identify_Residue->Cys Cys present Multiple Multiple Sensitive Residues Identify_Residue->Multiple Multiple present Use_TIS Add TIS or TES Trp->Use_TIS Use_Thioanisole Add Thioanisole Met->Use_Thioanisole Use_EDT Add EDT Cys->Use_EDT Use_Cocktail Use Scavenger Cocktail (e.g., TFA/TIS/H2O) Multiple->Use_Cocktail

Caption: Decision tree for scavenger selection.

References

Troubleshooting low yield in amide coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low yield. What are the common initial steps to troubleshoot this?

A low yield in an amide coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial. Here are the initial steps to consider:

  • Re-evaluate Starting Material Purity: Impurities in the carboxylic acid or amine can significantly hinder the reaction. Ensure that both starting materials are pure and, critically, anhydrous. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the failure of the reaction.

  • Check Reagent Quality: Coupling reagents, especially carbodiimides like EDC and DCC, can degrade over time, particularly if exposed to moisture. Using a fresh batch of coupling reagents and additives (e.g., HOBt) is often a quick solution.

  • Optimize Stoichiometry: While a 1:1 ratio of carboxylic acid to amine is theoretically required, using a slight excess (1.1-1.2 equivalents) of the amine can be beneficial to ensure the complete consumption of the more valuable activated carboxylic acid.

  • Verify Reaction Conditions: Ensure the solvent is anhydrous and appropriate for the chosen coupling reagents. Temperature and reaction time are also critical parameters that may need optimization. Many reactions are run at room temperature, but for sluggish reactions, gentle heating might be necessary. Conversely, cooling the reaction can sometimes suppress side reactions. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.

Q2: I am working with a sterically hindered amine or carboxylic acid and getting poor yields. What strategies can I employ?

Steric hindrance is a common challenge in amide coupling.[1] When bulky groups on the carboxylic acid or amine prevent them from approaching each other, the reaction rate slows down significantly. Here are some strategies to overcome this:

  • Choose a More Potent Coupling Reagent: For sterically demanding substrates, standard coupling reagents like EDC/HOBt may not be effective.[1] More powerful onium salt-based reagents like HATU, HBTU, or PyBOP are often more successful.

  • In Situ Formation of Acyl Fluorides: Converting the carboxylic acid to a less sterically demanding activated species like an acyl fluoride can be beneficial. A protocol using BTFFH (N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) has been shown to be effective for coupling sterically hindered substrates.[1][2]

  • Increase Reaction Temperature and Time: For sluggish reactions due to steric hindrance, increasing the reaction temperature (e.g., to 80 °C) and extending the reaction time can help drive the reaction to completion.[1] Careful monitoring is necessary to avoid decomposition of starting materials or products.

Q3: My reaction is messy, and I'm observing significant side products. What are the common side reactions and how can I minimize them?

Several side reactions can occur during amide coupling, leading to a complex reaction mixture and low yield of the desired product. The most common side reactions include:

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur, leading to a mixture of enantiomers. This is particularly problematic in peptide synthesis.

    • Mechanism: Racemization often proceeds through the formation of an oxazolone intermediate, especially when the carboxylic acid is activated. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.

    • Prevention:

      • Choice of Reagents: Use coupling reagents known for low racemization rates, such as HATU or PyBOP, in combination with additives like HOBt or HOAt.

      • Base Selection: Employ a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of racemization.

      • Minimize Activation Time: If pre-activation of the carboxylic acid is necessary, keep the activation time as short as possible before adding the amine.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct, which can be difficult to remove.

    • Prevention: The use of additives like HOBt or HOAt is crucial. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.

  • Guanidinium Byproduct Formation: Uronium-based coupling reagents like HATU and HBTU can react with the amine starting material to form a guanidinium byproduct, which terminates the desired reaction.

    • Prevention: To avoid this, it is recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.

Q4: I'm having trouble purifying my amide product. What are the best practices for workup and purification?

Proper workup and purification are essential for obtaining a pure amide product. The strategy will depend on the specific coupling reagents used and the properties of the product.

  • Aqueous Workup: A standard aqueous workup is often effective for removing many impurities.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will remove unreacted basic starting materials (like the amine) and basic byproducts.

    • Base Wash: A dilute base wash (e.g., saturated NaHCO3) will remove unreacted acidic starting materials (like the carboxylic acid) and acidic additives (like HOBt).

  • Removal of Carbodiimide Byproducts:

    • DCC/DCU: The byproduct of DCC, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can often be removed by filtration. For any remaining soluble DCU, an extraction with 6M HCl can be effective if the product is stable to acidic conditions.

    • EDC/EDU: The byproduct of EDC, ethyl-(N',N'-dimethylamino)propyl urea (EDU), is water-soluble and can be removed by aqueous extraction.

  • Chromatography: Silica gel column chromatography is the most common method for purifying the final amide product. If the product is prone to degradation on silica, other techniques like recrystallization should be considered.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for a Sterically Hindered Amide Coupling

This table summarizes the conversion rates of the coupling between a sterically hindered carboxylic acid (1a) and a hindered amine (1b) using various coupling agents.

EntryCoupling Agent(s)Temperature (°C)TimeConversion (%)
1HATU/DIPEARoom Temperature4 days17
2EDC/HOBtRoom Temperature24 hours0
3DCC/DMAP40 (reflux)5 days0
4BTFFH/Pyridine8012-24 hours>95

Data adapted from a study on amide bond formation with electron-deficient amines and sterically hindered substrates.

Table 2: Yield Comparison of Coupling Reagents for an Electron-Deficient Amine

This table compares the yield of an amide product formed from an electron-deficient aniline using EDC and DCC with and without additives.

Coupling ReagentAdditivesYield (%)
EDCNone11-19
EDCHOBt/DMAP72
DCCNone13
DCCHOBt51

Data adapted from a comparative study of EDC and DCC in organic synthesis.

Experimental Protocols

Protocol 1: General Procedure for Screening Amide Coupling Reagents

  • To a series of small reaction vials, add the carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the starting materials in a suitable anhydrous solvent (e.g., DMF, DCM, or ACN).

  • To each vial, add a different coupling reagent (1.1 eq) and any necessary additives (e.g., HOBt, 1.1 eq) and base (e.g., DIPEA, 2.0 eq).

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS.

  • Compare the conversion to the desired amide product to identify the most effective coupling reagent system.

Protocol 2: Workup Procedure for DCC Coupling to Remove Dicyclohexylurea (DCU)

  • After the reaction is complete, cool the reaction mixture in an ice bath to further precipitate the DCU.

  • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

  • Wash the filter cake with a small amount of cold, anhydrous reaction solvent.

  • Combine the filtrate and the washings.

  • Proceed with a standard aqueous workup (acid and base washes) to remove other impurities.

  • If DCU is still present in the organic layer, perform an extraction with 6M HCl (if the product is acid-stable).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions Start Low Amide Yield Check_Purity Check Starting Material Purity Start->Check_Purity Initial Check Check_Reagents Verify Reagent Quality Check_Purity->Check_Reagents Pure Materials Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Fresh Reagents Side_Reactions Investigate Side Reactions Optimize_Conditions->Side_Reactions Still Low Yield Success Improved Yield Optimize_Conditions->Success Optimized Solvent Anhydrous Solvent? Optimize_Conditions->Solvent Side_Reactions->Success Minimized Byproducts Temperature Adjust Temperature Solvent->Temperature Stoichiometry Vary Stoichiometry Temperature->Stoichiometry

Caption: A general workflow for troubleshooting low yield in amide coupling reactions.

Racemization_Mechanism_and_Prevention cluster_mechanism Racemization Mechanism cluster_prevention Prevention Strategies Activated_Acid Activated Carboxylic Acid (Chiral) Oxazolone Oxazolone Formation (Achiral Intermediate) Activated_Acid->Oxazolone Cyclization Coupling_Reagent Use Low-Racemization Reagents (HATU, PyBOP) Racemic_Product Racemic Amide Product Oxazolone->Racemic_Product Amine Attack Additives Add HOBt or HOAt Base Use Sterically Hindered Base (NMM, Collidine) Temperature Lower Reaction Temperature (0 °C)

Caption: Mechanism of racemization via oxazolone formation and key prevention strategies.

Amide_Coupling_Reagent_Selection Start Select Coupling Reagent Standard Standard Coupling (Unhindered, Nucleophilic Amine) Start->Standard Hindered Sterically Hindered Substrates Start->Hindered Electron_Deficient Electron-Deficient Amine Start->Electron_Deficient Carbodiimides Carbodiimides (EDC, DCC) + HOBt Standard->Carbodiimides Onium_Salts Onium Salts (HATU, HBTU) Hindered->Onium_Salts Acyl_Fluoride In situ Acyl Fluoride (BTFFH) Hindered->Acyl_Fluoride Potent_Reagents Potent Reagents (HATU, EDC/HOBt/DMAP) Electron_Deficient->Potent_Reagents

Caption: A decision tree for selecting an appropriate amide coupling reagent based on substrate properties.

References

Technical Support Center: Prevention of PEGylated Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of PEGylated proteins during and after the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PEGylated protein aggregation?

Aggregation of PEGylated proteins is a multifaceted issue that can arise from several factors throughout the experimental process. Key causes include:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition significantly influence protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer can sometimes interact with the protein surface in a way that induces conformational changes, which may lead to aggregation. The length and structure of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]

Q2: How does the choice of PEG reagent affect aggregation?

The properties of the PEG reagent are critical in preventing aggregation:

  • Functionality: Homobifunctional PEGs (with reactive groups at both ends) carry an inherent risk of cross-linking proteins, leading to aggregation. Monofunctional PEGs are generally preferred to minimize this.

  • PEG Size and Structure: The molecular weight and structure (linear vs. branched) of the PEG chain can impact aggregation. Larger PEG molecules can offer greater steric hindrance, which helps prevent protein-protein interactions. However, the optimal size is protein-dependent.

  • PEGylation Site: The site of PEG attachment on the protein surface can significantly influence the stability of the conjugate and its propensity to aggregate.

Q3: What is the role of excipients in preventing aggregation?

Excipients are additives that can be included in the reaction buffer or final formulation to enhance the stability of PEGylated proteins. They function through various mechanisms:

  • Sugars and Polyols (e.g., sucrose, trehalose, sorbitol): These act as protein stabilizers through preferential exclusion, which favors the native protein conformation.

  • Amino Acids (e.g., arginine, glycine): These can suppress non-specific protein-protein interactions that lead to aggregation.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can reduce surface tension and prevent aggregation induced by contact with interfaces, such as the air-water interface or container surfaces.

Q4: How can I detect and quantify aggregation of my PEGylated protein?

Several analytical techniques are available to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight species corresponding to aggregates.

  • UV-Vis Spectroscopy: An increase in turbidity, measured by absorbance at higher wavelengths (e.g., 350-600 nm), can indicate the formation of insoluble aggregates.

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation during the PEGylation process.

Step 1: Optimization of Reaction Conditions

The initial and most critical step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

  • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

  • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

  • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).

Step 2: Incorporation of Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose5-10% (w/v)Similar to sucrose, an effective stabilizer.
Sorbitol5-10% (w/v)A polyol that can enhance protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Glycine50-100 mMCan reduce aggregation by interacting with the protein surface.
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption to surfaces.
Step 3: Control of the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.

Step 4: Consideration of Alternative PEGylation Strategies

If aggregation remains a persistent issue, it may be necessary to consider alternative strategies:

  • Site-Specific PEGylation: If random PEGylation is leading to aggregation, consider site-specific methods to attach PEG to a region of the protein that does not induce instability.

  • Change PEG Reagent: If using a homobifunctional PEG, switch to a monofunctional PEG to prevent cross-linking. Consider using a different PEG size or structure (e.g., branched PEG).

Experimental Protocols

Protocol 1: Small-Scale PEGylation Screening for Aggregation Prevention

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of reaction buffers with varying pH values

  • 96-well plate or microcentrifuge tubes

  • Incubator/shaker at controlled temperatures

Methodology:

  • Prepare Stock Solutions:

    • Ensure the protein stock solution is clear and free of aggregates before starting.

    • Prepare the activated PEG solution immediately before use, following the manufacturer's instructions.

  • Set up a Screening Matrix:

    • Design a matrix of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.

    • Vary one parameter at a time (e.g., protein concentration) while keeping others constant. For example, to screen for optimal pH, set up reactions at different pH values while keeping the protein concentration, PEG:protein ratio, and temperature the same.

  • Reaction Incubation:

    • Add the protein to the respective wells/tubes containing the reaction buffer.

    • Add the activated PEG solution to initiate the reaction.

    • Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis of Aggregation:

    • After incubation, visually inspect each reaction for signs of precipitation.

    • Measure the turbidity of each sample using a spectrophotometer at a wavelength of 350 nm or 600 nm.

    • Analyze the samples using Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Data Interpretation:

    • Identify the conditions that result in the lowest level of aggregation while achieving the desired degree of PEGylation.

Protocol 2: Quantification of PEGylated Protein Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric PEGylated protein from aggregates.

Materials:

  • SEC column suitable for the size range of the protein and its potential aggregates.

  • HPLC or UPLC system with a UV detector.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • PEGylated protein sample.

  • Molecular weight standards for column calibration (optional but recommended).

Methodology:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection:

    • Inject an appropriate volume of the sample onto the SEC column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.

  • Elution and Data Acquisition:

    • Elute the sample with the mobile phase at a pre-determined flow rate.

    • Monitor the elution profile at 280 nm. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the desired monomeric PEGylated protein, and then any smaller, unreacted species.

  • Data Analysis:

    • Integrate the peak areas of the different species (aggregates, monomer).

    • Calculate the percentage of aggregation by dividing the peak area of the aggregates by the total peak area of all protein species.

Visualizations

Troubleshooting_Workflow start Start: Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions (Concentration, PEG:Protein Ratio, pH, Temp) start->optimize_conditions check_aggregation1 Aggregation Reduced? optimize_conditions->check_aggregation1 add_excipients Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) check_aggregation1->add_excipients No end_success Success: Aggregation Minimized check_aggregation1->end_success Yes check_aggregation2 Aggregation Reduced? add_excipients->check_aggregation2 control_rate Step 3: Control Reaction Rate (Lower Temp, Stepwise PEG Addition) check_aggregation2->control_rate No check_aggregation2->end_success Yes check_aggregation3 Aggregation Reduced? control_rate->check_aggregation3 alt_strategy Step 4: Consider Alternative Strategies (Site-Specific PEGylation, Different PEG) check_aggregation3->alt_strategy No check_aggregation3->end_success Yes end_further_opt Further Optimization Required alt_strategy->end_further_opt

Caption: Troubleshooting workflow for PEGylated protein aggregation.

PEGylation_Strategy_Decision start Goal: PEGylate Protein protein_properties Assess Protein Properties (Stability, Known Aggregation Propensity) start->protein_properties is_aggregation_prone Is Protein Prone to Aggregation? protein_properties->is_aggregation_prone standard_pegylation Standard PEGylation Protocol is_aggregation_prone->standard_pegylation No optimized_pegylation Optimized PEGylation Protocol is_aggregation_prone->optimized_pegylation Yes monitor_aggregation Monitor Aggregation (SEC, DLS) standard_pegylation->monitor_aggregation optimization_steps Incorporate: - Stabilizing Excipients - Controlled Reaction Rate - Site-Specific PEGylation optimized_pegylation->optimization_steps optimized_pegylation->monitor_aggregation end Purified PEGylated Protein monitor_aggregation->end

Caption: Decision-making for selecting a PEGylation strategy.

References

Side reactions of Boc-NH-PEG8-C2-Br and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-NH-PEG8-C2-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker, with a focus on troubleshooting and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker containing a Boc-protected amine, an 8-unit polyethylene glycol (PEG) spacer, and a bromoacetyl group. It is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules. The bromoacetyl group selectively reacts with thiol groups (e.g., from cysteine residues), while the Boc-protected amine can be deprotected to allow for subsequent conjugation reactions.

Q2: What are the main advantages of using a PEG linker like this compound?

A2: PEG linkers offer several benefits in bioconjugation and drug development, including:

  • Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of the conjugate.

  • Improved Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, potentially increasing its in vivo half-life.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, reducing its potential to elicit an immune response.

  • Controlled Spacing: The defined length of the PEG8 spacer provides a specific distance between the conjugated molecules.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.

Troubleshooting Guide: Side Reactions and How to Avoid Them

This guide addresses common issues and side reactions encountered during experiments with this compound.

Issue 1: Low Conjugation Yield to Cysteine Residues

Low or no reaction with the target thiol group is a frequent problem.

Potential Cause Explanation Recommended Solution
Incorrect pH The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form (S⁻) to efficiently react with the bromoacetyl group. The pKa of the cysteine thiol is approximately 8.3-8.6.[1] At low pH, the thiol is protonated and less reactive.Maintain the reaction pH in the optimal range of 7.0-8.5 to ensure a sufficient concentration of the thiolate anion while minimizing side reactions.[1]
Presence of Reducing Agents Reagents like Dithiothreitol (DTT) or β-mercaptoethanol in the reaction buffer will compete with the target thiol for reaction with the bromoacetyl group.Ensure complete removal of any thiol-containing reducing agents from the protein or peptide solution before adding the this compound linker. Size-exclusion chromatography or dialysis are effective methods for this.
Inaccessible Cysteine Residue The target cysteine may be buried within the three-dimensional structure of the protein, making it sterically inaccessible to the linker.Consider using a mild denaturant in the reaction buffer to partially unfold the protein and expose the cysteine residue. This should be done with caution to avoid irreversible denaturation.
Degraded Linker Reagent The bromoacetyl group is susceptible to hydrolysis, especially if the reagent has been exposed to moisture during storage or handling.Store the linker under the recommended desiccated conditions. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions of the linker immediately before use.
Issue 2: Off-Target Reactions and Lack of Specificity

Modification of amino acid residues other than cysteine can lead to a heterogeneous product.

Side Reaction Affected Residues Conditions Favoring Side Reaction How to Avoid
Alkylation of other nucleophilic amino acids Histidine, Lysine, MethionineHigh pH (>8.5) increases the nucleophilicity of the imidazole ring of histidine and the ε-amino group of lysine.[1] High concentrations of the linker and prolonged reaction times also increase the likelihood of these side reactions.[1]Perform the conjugation within the recommended pH range of 7.0-8.5.[1] Use the lowest effective molar excess of the linker. Optimize the reaction time by monitoring the reaction progress.
Hydrolysis of the bromoacetyl group -Aqueous buffers, especially at pH > 8.While unavoidable in aqueous reactions, minimizing reaction time and avoiding excessively high pH can reduce the extent of hydrolysis.
Issue 3: Side Reactions During Boc Deprotection

The removal of the Boc protecting group can lead to unintended modifications.

Side Reaction Mechanism Conditions Favoring Side Reaction How to Avoid
Alkylation by t-butyl cation Acid-catalyzed deprotection of the Boc group generates a reactive t-butyl cation intermediate. This cation can alkylate nucleophilic amino acid residues such as methionine or tryptophan.Strong acidic conditions (e.g., neat trifluoroacetic acid) for deprotection.Use a milder deprotection cocktail, for example, a lower concentration of TFA in dichloromethane. Include a "scavenger" in the deprotection solution, such as anisole or thioanisole, to trap the t-butyl cation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general workflow. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M L-cysteine or 1 M 2-mercaptoethanol in reaction buffer

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL. If the protein was stored in a buffer containing a reducing agent, it must be removed prior to conjugation.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to react with any excess bromoacetyl groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizing Reaction Pathways and Workflows

To aid in understanding the chemical processes and experimental steps, the following diagrams are provided.

G cluster_main_reaction Main Conjugation Reaction cluster_side_reactions Potential Side Reactions Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-C2-PEG8-NH-Boc (Stable Thioether Bond) Protein_SH->Conjugate pH 7.0-8.5 Linker This compound Linker->Conjugate His Histidine Side_Product_His Alkylated Histidine His->Side_Product_His Lys Lysine Side_Product_Lys Alkylated Lysine Lys->Side_Product_Lys Linker_Side This compound Linker_Side->Side_Product_His pH > 8.0 Linker_Side->Side_Product_Lys pH > 8.5

Caption: Main conjugation reaction of this compound with a cysteine residue and potential side reactions with other nucleophilic amino acids.

G Start Start: Protein Solution Add_Linker Add this compound Solution Start->Add_Linker Incubate Incubate (RT, 1-2h or 4°C, overnight) Add_Linker->Incubate Quench Quench Reaction (e.g., with L-cysteine) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analyze G cluster_deprotection Boc Deprotection cluster_side_reaction Deprotection Side Reaction Boc_Conjugate Protein-S-C2-PEG8-NH-Boc Deprotected_Conjugate Protein-S-C2-PEG8-NH3+ Boc_Conjugate->Deprotected_Conjugate tBu_cation t-Butyl Cation Boc_Conjugate->tBu_cation generates Acid Acid (e.g., TFA) Acid->Deprotected_Conjugate Nucleophilic_AA Nucleophilic Amino Acid (e.g., Met, Trp) Alkylated_AA Alkylated Amino Acid Nucleophilic_AA->Alkylated_AA tBu_cation_side t-Butyl Cation tBu_cation_side->Alkylated_AA Trapped_tBu Trapped Cation tBu_cation_side->Trapped_tBu trapped by Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_tBu

References

Technical Support Center: Optimizing PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the optimization of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the critical role of the linker.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your PROTAC experiments and offers potential solutions related to linker design and optimization.

Problem 1: My PROTAC shows poor or no degradation of the target protein.

Potential CauseSuggested Solution
Inefficient Ternary Complex Formation The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for ubiquitination and subsequent degradation.[1] An unstable or unfavorably arranged complex will result in inefficient degradation.
Suboptimal Linker Length The length of the linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.[2] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[3][4] Conversely, a linker that is too long can lead to a flexible and unstable complex, resulting in inefficient ubiquitination.[3] Systematically synthesize and test a series of PROTACs with varying linker lengths to identify the optimal length.
Poor Linker Design The linker's composition and attachment points are as crucial as its length in dictating the geometry of the ternary complex. An improperly designed linker can lead to an unproductive orientation of the target protein and E3 ligase. Consider altering the linker's composition by incorporating elements like polyethylene glycol (PEG) to improve solubility or more rigid structures like alkyl chains to pre-organize the binding moieties. Also, evaluate different attachment points on both the warhead and the E3 ligase ligand.
Suboptimal Physicochemical Properties PROTACs are often large molecules that may have poor solubility and cell permeability. If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target, degradation will be minimal. Modify the linker to improve the PROTAC's physicochemical properties. For example, PEG linkers can enhance solubility and permeability.

Problem 2: I am observing a significant "hook effect" with my PROTAC.

The "hook effect" is characterized by a bell-shaped dose-response curve where higher concentrations of the PROTAC lead to decreased degradation of the target protein. This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase at high concentrations.

Potential CauseSuggested Solution
Formation of Non-productive Binary Complexes At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.
Optimize Linker Design A well-designed linker can promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect. This involves fine-tuning the linker length and composition to maximize favorable interactions between the target protein and the E3 ligase within the ternary complex.
Perform a Wide Dose-Response Experiment To confirm a hook effect, test your PROTAC over a broad range of concentrations. If a bell-shaped curve for target degradation is observed, the hook effect is likely present. This will also help identify the optimal concentration range for your PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

The linker is a crucial component of a PROTAC that connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. Its primary role is to bring the POI and the E3 ligase into close proximity to facilitate the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.

Q2: How does linker length impact PROTAC efficiency?

Linker length is a critical determinant of PROTAC efficacy and must be empirically optimized for each specific POI and E3 ligase pair.

  • Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.

  • Too long: A linker that is too long can result in an overly flexible PROTAC, leading to an unstable ternary complex and inefficient ubiquitination.

Finding the optimal linker length, often referred to as the "sweet spot," is crucial for maximizing degradation potency.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.

  • Flexible linkers: Commonly used flexible linkers include alkyl chains and polyethylene glycol (PEG) linkers. PEG linkers can improve solubility and cell permeability.

  • Rigid linkers: More rigid linkers, such as those containing alkynes or piperazine/piperidine scaffolds, can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

The choice of linker composition can also impact the stability and cooperativity of the ternary complex.

Q4: Where should the linker be attached to the warhead and E3 ligase ligand?

The attachment points of the linker to both the warhead and the E3 ligase ligand, also known as the exit vector, are critical for achieving optimal degradation. The linker should be attached at a position that does not significantly disrupt the binding of the ligands to their respective proteins. The exit vector influences the relative orientation of the POI and E3 ligase within the ternary complex, which can impact the efficiency of ubiquitination.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy for different target proteins.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112~100~60
PROTAC 2 16 ~25 >80
PROTAC 319~250~50
PROTAC 421>1000<20

Data is approximated from published graphical representations.

Table 2: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
dBET1PEG4.3>98
MZ1PEG26>95

Note: Direct comparison is complex as these PROTACs utilize different E3 ligase ligands (CRBN for dBET1 and VHL for MZ1) and have different attachment points.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your PROTAC optimization studies.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • 6-well plates

  • Cell culture medium

  • PROTAC stock solution

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the ternary complex.

Materials:

  • SPR instrument

  • Sensor chip

  • Purified E3 ligase

  • Purified target protein

  • PROTAC solution

  • Running buffer

Procedure:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

  • Data Analysis: The increase in the response signal compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the binding affinity and kinetics of ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

Materials:

  • ITC instrument

  • Purified protein (in the cell)

  • PROTAC solution (in the syringe)

  • Dialysis buffer

Procedure:

  • Sample Preparation: Prepare solutions of the purified protein and the PROTAC in the same dialysis buffer to minimize heats of dilution.

  • Instrument Setup: Set the experimental temperature on the ITC instrument.

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin Target_Protein_Ub Polyubiquitinated Target Protein Ub->Target_Protein_Ub Transfer Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC PROTAC PROTAC->Target_Protein Binds PROTAC->E3_Ligase Binds Ternary_Complex->Ub Ubiquitination Target_Protein_Ub->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start Start: Initial PROTAC Design Synthesize Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize In_Vitro_Assays In Vitro Assays: - Ternary Complex Formation (SPR, ITC) - Biochemical Degradation Assays Synthesize->In_Vitro_Assays Cellular_Assays Cellular Assays: - Western Blot for Degradation - Cell Viability/Toxicity In_Vitro_Assays->Cellular_Assays Analyze Analyze Data: - DC50, Dmax - Hook Effect Cellular_Assays->Analyze Optimal Optimal Degradation? Analyze->Optimal Modify Modify Linker: - Composition - Attachment Points Optimal->Modify No End End: Lead PROTAC Identified Optimal->End Yes Modify->Synthesize

Caption: A rational workflow for PROTAC linker optimization.

References

Technical Support Center: Purification of Boc-NH-PEG8-C2-Br Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving the PEG-based PROTAC linker, Boc-NH-PEG8-C2-Br.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying reaction products of this compound?

A1: Products derived from this compound often present unique purification challenges due to the polyethylene glycol (PEG) chain. These challenges include:

  • Oily or Gummy Consistency: PEGylated compounds are frequently non-crystalline, gel-like oils, which can make handling, purification, and isolation difficult, especially on a larger scale.[1][2]

  • High Polarity and Water Solubility: The hydrophilic nature of the PEG linker can lead to poor retention on normal-phase silica gel and can complicate extraction procedures.[3]

  • Structural Similarity of Byproducts: Unreacted starting materials and certain side products may have similar physical properties to the desired product, making separation challenging.

  • Broad Peaks in Chromatography: The flexibility and polydispersity of PEG chains can lead to peak broadening in techniques like RP-HPLC.[4]

Q2: What are the primary purification methods suitable for this compound reaction products?

A2: The most common and effective purification methods are based on chromatographic techniques that separate molecules based on differences in their physicochemical properties. These include:

  • Flash Column Chromatography: Useful for routine purification, especially when dealing with less polar products or when a high-throughput, preparative scale is needed.[5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for separating complex mixtures and achieving high purity. It separates molecules based on their hydrophobicity.

  • Size-Exclusion Chromatography (SEC): Effective for separating molecules based on their size. This can be particularly useful for removing smaller impurities like unreacted starting materials from a larger product.

  • Liquid-Liquid Extraction: Can be employed as an initial workup step to remove water-soluble impurities. Aqueous two-phase systems (ATPS) with PEG and a salt can also be a viable liquid-liquid extraction method.

Q3: How can I handle the oily nature of my PEGylated product during purification?

A3: To overcome the challenges of handling oily PEG compounds, a novel strategy involves complexation with magnesium chloride (MgCl₂). This can transform the oily product into a solid complex, which is easier to handle and isolate. The MgCl₂ can often be removed in a subsequent aqueous workup.

Q4: What are the likely impurities in my reaction mixture?

A4: Common impurities include:

  • Unreacted this compound.

  • Excess of the other reactant.

  • Byproducts from the reaction, such as elimination products.

  • Products of Boc-deprotection if the reaction conditions are acidic.

  • Hydrolysis products of the starting material or product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound reaction products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation in Flash Column Chromatography - Inappropriate Solvent System: The polarity of the eluent may be too high or too low. - Column Overload: Too much sample has been loaded onto the column. - Improper Column Packing: The column may have cracks or channels.- Optimize the Solvent System: Use TLC to find a solvent system that gives your desired product an Rf value of ~0.3. - Reduce Sample Load: For difficult separations, a higher silica-to-compound ratio (e.g., 100:1) may be necessary. - Repack the Column: Ensure the silica gel is packed uniformly without any air gaps.
Broad or Tailing Peaks in RP-HPLC - Secondary Interactions: The analyte may be interacting with residual silanols on the silica backbone. - Inappropriate Mobile Phase: The pH of the mobile phase may need adjustment, or a different organic modifier could be beneficial. - Column Overload: Injecting too much sample can lead to poor peak shape.- Use an Additive: Add a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress silanol interactions. - Optimize Mobile Phase: Experiment with different gradients and organic solvents (e.g., acetonitrile vs. methanol). - Reduce Injection Volume/Concentration: Inject a smaller amount of your sample onto the column.
Low Recovery of Product - Product is Too Polar for Flash Chromatography: The product may be sticking to the silica gel. - Precipitation on the Column: The product may not be soluble in the mobile phase. - Product is Volatile: The product may be lost during solvent evaporation.- Switch to RP-HPLC: Reverse-phase chromatography is generally better suited for polar molecules. - Modify the Mobile Phase: Add a more polar solvent (e.g., methanol) to your eluent. For RP-HPLC, ensure the sample is fully dissolved in the mobile phase before injection. - Use Careful Evaporation Techniques: Use a rotary evaporator at a suitable temperature and pressure. For small amounts, consider lyophilization.
Product Co-elutes with an Impurity - Insufficient Resolution: The chosen chromatographic method may not be able to separate the compounds. - Similar Physicochemical Properties: The product and impurity may have very similar polarity or size.- Change the Chromatographic Method: If using normal-phase, try reverse-phase, or vice-versa. Consider SEC if there is a significant size difference. - Optimize Chromatographic Conditions: For flash chromatography, try a different solvent system. For HPLC, adjust the gradient, flow rate, or column chemistry (e.g., C18 vs. C8).

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific product.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.

    • Aim for a retention factor (Rf) of approximately 0.3 for your target compound. A mixture of ethyl acetate and hexanes or dichloromethane and methanol is a common starting point.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Plug the bottom of the column with glass wool or a frit.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to run the column.

    • Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Reverse-Phase HPLC (RP-HPLC)

This protocol is intended for the purification of polar, PEGylated compounds.

  • Sample Preparation:

    • Dissolve the crude product in a suitable solvent, such as a mixture of the mobile phase components (e.g., water/acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Column: A C18 or C8 column is typically used for the purification of PEGylated small molecules.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Gradient: A typical gradient might be 5-95% B over 20-30 minutes, but this should be optimized based on the polarity of your compound.

    • Flow Rate: A typical analytical flow rate is 1 mL/min, which can be scaled up for preparative columns.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is common.

  • Purification Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run the gradient and collect fractions based on the UV chromatogram.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.

Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup / Liquid-Liquid Extraction start->workup Initial Cleanup concentration Concentration workup->concentration flash_chrom Flash Column Chromatography concentration->flash_chrom Routine Purification rphplc Reverse-Phase HPLC concentration->rphplc High Purity Required sec Size-Exclusion Chromatography concentration->sec Size-Based Separation analysis Purity Analysis (LC-MS, NMR) flash_chrom->analysis rphplc->analysis sec->analysis analysis->rphplc Further Purification Needed pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of this compound reaction products.

References

Handling and storage of stock solutions of Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Boc-NH-PEG8-C2-Br.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound solid and stock solutions?

A1: Proper storage is crucial to maintain the stability and reactivity of this compound. For the solid compound, long-term storage at -20°C in a dry, dark environment is recommended for periods extending over months to years. For short-term storage, such as days to weeks, 0-4°C is acceptable. Stock solutions should also be stored at -20°C for long-term use or at 0-4°C for short-term use.[1] It is important to protect the compound from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: What solvents are compatible with this compound for creating stock solutions?

A2: this compound is typically soluble in a variety of organic solvents. For creating stock solutions, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. Dichloromethane (DCM) is also a suitable solvent, particularly for reactions such as Boc deprotection. The choice of solvent will depend on the specific downstream application.

Q3: What are the primary reactive functional groups on this compound and what are their respective reactivities?

A3: this compound is a heterobifunctional linker with two distinct reactive ends:

  • Alkyl Bromide (-Br): This end serves as a reactive site for nucleophilic substitution reactions. It readily reacts with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines.

  • Boc-protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.[2] This primary amine can then be used for subsequent conjugation, for example, through amide bond formation with a carboxylic acid.

Q4: What are the key advantages of using a PEG8 spacer in this linker?

A4: The eight-unit polyethylene glycol (PEG8) spacer offers several benefits in bioconjugation and drug development:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the entire molecule and the resulting conjugate, which is particularly beneficial for poorly soluble drugs or proteins.[2][3]

  • Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG spacer provide a physical separation between the two conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of the conjugated species.[2]

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutic molecules by increasing their hydrodynamic size, which reduces renal clearance and can shield them from enzymatic degradation.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution with the Alkyl Bromide

Possible Causes & Solutions

Possible Cause Recommended Solution
Degradation of this compound Ensure the linker has been stored correctly at -20°C and protected from moisture. If degradation is suspected, use a fresh batch of the reagent.
Low Reactivity of the Nucleophile For thiol-based nucleophiles, ensure the reaction pH is between 7.0 and 8.5 to favor the more nucleophilic thiolate anion. For amine nucleophiles, a slightly basic pH (8.0-9.0) is also generally preferred.
Steric Hindrance If conjugating to a large biomolecule, steric hindrance around the target functional group may be an issue. Consider using a linker with a longer PEG chain or exploring alternative conjugation sites.
Suboptimal Reaction Conditions Increase the molar excess of the this compound linker to drive the reaction to completion. A 5 to 20-fold molar excess is a common starting point. Also, consider increasing the reaction time or temperature, while monitoring for potential degradation of the reactants.
Issue 2: Incomplete Boc Deprotection

Possible Causes & Solutions

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration The Boc group is removed by acidolysis. If deprotection is incomplete, increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (DCM). For resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane can be considered.
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR. Most deprotections are carried out at room temperature, but gentle heating may be required for some substrates.
Solvent Issues Ensure that the Boc-protected compound is fully soluble in the chosen solvent. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.
Presence of Acid-Sensitive Groups If your molecule contains other acid-sensitive functional groups, consider using milder deprotection conditions.
Issue 3: Side Product Formation During Boc Deprotection

Possible Causes & Solutions

Possible Cause Recommended Solution
Alkylation by the t-Butyl Cation The deprotection process generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule. To prevent this, add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture. A common scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5).
Degradation of the Molecule Prolonged exposure to strong acid can lead to the degradation of sensitive molecules. Monitor the reaction closely and stop it as soon as the deprotection is complete.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Condition Solid Compound Stock Solution
Long-Term Storage -20°C, dry and dark (months to years)-20°C (months)
Short-Term Storage 0 - 4°C, dry and dark (days to weeks)0 - 4°C (days to weeks)

Table 2: Common Reaction Conditions for Boc Deprotection

Parameter Condition
Reagent Trifluoroacetic Acid (TFA)
Concentration 20-50% in Dichloromethane (DCM)
Temperature Room Temperature (20-25°C)
Reaction Time 30 minutes - 2 hours
Scavengers (Optional) Triisopropylsilane (TIS), Water, Thioanisole

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Preparation: Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: General Procedure for Amide Coupling with the Deprotected Amine

This protocol utilizes EDC/NHS chemistry for amide bond formation.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0) or an anhydrous organic solvent like DMF or DMSO.

    • Add a 1.1 to 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the deprotected this compound (as the free amine) to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if in an aqueous buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench any unreacted NHS-esters by adding a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess reagents and byproducts.

Mandatory Visualization

G Troubleshooting Workflow for this compound Reactions start Experiment Start issue Low Yield or Unexpected Products? start->issue check_linker Check Linker Integrity: - Proper Storage? - Fresh Reagent? issue->check_linker Yes success Successful Conjugation issue->success No check_reaction Review Reaction Conditions: - Correct Stoichiometry? - Optimal pH & Temp? check_linker->check_reaction deprotection_issue Boc Deprotection Problem? check_reaction->deprotection_issue incomplete_deprotection Incomplete Deprotection: - Increase Acid Conc. - Extend Reaction Time deprotection_issue->incomplete_deprotection Yes side_products Side Products: - Add Scavengers (e.g., TIS) deprotection_issue->side_products Side Products Observed coupling_issue Coupling Reaction Problem? deprotection_issue->coupling_issue No optimize_coupling Optimize Coupling: - Adjust pH - Increase Molar Excess of Linker incomplete_deprotection->optimize_coupling side_products->optimize_coupling coupling_issue->optimize_coupling Yes coupling_issue->success No optimize_coupling->success

Caption: Troubleshooting decision tree for experiments using this compound.

G General Experimental Workflow for this compound start Start: This compound reaction1 Step 1: Nucleophilic Substitution (e.g., with Protein-SH) start->reaction1 intermediate Intermediate: Boc-NH-PEG8-C2-S-Protein reaction1->intermediate reaction2 Step 2: Boc Deprotection (TFA in DCM) intermediate->reaction2 product Product: NH2-PEG8-C2-S-Protein reaction2->product reaction3 Step 3 (Optional): Amide Coupling (with R-COOH, EDC/NHS) product->reaction3 final_product Final Product: R-CO-NH-PEG8-C2-S-Protein reaction3->final_product

Caption: A typical two-step conjugation workflow involving this compound.

References

Technical Support Center: Improving Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs featuring polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

A1: Proteolysis-Targeting Chimeras (PROTACs) are inherently large molecules, often with molecular weights exceeding 800 Da.[1][2] This characteristic, combined with a large polar surface area, places them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[2][3][4] These physicochemical properties typically lead to poor passive diffusion across the lipophilic cell membrane, hindering their ability to reach intracellular targets.

Q2: What is the role of a PEG linker in a PROTAC, and how does it influence cell permeability?

A2: A PEG linker connects the two key ligands of a PROTAC: one that binds the target protein of interest (POI) and one that recruits an E3 ubiquitin ligase. The linker's role is critical and extends beyond simply connecting the two ends. PEG linkers are often used to improve the aqueous solubility of the PROTAC molecule.

The effect of PEG linkers on cell permeability is complex. While the inherent hydrophilicity of PEG can sometimes impede passive diffusion, its flexibility can be advantageous. Flexible PEG linkers may allow the PROTAC to adopt a folded "chameleon-like" conformation in an apolar environment, which can shield its polar surface area and create a more compact structure that is better able to cross the cell membrane.

Q3: How does the length of a PEG linker affect PROTAC permeability?

A3: Generally, shorter linkers tend to result in more permeable PROTACs. Increasing the length of the linker, such as by adding more PEG units, typically increases the molecular weight and the number of hydrogen bond acceptors, which can negatively impact permeability. Studies have shown that even one or two additional PEG units can reduce a PROTAC's permeability by half, and in some cases, the effect can be even more dramatic.

Q4: Should I use a flexible PEG linker or a more rigid alkyl linker to improve permeability?

A4: The choice between a PEG and an alkyl linker is highly dependent on the specific PROTAC scaffold. While some studies have advocated for short alkyl linkers to reduce polar surface area, this is not a universal solution. In some instances, PROTACs with alkyl linkers have shown lower permeability than their counterparts with short PEG linkers. This may be because the ether oxygens in a PEG linker can participate in intramolecular hydrogen bonds that help shield polarity. The optimal linker must often be determined empirically for each PROTAC system. Incorporating rigid cyclic structures like piperazine or piperidine into the linker is another strategy that has been used to improve both permeability and solubility.

Q5: Can a PROTAC have good cellular activity even if it shows low permeability in assays like PAMPA?

A5: Yes, it is possible. The catalytic nature of PROTACs means that even a small intracellular concentration can be sufficient to induce significant protein degradation. Furthermore, some PROTACs may utilize active transport mechanisms to enter the cell, which would not be accounted for in an assay like PAMPA that only measures passive diffusion. However, low passive permeability is a common hurdle that often requires optimization to achieve desired efficacy.

Troubleshooting Guides

Issue 1: My PROTAC is potent in biochemical assays but shows low or no activity in cellular degradation assays.

This is a common problem often attributed to poor cell permeability.

Troubleshooting Steps Recommended Action
1. Quantify Cell Permeability Use a combination of permeability assays to understand how the PROTAC crosses the cell membrane. Start with a PAMPA assay for a high-throughput assessment of passive permeability. Follow up with a Caco-2 assay to evaluate passive transport, active transport, and potential efflux.
2. Assess Cellular Uptake Perform a cellular uptake or accumulation assay to directly measure the intracellular concentration of your PROTAC. This can be done using methods like liquid chromatography-mass spectrometry (LC-MS/MS) on cell lysates.
3. Re-evaluate Linker Design If permeability is confirmed to be low, focus on optimizing the linker. Synthesize and test analogs with shorter PEG linkers.
4. Explore Different Linker Chemistries Replace the PEG linker with a more lipophilic alkyl linker or a more rigid linker containing cyclic moieties (e.g., piperazine). This can sometimes improve permeability, but the effects must be tested empirically.
5. Consider a Prodrug Strategy To improve permeability, polar functional groups on the PROTAC can be masked with lipophilic groups that are cleaved by intracellular enzymes to release the active molecule.

Issue 2: My PROTAC has very low aqueous solubility, which is complicating my permeability assays.

Poor solubility can lead to inaccurate permeability measurements and low recovery in cell-based assays.

Troubleshooting Steps Recommended Action
1. Optimize Assay Buffer For Caco-2 assays, ensure the PROTAC is fully dissolved in the transport buffer. The use of co-solvents may be necessary, but their concentration should be kept low to avoid affecting the cell monolayer.
2. Modify the Linker Incorporating PEG linkers is a standard strategy to enhance the aqueous solubility of PROTACs. If your current linker is highly lipophilic, switching to a PEG-based linker may help. Incorporating polar groups like piperazine can also improve solubility.
3. Investigate Formulation For in vivo studies, consider formulation strategies such as the use of amorphous solid dispersions or other delivery vehicles to improve solubility and oral absorption.

Quantitative Data on PEG Linkers and Permeability

The following tables summarize data from published studies, illustrating the impact of PEG linker length on PROTAC permeability.

Table 1: Effect of PEG Linker Length on PAMPA Permeability of VHL-based PROTACs

Compound SeriesNumber of PEG Units in LinkerPAMPA Permeability (Pₑ) (x 10⁻⁶ cm/s)
MZ Series 20.6
30.03
AT Series 10.005
20.0025
MZP Series 2~0.06
4~0.03

Data compiled from studies on VH032-based PROTACs. The results clearly indicate that shorter PEG linkers typically lead to more permeable compounds.

Table 2: Permeability Data for Selected Androgen Receptor (AR) PROTACs

PROTACLinker TypePAMPA (Papp) (x 10⁻⁶ cm/s)Caco-2 A→B (Papp) (x 10⁻⁶ cm/s)Caco-2 B→A (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
14 PEGBLQ1.714.18.4
20d PEGBLQBLQ9.6>12

BLQ = Below Limit of Quantification. This data highlights that even with PEG linkers, many PROTACs exhibit very low passive permeability (PAMPA) but can be subject to significant cellular efflux (Caco-2), as indicated by high efflux ratios.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to measure the passive diffusion of a compound across an artificial lipid membrane, serving as an early-stage screen for permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound and control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to a final concentration (e.g., 100 µM).

  • Add Donor Solutions: Add 150 µL of the donor solutions to each well of the coated filter plate.

  • Assemble Sandwich: Place the filter plate onto the acceptor plate, creating a "sandwich". Ensure the bottom of the filter plate makes contact with the buffer in the acceptor plate.

  • Incubate: Incubate the plate sandwich at room temperature with gentle shaking (e.g., 100 rpm) for a specified period (e.g., 4-16 hours).

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pₑ) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium, assessing both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow solution (for monolayer integrity check)

  • Test PROTAC and control compounds

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® permeable supports at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the permeability of a low-permeability marker, such as Lucifer yellow.

  • Prepare for Transport Experiment: Wash the cell monolayers with pre-warmed transport buffer. Pre-incubate the plates at 37°C for 30 minutes.

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B): Add the test PROTAC compound (in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): Add the test PROTAC compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can then be determined to identify if the compound is a substrate for efflux transporters.

Visual Guides

PROTAC_Mechanism cluster_cell Cell PROTAC_in PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary Binds POI & E3 Ub Ubiquitination of POI Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC_out Extracellular PROTAC PROTAC_out->PROTAC_in Cellular Uptake (Permeability)

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Workflow start Synthesize PROTAC pampa PAMPA Assay (Passive Permeability) start->pampa decision1 Permeability Acceptable? pampa->decision1 caco2 Caco-2 Assay (Active Transport/Efflux) decision1->caco2 Yes redesign Redesign Linker: - Shorten PEG - Change Chemotype decision1->redesign No decision2 Efflux Ratio Low? caco2->decision2 cellular_assay Proceed to Cellular Degradation Assays decision2->cellular_assay Yes decision2->redesign No (High Efflux) redesign->start Re-synthesize

Caption: Experimental workflow for assessing PROTAC permeability.

Troubleshooting_Flow start PROTAC shows low cellular activity q1 Is PROTAC active in biochemical assay? start->q1 check_binding Troubleshoot Target/E3 Binding q1->check_binding No q2 Measure Permeability (PAMPA / Caco-2) q1->q2 Yes q3 Permeability Sufficient? q2->q3 optimize_linker Optimize Linker for Improved Permeability q3->optimize_linker No check_ternary Investigate Ternary Complex Formation q3->check_ternary Yes

Caption: A logical guide for troubleshooting low PROTAC activity.

References

Technical Support Center: Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-NH-PEG8-C2-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this reagent, with a specific focus on preventing its hydrolysis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of this compound can occur at two primary sites: the tert-butyloxycarbonyl (Boc) protecting group and the carbon-bromine (C-Br) bond. Understanding the vulnerabilities of each site is key to preventing unwanted degradation of the reagent.

Issue: Loss of Boc Protecting Group

The Boc group is sensitive to acidic conditions, which can lead to its premature removal and expose the primary amine.

  • Possible Cause 1: Acidic Reaction or Buffer Conditions. The Boc group is labile in the presence of strong acids and can also be cleaved under moderately acidic conditions, especially with prolonged exposure.[1][2]

    • Solution: Maintain a neutral to slightly basic pH (pH 7-8.5) during your experiments. Avoid using acidic buffers or reagents. If acidic conditions are necessary for a particular step, the Boc group may be cleaved.

  • Possible Cause 2: Improper Storage of Stock Solutions. Storing the reagent in an acidic solvent or in a solution prone to lowering pH over time can lead to gradual deprotection.

    • Solution: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as DMSO or DMF. When preparing aqueous working solutions, use a stable buffer system in the recommended neutral to slightly basic pH range.

Issue: Hydrolysis of the Carbon-Bromine Bond

The C-Br bond is susceptible to nucleophilic attack, leading to the replacement of the bromine atom with a hydroxyl group, rendering the linker inactive for its intended conjugation reaction.

  • Possible Cause 1: Basic Reaction or Buffer Conditions. The C-Br bond can undergo hydrolysis, a reaction that is significantly accelerated by the presence of strong nucleophiles like hydroxide ions (OH⁻) in basic solutions.[3]

    • Solution: While a slightly basic pH is often optimal for reactions involving amines, avoid strongly basic conditions (pH > 9). The ideal pH range for most bioconjugation reactions involving alkyl halides is typically between 7 and 8.5.

  • Possible Cause 2: Extended Incubation in Aqueous Buffers. Prolonged exposure to aqueous environments, even at neutral pH, can lead to slow hydrolysis of the C-Br bond.

    • Solution: Minimize the time the this compound reagent is in an aqueous solution before it reacts with its target. Prepare aqueous working solutions immediately before use.

  • Possible Cause 3: Elevated Temperatures. Higher reaction temperatures can increase the rate of hydrolysis.

    • Solution: Perform reactions at room temperature or below (e.g., 4°C) if compatible with your experimental goals. Monitor the reaction progress to avoid unnecessarily long incubation times.

Frequently Asked Questions (FAQs)

Q1: At what pH is the Boc group on this compound stable?

The Boc group is generally stable in neutral and basic conditions (pH 7 and above).[4] It is sensitive to acidic conditions and will be cleaved at a pH below 4.[5] For optimal stability during experiments, it is recommended to work in a pH range of 7 to 8.5.

Q2: How can I prevent the hydrolysis of the bromo group?

To prevent hydrolysis of the bromo group, avoid strongly basic conditions (pH > 9) and high temperatures. It is also advisable to use the reagent promptly after preparing aqueous solutions. The C-Br bond in bromoalkanes is susceptible to nucleophilic substitution by water (hydrolysis), a reaction that is accelerated by hydroxide ions.

Q3: What are the ideal storage conditions for this compound?

For long-term storage, the solid reagent should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at -20°C and protected from moisture.

Q4: What analytical methods can I use to detect hydrolysis of this compound?

Hydrolysis can be detected using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This can be used to separate the intact reagent from its hydrolysis byproducts. The appearance of new, more polar peaks can indicate hydrolysis.

  • Mass Spectrometry (MS): This can confirm the identity of the intact reagent and its hydrolysis products by their respective molecular weights. Loss of the Boc group or replacement of the bromine with a hydroxyl group will result in predictable mass shifts.

Q5: What are the primary hydrolysis products of this compound?

The two primary hydrolysis products are:

  • Boc-NH-PEG8-C2-OH: Formed from the hydrolysis of the C-Br bond.

  • H2N-PEG8-C2-Br: Formed from the acid-catalyzed removal of the Boc group. In cases where both hydrolysis events occur, the resulting product would be H2N-PEG8-C2-OH .

Data Presentation

Functional GroupConditionStability/Rate of HydrolysisRecommendations
Boc-NH- pH < 4Rapid HydrolysisAvoid acidic conditions.
pH 4-6.5Slow to Moderate HydrolysisMinimize exposure time.
pH 7-9Generally StableOptimal working range.
-C2-Br pH < 7Slow HydrolysisUse fresh aqueous solutions.
pH 7-8.5Relatively StableOptimal working range for most conjugations.
pH > 9Increased Rate of HydrolysisAvoid strongly basic conditions.
Elevated Temp.Increased Rate of HydrolysisPerform reactions at RT or 4°C.

Experimental Protocols

Protocol: Alkylation of a Cysteine-Containing Peptide with this compound

This protocol describes a general procedure for the S-alkylation of a peptide containing a free cysteine residue.

1. Materials and Reagents:

  • Cysteine-containing peptide

  • This compound

  • Degassed, sterile buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5)

  • Anhydrous DMSO

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • HPLC system for analysis and purification

2. Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer.

    • If the peptide has disulfide bonds, add a 2-5 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature to ensure the cysteine thiol is free.

    • Remove the excess reducing agent by desalting or buffer exchange if it can interfere with the alkylation reaction.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).

  • Alkylation Reaction:

    • Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid peptide precipitation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Analysis and Purification:

    • Analyze the reaction mixture by RP-HPLC to determine the extent of conjugation.

    • Purify the PEGylated peptide from unreacted peptide, excess reagent, and quenching reagent using preparative RP-HPLC.

    • Confirm the identity of the purified product by mass spectrometry.

Visualizations

Hydrolysis_Pathway Potential Hydrolysis Pathways for this compound A This compound (Intact Reagent) B H2N-PEG8-C2-Br (Boc Hydrolysis) A->B Acidic Conditions (e.g., pH < 4) C Boc-NH-PEG8-C2-OH (Bromo Hydrolysis) A->C Basic Conditions (e.g., pH > 9) or Prolonged Aqueous Incubation D H2N-PEG8-C2-OH (Dual Hydrolysis) B->D Basic Conditions C->D Acidic Conditions

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Hydrolysis Start Low Yield or Unexpected Byproducts in Reaction Check_Purity Analyze Starting Material (this compound) by HPLC/MS Start->Check_Purity Purity_OK Reagent Purity is High Check_Purity->Purity_OK Yes Purity_Bad Reagent is Degraded Check_Purity->Purity_Bad No Check_Conditions Review Experimental Conditions Purity_OK->Check_Conditions Use_New Use a Fresh Vial of Reagent Purity_Bad->Use_New Use_New->Check_Conditions Check_pH Is pH within optimal range (7-8.5)? Check_Conditions->Check_pH pH_OK Yes Check_pH->pH_OK Yes pH_Bad No Check_pH->pH_Bad No Check_Time_Temp Are Incubation Time/ Temperature Minimized? pH_OK->Check_Time_Temp Adjust_pH Adjust Buffer pH pH_Bad->Adjust_pH Adjust_pH->Check_Time_Temp Time_Temp_OK Yes Check_Time_Temp->Time_Temp_OK Yes Time_Temp_Bad No Check_Time_Temp->Time_Temp_Bad No Final_Check Re-run Experiment with Optimized Conditions Time_Temp_OK->Final_Check Optimize_Time_Temp Reduce Incubation Time/Temp Time_Temp_Bad->Optimize_Time_Temp Optimize_Time_Temp->Final_Check

Caption: Troubleshooting workflow for hydrolysis issues.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of Boc-NH-PEG8-C2-Br, a polyethylene glycol (PEG)-based linker, with other commonly used PROTAC linkers, such as alkyl chains and linkers with varying PEG lengths. By presenting illustrative quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

PROTAC linkers are broadly categorized into flexible and rigid types.[2] Flexible linkers, such as alkyl and PEG chains, are the most common due to their synthetic accessibility and the ease with which their length can be modified.[2][3] Rigid linkers, often incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Comparison of this compound with Other PROTAC Linkers

This compound is a flexible linker featuring an eight-unit PEG chain. PEG linkers are known to enhance the hydrophilicity and solubility of PROTAC molecules, which can be advantageous for cell permeability and overall pharmacokinetic properties. Approximately 54% of reported PROTACs utilize PEG linkers for these reasons.

The following tables present illustrative data comparing the performance of a hypothetical PROTAC constructed with this compound against the same PROTAC synthesized with an alkyl linker and PEG linkers of different lengths. The data is based on general trends observed in PROTAC development, where linker composition and length are critical determinants of degradation efficiency.

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for a Hypothetical BRD4-Targeting PROTAC with Different Linkers

Linker TypeLinker CompositionDC50 (nM)Dmax (%)
PEG Linker This compound 25 95
Alkyl Linker12-carbon alkyl chain7580
Short PEG LinkerBoc-NH-PEG4-C2-Br5090
Long PEG LinkerBoc-NH-PEG12-C2-Br4085

This data is illustrative and intended for comparative purposes.

Table 2: Physicochemical Properties of Different PROTAC Linkers

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linker (e.g., this compound) Hydrophilic, flexibleImproved solubility, enhanced cell permeability, biocompatiblePotential for reduced metabolic stability
Alkyl LinkerHydrophobic, flexibleSynthetically accessible, high flexibilityPoor solubility, potential for lower cell permeability
Rigid Linker (e.g., containing piperazine)Conformational constraintPre-organizes PROTAC for binding, can improve selectivity and metabolic stabilityMore synthetically challenging, may not achieve productive ternary complex geometry

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture Cell Culture (e.g., HEK293T, Cancer Cell Line) PROTAC_Treatment PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (Densitometry for DC50 and Dmax) Western_Blot->Data_Analysis

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

To ensure the reproducibility of experiments evaluating PROTAC efficacy, detailed methodologies for key assays are provided below.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

MTS Assay for Cell Viability

Objective: To assess the effect of PROTAC treatment on cell viability.

Materials:

  • Cells and culture medium

  • PROTAC compound

  • 96-well plates

  • MTS reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's protocol.

    • Incubate the plate at 37°C until a color change is observed.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like alkyl and PEG chains offer synthetic ease, the specific properties of the linker, such as its length and hydrophilicity, must be carefully optimized for each target protein and E3 ligase pair. The this compound linker, with its PEG composition, offers advantages in terms of solubility and permeability, which can translate to improved degradation efficacy. However, as the illustrative data suggests, systematic evaluation of different linker types and lengths is essential for the development of potent and selective protein degraders. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the discovery of novel therapeutics.

References

Navigating the Spacer: A Comparative Guide to PEG8 and Other PEG Chain Lengths in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often decisive, component in this design is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of the performance of PROTACs employing PEG8 and other PEG chain lengths, supported by experimental data and detailed methodologies, to inform the strategic design of these innovative molecules.

The linker in a PROTAC is far more than a simple tether; it plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1] Its length and composition are critical for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent proteasomal degradation.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1]

The Influence of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison

The optimal PEG linker length is not a universal constant but is highly dependent on the specific target protein and the E3 ligase being recruited.[4] Systematic studies have demonstrated that varying the number of PEG units can dramatically impact a PROTAC's degradation potency (DC50) and its maximal degradation efficacy (Dmax).

Below are tables summarizing quantitative data from studies on PROTACs targeting various proteins with different PEG linker lengths.

Target ProteinE3 LigaseLinker CompositionDC50Dmax (%)Reference
BRD4CRBN0 PEG units< 0.5 µMNot Reported
BRD4CRBN1-2 PEG units> 5 µMNot Reported
BRD4CRBN4-5 PEG units< 0.5 µMNot Reported
BRD4VHLPEG32.7 nM>95
BRD4VHLPEG41.8 nM>95
BRD4VHLPEG51.2 nM>95
BRD4VHLPEG63.5 nM>95
Table 1: Comparative efficacy of BRD4-targeting PROTACs with varying PEG linker lengths.
Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHL< 12No degradation-
TBK1VHL21396
TBK1VHL2929276
Table 2: Degradation potency of TBK1-targeting PROTACs with different linker lengths.
Target ProteinE3 LigaseLinker Length (atoms)IC50 (µM) for Cell Viability% ER DegradedReference
ERαVHL9~40~60
ERαVHL12~25~75
ERαVHL16~10~90
ERαVHL19~30~70
ERαVHL21~50~50
Table 3: Correlation of ERα degradation and cytotoxicity with varying linker lengths.

These data highlight a recurrent theme in PROTAC design: the existence of an optimal linker length that is target-specific. For BRD4 degradation mediated by a VHL-recruiting PROTAC, a PEG5 linker appears to be optimal, while for TBK1, a 21-atom linker was most effective. In the case of ERα, a 16-atom linker demonstrated the best performance. These examples underscore the necessity of empirical determination of the optimal linker for each new PROTAC system.

Visualizing the Process: From Mechanism to Workflow

To further elucidate the concepts central to PROTAC development, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship governing linker length and efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (Target-expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay Parallel Experiment: Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Degradation_Analysis 6. Data Analysis (Quantify DC50 and Dmax) Western_Blot->Degradation_Analysis Viability_Analysis Data Analysis (Determine IC50) Viability_Assay->Viability_Analysis

A flowchart outlining the key steps in evaluating PROTAC efficacy in vitro.

Linker_Length_Logic Logical Relationship of Linker Length and PROTAC Efficacy Too_Short Linker Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal_Length Optimal Linker Length (e.g., PEG8) Stable_Ternary Stable & Productive Ternary Complex Optimal_Length->Stable_Ternary Too_Long Linker Too Long Inefficient_Ub Inefficient Ubiquitination Too_Long->Inefficient_Ub Reduced_Efficacy Reduced Efficacy Steric_Hindrance->Reduced_Efficacy Inefficient_Ub->Reduced_Efficacy Maximal_Efficacy Maximal Efficacy Stable_Ternary->Maximal_Efficacy

A diagram showing the impact of linker length on PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance. Below are protocols for key experiments cited in this guide.

Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Assay Procedure (CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background reading from all values.

    • Plot the luminescence values against the PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)

These biophysical assays are used to characterize the formation and stability of the ternary complex.

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or CRBN) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject the PROTAC over the immobilized target protein to determine its binary binding affinity.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the data to determine the ternary complex binding affinity and kinetics, including the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the binding of the other.

Conclusion

The length of the PEG linker is a paramount consideration in the design of efficacious PROTACs. The presented data and methodologies underscore that while longer PEG chains like PEG8 can be advantageous in certain contexts by providing necessary flexibility and spacing, the optimal linker length is exquisitely dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a range of PEG chain lengths, is therefore essential for the development of potent and selective protein degraders. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical comparative studies and advance the field of targeted protein degradation.

References

Beyond the PEG Chain: A Comparative Guide to Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While polyethylene glycol (PEG) linkers like Boc-NH-PEG8-C2-Br have been widely adopted due to their hydrophilicity and synthetic tractability, a growing body of evidence demonstrates that moving beyond simple PEG chains can unlock significant improvements in degradation potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of alternatives to traditional PEG linkers, offering researchers, scientists, and drug development professionals a data-driven resource for rational PROTAC design.

The Evolving Landscape of PROTAC Linkers

The linker in a PROTAC molecule is far from a passive spacer; it actively influences the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] Its length, rigidity, and chemical composition dictate the crucial protein-protein interactions within this complex, ultimately governing the efficiency of ubiquitination and subsequent proteasomal degradation.[2][3] The limitations of PEG linkers, such as potential metabolic instability and a lack of conformational control, have spurred the exploration of a diverse array of alternative linker chemistries.[4]

This guide will delve into the performance of three major classes of alternative linkers:

  • Alkyl and Alkyl/Ether Linkers: Offering a more hydrophobic and often more rigid alternative to PEG chains.

  • Rigid Linkers: Incorporating cyclic moieties like piperazine, piperidine, or triazole rings to pre-organize the PROTAC into a bioactive conformation.

  • Cleavable Linkers: Featuring motifs that can be cleaved by specific intracellular triggers, such as light or redox conditions, allowing for spatiotemporal control of PROTAC activity.

Head-to-Head Comparison: Linker Performance in BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established target for PROTAC-mediated degradation. The following tables summarize quantitative data from studies on BRD4-targeting PROTACs, comparing the degradation efficiency and cellular permeability of different linker types.

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for BRD4-Targeting PROTACs with Different Linkers

Linker TypeE3 LigaseDC50 (nM)Dmax (%)Cell Line
PEG-based VHL~25>90HeLa
Alkyl/Ether VHL39622Rv1
Piperazine-containing CRBN<1>90Burkitt's lymphoma (BL) cells[5]
Triazole-containing VHLLow nM>90Not specified

Table 2: Comparison of Physicochemical and Permeability Properties of BRD4-Targeting PROTACs

Linker TypeMolecular Weight (Da)cLogPTPSA (Ų)Permeability (PAMPA, 10⁻⁶ cm/s)
PEG-based ~950~3.5~200Low to Moderate
Alkyl/Ether ~850~5.0~150Moderate to High
Piperazine-containing ~900~4.0~180Moderate

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and experimental evaluation of these PROTACs, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection & Quantification F->G H Data Analysis (DC50 & Dmax) G->H

Western Blot Experimental Workflow

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed protocols for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol outlines the standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Signal Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities and normalize the target protein signal to the loading control.
  • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
  • The acceptor plate is filled with buffer.

2. Compound Addition:

  • The PROTAC compounds are added to the donor wells of the filter plate.

3. Incubation:

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

4. Quantification:

  • The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

5. Permeability Calculation:

  • The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.

Synthesis of Alternative Linkers: A Brief Overview

The synthesis of PROTACs with alternative linkers often requires multi-step synthetic sequences. Below is a conceptual overview of the synthesis of a triazole-containing linker, a popular "clickable" linker.

1. Functionalization of Building Blocks:

  • The warhead (e.g., JQ1) is functionalized with an azide group.
  • The E3 ligase ligand (e.g., a VHL ligand) is functionalized with a terminal alkyne.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • The azide-functionalized warhead and the alkyne-functionalized E3 ligase ligand are reacted in the presence of a copper(I) catalyst.
  • This "click" reaction forms a stable triazole ring, covalently linking the two components of the PROTAC.

Conclusion: Rational Linker Design for Next-Generation PROTACs

The data presented in this guide underscore the critical role of the linker in determining the overall performance of a PROTAC. While PEG linkers remain a viable option, particularly in early-stage discovery, the exploration of alternative linker chemistries offers a powerful strategy to enhance degradation potency, modulate physicochemical properties, and achieve greater therapeutic potential. Alkyl/ether linkers can improve permeability, while rigid linkers containing cyclic moieties can pre-organize the PROTAC for optimal ternary complex formation, leading to enhanced degradation efficiency. Furthermore, the advent of cleavable and photoswitchable linkers provides exciting opportunities for spatiotemporal control over protein degradation.

The rational design of PROTACs requires a multi-parameter optimization approach, considering not only the linker but also the interplay between the warhead, E3 ligase ligand, and the specific biological context. By leveraging the comparative data and experimental protocols provided in this guide, researchers can make more informed decisions in the design and synthesis of next-generation protein degraders with improved efficacy and drug-like properties.

References

A Comparative Guide to the Mass Spectrometry Analysis of Boc-NH-PEG8-C2-Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of all components is paramount. The linker, which connects the targeting moiety to the payload, plays a critical role in the efficacy and safety of these complex molecules. Boc-NH-PEG8-C2-Br is a widely utilized heterobifunctional linker, featuring a Boc-protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a bromoethyl group for conjugation. Its defined length and composition are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the final conjugate.

Mass spectrometry is an indispensable analytical tool for the structural verification and purity assessment of such linkers. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound and similar PEG-based linkers, supported by experimental protocols and data interpretation.

Performance Comparison: this compound and Alternatives

The choice of a linker can significantly impact the properties of a bioconjugate. Variations in PEG chain length or terminal functional groups will alter the molecular weight, hydrophilicity, and reactivity of the linker. Below is a comparison of this compound with common alternatives.

LinkerChemical FormulaMolecular Weight ( g/mol )[1]Exact Mass[1]Key Features
This compound C23H46BrNO10576.52575.23008-unit PEG spacer provides a balance of hydrophilicity and length. The bromoethyl group is a reactive handle for conjugation.
Boc-NH-PEG4-C2-BrC15H30BrNO6399.30399.1256Shorter 4-unit PEG spacer, resulting in a more compact linker.
Boc-NH-PEG12-C2-BrC31H62BrNO14752.73751.3364Longer 12-unit PEG spacer, offering increased hydrophilicity and greater distance between conjugated molecules.
Boc-NH-PEG8-COOHC24H47NO12541.63541.3098Carboxylic acid terminus instead of bromide, allowing for different conjugation chemistries (e.g., amide bond formation).[2]

Mass Spectrometry Analysis Techniques

The two primary mass spectrometry techniques for analyzing PEGylated linkers are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

TechniqueIonization PrincipleKey AdvantagesKey Considerations
Electrospray Ionization (ESI) Soft ionization of molecules from a liquid solution.[3]Readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). Provides information on multiply charged species.Susceptible to ion suppression from salts and detergents. Can produce complex spectra with multiple charge states for larger molecules.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Co-crystallization of the analyte with a matrix that absorbs laser energy, leading to soft ionization.High tolerance to salts and buffers. Primarily produces singly charged ions, simplifying spectral interpretation. Excellent for determining the molecular weight distribution of polymers.Less amenable to direct coupling with LC. The choice of matrix is critical for successful ionization.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality mass spectrometry data. Below are generalized protocols for the analysis of this compound.

Protocol 1: LC-ESI-MS Analysis

This method is ideal for assessing the purity of the linker and for its identification in reaction mixtures.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 120 °C.

  • Mass Range: m/z 100 - 2000.

Protocol 2: MALDI-TOF MS Analysis

This method is well-suited for the rapid confirmation of the molecular weight of the purified linker.

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve this compound in acetonitrile or a suitable solvent at approximately 1 mg/mL.

2. Spotting:

  • Mix the matrix solution and the analyte solution in a 10:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. Mass Spectrometer Settings:

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Energy: Use the minimum energy necessary to obtain a good signal, to be optimized for the specific instrument.

  • Mass Range: m/z 200 - 1000.

Data Interpretation and Expected Results

For this compound (Exact Mass: 575.2300 Da):

  • ESI-MS: In positive ion mode, the primary observed ions would be the protonated molecule [M+H]+ at m/z 576.2378 and the sodium adduct [M+Na]+ at m/z 598.2198. Depending on the source conditions, ammonium adducts [M+NH4]+ at m/z 593.2639 may also be present. Due to the presence of two bromine isotopes (79Br and 81Br), the isotopic pattern will show two major peaks separated by approximately 2 Da with nearly equal intensity.

  • MALDI-TOF MS: Similar to ESI-MS, the spectrum is expected to be dominated by the singly charged protonated [M+H]+ and sodiated [M+Na]+ species. The high resolution of TOF analyzers should allow for clear resolution of the bromine isotopic pattern.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]+ ion is expected to show characteristic losses related to the Boc protecting group, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Cleavage of the PEG chain would result in a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute lc_separation LC Separation (for ESI) dilute->lc_separation LC-MS ionization Ionization (ESI or MALDI) dilute->ionization MALDI-MS lc_separation->ionization ms_analysis Mass Analysis (TOF or Orbitrap) ionization->ms_analysis deconvolution Deconvolution (if needed) ms_analysis->deconvolution interpretation Spectral Interpretation deconvolution->interpretation

Caption: Workflow for the mass spectrometry analysis of this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a precursor for linkers used in PROTACs. The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.

protac_pathway cluster_ternary Ternary Complex Formation protac PROTAC (with PEG8 linker) ternary_complex POI-PROTAC-E3 Complex protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination poly_ub_poi Polyubiquitinated POI ubiquitination->poly_ub_poi degradation Degradation poly_ub_poi->degradation proteasome Proteasome proteasome->degradation fragments Peptide Fragments degradation->fragments

Caption: PROTAC mechanism with a PEG8-containing linker.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its analogs. For specific applications, optimization of the described protocols will be necessary to achieve the best results. The combination of high-resolution mass spectrometry with other analytical techniques like NMR will provide the most comprehensive characterization of these critical linker molecules.

References

A Comparative Guide to the NMR Analysis of Boc-NH-PEG8-C2-Br and Alternative PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of Boc-NH-PEG8-C2-Br, a heterobifunctional Polyethylene Glycol (PEG) linker, with other relevant PEG linkers. Understanding the structural characteristics of these linkers through NMR is essential for their application in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document presents quantitative ¹H and ¹³C NMR data, comprehensive experimental protocols, and a visual representation of the analytical workflow.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and two common alternative PEG linkers: one with a carboxylic acid terminus (Boc-NH-PEG8-COOH) and another with a different chain length and an amine terminus (t-Boc-N-amido-PEG4-amine). The chemical shifts are based on the analysis of similar compounds and established functional group effects. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (CDCl₃)

AssignmentThis compound (Expected)Boc-NH-PEG8-COOHt-Boc-N-amido-PEG4-amine
Boc Group
-C(CH₃)₃~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
PEG Backbone
-O-CH₂-CH₂-O-~3.64 ppm (br s, 32H)~3.65 ppm (br s, 32H)~3.64 ppm (br s, 16H)
Functional Group Adjacent Protons
-NH-CH₂-~3.25 ppm (q, 2H)~3.30 ppm (q, 2H)~3.31 ppm (t, 2H)
-CH₂-Br~3.45 ppm (t, 2H)--
-CH₂-COOH-~2.62 ppm (t, 2H)-
-CH₂-NH₂--~2.87 ppm (t, 2H)
-O-CH₂-~3.55 ppm (t, 2H)~3.73 ppm (t, 2H)~3.54 ppm (t, 2H)
Amide/Amine Protons
-NH-Boc~5.20 ppm (br s, 1H)~5.50 ppm (br s, 1H)~5.30 ppm (br s, 1H)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), t (triplet), q (quartet), and br s (broad singlet). Integration values represent the number of protons.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

AssignmentThis compound (Expected)Boc-NH-PEG8-COOHt-Boc-N-amido-PEG4-amine
Boc Group
-C (CH₃)₃~79.1 ppm~79.2 ppm~79.0 ppm
-C(C H₃)₃~28.4 ppm~28.4 ppm~28.4 ppm
PEG Backbone
-O-C H₂-C H₂-O-~70.5 ppm~70.6 ppm~70.5 ppm
Functional Group Adjacent Carbons
-NH-C H₂-~40.3 ppm~40.5 ppm~40.2 ppm
-C H₂-Br~30.2 ppm--
-C H₂-COOH-~35.1 ppm-
-C OOH-~172.5 ppm-
-C H₂-NH₂--~41.7 ppm
-O-C H₂-~69.8 ppm~67.1 ppm~70.1 ppm
Amide Carbonyl
-NH-C O-~156.1 ppm~156.2 ppm~156.1 ppm

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra, especially for hygroscopic compounds like PEGs.

  • Environment : Handle the PEG linker and deuterated solvent inside a glove box or a dry box under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contamination.[2]

  • Solvent : Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that has been dried over molecular sieves.[2]

  • Concentration : Accurately weigh 5-10 mg of the PEG linker into a clean, dry NMR tube.

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube and gently vortex to ensure complete dissolution.[2]

NMR Data Acquisition
  • Spectrometer : Data should be acquired on a 400 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR :

    • Pulse Program : A standard single-pulse sequence is typically sufficient.

    • Number of Scans : 16-64 scans.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR :

    • Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

Data Processing
  • Software : Use standard NMR processing software such as MestReNova, TopSpin, or similar platforms.

  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation.

  • Phasing and Baseline Correction : Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm for a flat baseline.

  • Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0.00 ppm.

  • Integration : Carefully integrate all peaks to determine the relative ratios of the different proton environments.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the NMR analysis of PEG linkers, from sample handling to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation A Weigh 5-10 mg of PEG Linker B Dissolve in 0.6-0.7 mL Dried CDCl3 A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform & Phasing D->F E->F G Baseline Correction F->G H Referencing to Solvent/TMS G->H I Integration & Peak Picking H->I J Assign Chemical Shifts I->J K Verify Functional Groups J->K L Confirm Structure & Purity K->L

Caption: Workflow for NMR Analysis of PEG Linkers.

References

A Comparative Purity Analysis of Commercially Available Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the success and reproducibility of their work. This is particularly true for bifunctional linkers like Boc-NH-PEG8-C2-Br, which are increasingly utilized in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The presence of impurities can lead to unwanted side reactions, difficulties in purification, and potentially compromise the biological activity and safety of the final product.

This guide provides a comparative purity analysis of commercially available this compound, offering a framework for evaluating such products. Due to the proprietary nature of specific supplier data, this guide presents a representative comparison based on typical analytical results for this class of compound. We will detail the key analytical techniques for purity assessment and provide standardized experimental protocols.

Comparison of Purity from Representative Commercial Suppliers

The purity of this compound can vary between different commercial sources. These variations often stem from differences in synthetic routes and purification methods. Below is a summary of typical purity data for this product from three representative, anonymized suppliers.

SupplierStated PurityAnalytical Method(s)Observed Purity (Typical)Common Impurities Observed
Supplier A >98%HPLC, NMR98.5%PEG7 or PEG9 analogues, starting materials
Supplier B ≥95%HPLC96.2%Unidentified polar impurities, residual solvent
Supplier C >95%HPLC, LC-MS97.8%Di-bromo species, hydrolyzed starting material

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of material. A comprehensive CoA should include not just the purity value but also the raw data from the analytical techniques used, such as HPLC chromatograms and NMR spectra.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the main component and detecting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can also be used for purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the percentage purity of the main compound and to detect and quantify impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To identify the molecular weights of the main component and any impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: 100-1500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the compound and assess its purity against a known standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The integral ratios of characteristic peaks can be used to assess purity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Visualizing the Analysis and Application Context

To better understand the workflow and potential applications of this compound, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample Commercial This compound Prep Sample Preparation Sample->Prep HPLC HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS NMR NMR Spectroscopy Prep->NMR Purity Purity Assessment (% Area) HPLC->Purity ImpurityID Impurity Identification LCMS->ImpurityID Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis Purity->CoA ImpurityID->CoA Structure->CoA PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC Molecule (containing PEG linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub recruits PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation Peptides Small Peptides Degradation->Peptides Logical_Relationship cluster_comparison Comparative Assessment cluster_methods Analytical Methods cluster_outcome Decision Making Title Purity Analysis of this compound SupplierA Supplier A (High Purity) Title->SupplierA SupplierB Supplier B (Standard Purity) Title->SupplierB SupplierC Supplier C (Good Purity) Title->SupplierC HPLC HPLC SupplierA->HPLC LCMS LC-MS SupplierA->LCMS NMR NMR SupplierA->NMR SupplierB->HPLC SupplierC->HPLC SupplierC->LCMS Decision Supplier Selection HPLC->Decision LCMS->Decision NMR->Decision

The Crucial Connecting Element: A Comparative Guide to PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of highly effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. While the choice of ligands is critical, the linker is far from a passive component; its length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.

This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Linker's Pivotal Role in PROTAC Function

The primary function of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex.[1] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, as it brings the E3 ligase in close enough proximity to the target protein to enable ubiquitination and subsequent degradation by the proteasome.[1][2] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][3] Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.

Comparative Analysis of Common Linker Types

The most common linker types used in PROTAC design are Polyethylene Glycol (PEG), alkyl chains, and rigid linkers. Each class possesses distinct characteristics that influence the overall performance of the PROTAC.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and Polyethylene Glycol (PEG) chains are the most frequently used linkers due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.

  • PEG Linkers: These are more hydrophilic than alkyl chains and can improve the solubility and cell permeability of PROTACs. However, their flexibility can sometimes lead to less stable ternary complexes.

Rigid Linkers

There is a growing interest in the use of more rigid linkers, such as those containing alkynes, piperazines, or triazoles, to improve potency and selectivity. Rigid linkers can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially leading to more stable interactions and enhanced degradation efficiency. However, the synthesis of PROTACs with rigid linkers can be more challenging.

Quantitative Comparison of PROTAC Efficacy with Different Linkers

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Comparison of Alkyl and PEG Linkers for BRD4 Degradation

PROTACE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC APomalidomideAlkyl850>90
PROTAC BPomalidomidePEG925>95
PROTAC CPomalidomidePEG1210>98
PROTAC DPomalidomidePEG1550>90

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1VHL LigandAlkyl12~100~70
PROTAC 2VHL LigandAlkyl16<10>90
PROTAC 3VHL LigandAlkyl20~50~80

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC XVHL LigandFlexible (PEG)25~85
PROTAC YVHL LigandRigid (Piperazine-based)<1>95

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein Extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax 7. Determination of DC50 and Dmax Data_Analysis->DC50_Dmax

Caption: Workflow for determining PROTAC efficacy.

Experimental Protocols

Accurate determination of DC50 and Dmax values is essential for comparing the efficacy of different PROTACs. Western blotting is a widely used technique for this purpose.

Protocol: Determination of DC50 and Dmax by Western Blotting

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal using an imaging system.

4. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the target protein levels to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve by plotting the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The linker is a critical determinant of a PROTAC's efficacy, and its rational design is paramount for developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic advantages, rigid linkers are emerging as a promising strategy to enhance potency and improve pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. The systematic evaluation of PROTAC candidates using robust biophysical and cellular assays, as outlined in this guide, is essential for understanding the structure-activity relationships that govern their efficiency and for ultimately advancing the development of this transformative therapeutic modality.

References

A Researcher's Guide to the In Vitro Validation of Protein Degradation by PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that simply block a protein's function, PROTACs mediate the degradation of the target protein by co-opting the cell's natural ubiquitin-proteasome system. This unique mechanism of action demands a rigorous and multifaceted validation process to ensure on-target efficacy and selectivity.

This guide provides an objective comparison of key in vitro methods for validating PROTAC-mediated protein degradation. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Protein Degradation Proteasome->Degradation Mediates Western_Blot_Workflow A 1. Cell Treatment: Treat cells with varying concentrations of PROTAC for a specific duration. B 2. Cell Lysis: Wash cells with ice-cold PBS and lyse to extract total protein. A->B C 3. Protein Quantification: Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE: Separate proteins by size. C->D E 5. Protein Transfer: Transfer proteins to a membrane. D->E F 6. Immunoblotting: Block membrane and incubate with primary and secondary antibodies. E->F G 7. Detection: Visualize protein bands using a chemiluminescent substrate. F->G H 8. Analysis: Quantify band intensity to determine the extent of protein degradation. G->H HiBiT_Workflow A 1. Cell Line Generation: CRISPR/Cas9-mediated knock-in of HiBiT tag at the endogenous locus of the POI. B 2. LgBiT Delivery: Introduce LgBiT protein into the cells. A->B C 3. PROTAC Treatment: Treat cells with the PROTAC. B->C D_endpoint 4a. Endpoint Assay: Lyse cells and add Nano-Glo® HiBiT Lytic Detection Reagent. C->D_endpoint D_kinetic 4b. Kinetic Assay: Add Nano-Glo® Live Cell Substrate before treatment. C->D_kinetic E 5. Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein. D_endpoint->E D_kinetic->E BRD4_cMyc_Pathway cluster_pathway BRD4/c-Myc Signaling Pathway BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation BRD4 Degradation BRD4->Degradation SuperEnhancer Super-Enhancers BRD4->SuperEnhancer Binds to Degradation->SuperEnhancer Prevents binding cMyc_Gene c-Myc Gene SuperEnhancer->cMyc_Gene Activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

Assessing the Impact of Linker Composition on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets.[1] These heterobifunctional molecules function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a ternary complex.[2][3] This complex is the critical intermediate that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] While the selection of high-affinity ligands for the POI and E3 ligase is crucial, the linker connecting these two "warheads" is far from a passive spacer.[5] The linker's composition, length, and rigidity profoundly influence the formation, stability, and productivity of the ternary complex, ultimately dictating the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of different linker strategies, summarizing key performance data and detailing the experimental protocols necessary to evaluate the impact of linker composition on ternary complex formation.

The Central Role of the Linker

The linker is an active participant in ternary complex formation. An optimal linker design facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability and cooperativity of the resulting complex. Conversely, a suboptimal linker can introduce steric hindrance or promote unproductive conformations, thereby compromising degradation efficiency. Key parameters influenced by the linker include:

  • Ternary Complex Stability and Cooperativity (α): The linker's geometry and chemical properties can either promote (positive cooperativity, α > 1) or hinder (negative cooperativity, α < 1) the binding of the second protein after the first has bound. High cooperativity is often, but not always, linked to more potent degradation.

  • Degradation Efficacy (DC₅₀ and Dₘₐₓ): These values represent the concentration for 50% degradation and the maximum degradation percentage, respectively. They are the ultimate cellular readout of a PROTAC's potency and are heavily influenced by the linker's ability to promote a productive ternary complex.

  • Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, metabolic stability, and cell permeability. For instance, incorporating hydrophilic elements can improve solubility, while rigidifying a linker can enhance conformational stability and permeability by enabling the shielding of polar surface area.

  • Selectivity: Subtle modifications to linker length or the point of attachment can alter the geometry of the ternary complex, enabling selective degradation of one protein over a closely related homologue.

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC PROTAC PROTAC_out->PROTAC Cellular Uptake Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Comparison of Common Linker Compositions

PROTAC linkers are generally categorized by their flexibility. The choice of linker composition is a critical decision that requires balancing multiple factors, including synthetic tractability and the desired pharmacological profile.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and Polyethylene Glycol (PEG) chains are the most common motifs used in PROTAC design, valued for their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These simple hydrocarbon linkers provide significant conformational flexibility. While synthetically simple, their hydrophobicity can negatively impact the solubility of the final PROTAC molecule.

  • PEG Linkers: Known for their hydrophilicity, PEG linkers can enhance the aqueous solubility and cell permeability of PROTACs. The ethylene glycol units offer rotational freedom, providing the flexibility needed to span the distance between the POI and E3 ligase binding pockets.

Rigid Linkers

To reduce the entropic penalty of forming the ternary complex, researchers often employ more rigid linkers. These linkers, which may incorporate aromatic rings, alkynes, or cyclic structures like piperidines and piperazines, restrict the conformational freedom of the PROTAC. This pre-organization can stabilize the ternary complex, leading to enhanced degradation activity. However, excessive rigidity can also compromise the adaptability required for productive complex formation.

Quantitative Data Comparison

The optimal linker is highly dependent on the specific POI and E3 ligase pair. A linker that is effective for one system may be suboptimal for another. The following tables summarize experimental data from studies that systematically varied linker composition.

Table 1: Impact of Flexible Linker Length on BTK Degradation

This study investigated a series of PROTACs targeting Bruton's tyrosine kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase, using PEG linkers of varying lengths. The data shows that while positive cooperativity was not required for potent degradation, alleviating steric clashes by extending the linker was critical.

PROTACLinker Composition (n PEG units)Binary Binding KD (BTK, nM)Binary Binding KD (CRBN, nM)Cooperativity (α)Degradation (DC₅₀ in Ramos cells, nM)
1 21.11800< 1 (Negative)> 1000
4 51.21700< 1 (Negative)40
7 81.11600~ 1 (Non-cooperative)4
9 101.01500~ 1 (Non-cooperative)1
11 121.11500~ 1 (Non-cooperative)1
Data sourced from PNAS (2018).

Table 2: Comparison of Flexible vs. Rigid Linkers for H-PGDS Degradation

This study compared PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) with linkers of varying rigidity. While the more rigid PROTAC-2 showed improved membrane permeability, all compounds ultimately achieved comparable, potent degradation, highlighting a trade-off between permeability and ternary complex stability.

PROTACLinker TypeLinker CompositionTernary Complex KD (nM)Cell Permeability (10⁻⁶ cm/s)Degradation (DC₅₀, pM)
PROTAC-1 FlexiblePEG-based0.960.3317.3
PROTAC-2 Semi-RigidSpiro[3.3]heptane2.51.216.3
PROTAC-3 RigidBicyclohexyl3.50.8116.5
Data sourced from bioRxiv (2023).

digraph "Linker_Properties_Impact" {
graph [splines=true, overlap=false, rankdir=LR];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [color="#5F6368", penwidth=1.5];

subgraph "cluster_properties" { label="Linker Properties"; bgcolor="#F1F3F4"; Prop [shape=point, style=invis]; Length [label="Length", fillcolor="#FFFFFF", fontcolor="#202124"]; Rigidity [label="Rigidity / Flexibility", fillcolor="#FFFFFF", fontcolor="#202124"]; Composition [label="Composition\n(e.g., PEG, Alkyl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Attachment [label="Attachment Points", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_performance" { label="PROTAC Performance Metrics"; bgcolor="#FFFFFF"; Perf [shape=point, style=invis]; Stability [label="Ternary Complex\nStability & Cooperativity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="Physicochemical Properties\n(Permeability, Solubility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Efficacy [label="Degradation Efficacy\n(DC₅₀, Dₘₐₓ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Target Selectivity", fillcolor="#FBBC05", fontcolor="#202124"]; }

{Length, Rigidity, Composition, Attachment} -> Stability [arrowhead=normal]; {Length, Rigidity, Composition, Attachment} -> Permeability [arrowhead=normal]; Stability -> Efficacy [arrowhead=normal]; Permeability -> Efficacy [arrowhead=normal]; {Length, Attachment} -> Selectivity [arrowhead=normal]; }

Caption: Linker Properties Influence PROTAC Performance.

Key Experimental Protocols

A multi-faceted approach is required to fully characterize the effects of linker composition. Biophysical assays are used to quantify binding events, while cell-based assays measure the ultimate biological outcome.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful, label-free technique for measuring the real-time kinetics (kₐ, kₑ) and affinity (Kₑ) of binary and ternary complex formation. It is currently the only method that can directly measure the dissociative half-life of the ternary complex, a key parameter influencing degradation rates.

General Methodology:

  • Immobilization: Covalently immobilize a high-purity, tagged (e.g., His-tagged, AviTag) E3 ligase complex (e.g., VCB: von Hippel-Lindau, Elongin C, Elongin B) onto a suitable sensor chip surface (e.g., NTA, Streptavidin).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

    • Separately, determine the binary affinity of the PROTAC for the target protein in solution.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, near-saturating concentration of the target protein pre-incubated with varying concentrations of the PROTAC over the E3 ligase surface.

    • The increase in response units (RU) compared to the PROTAC-only injection indicates ternary complex formation.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, kinetic models for ternary) to extract kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the PROTAC's affinity for one protein in the absence and presence of the other.

SPR_Workflow start Start prep Prepare Sensor Chip (e.g., NTA, Streptavidin) start->prep immobilize Immobilize Tagged E3 Ligase prep->immobilize binary Binary Analysis: Inject PROTAC alone over E3 Ligase immobilize->binary ternary Ternary Analysis: Inject PROTAC + POI over E3 Ligase binary->ternary data Data Processing: Fit Sensorgrams to Binding Models ternary->data results Determine: - Binary Kₑ - Ternary Kinetics (kₐ, kₑ) - Cooperativity (α) data->results end End results->end

Caption: Workflow for SPR-based Ternary Complex Analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₑ, ΔH, ΔS). It is considered a gold-standard in-solution technique for accurately measuring binding affinity and cooperativity without labels or immobilization.

General Methodology:

  • Sample Preparation: Place one binding partner (e.g., the E3 ligase) in the sample cell and the other (the PROTAC) in the injection syringe. All components must be in identical buffer to minimize heats of dilution.

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

  • Ternary Titration: To measure cooperativity, perform the same titration in the presence of a saturating concentration of the target protein.

  • Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperativity is calculated from the change in affinity.

Western Blotting for Protein Degradation

This is the standard method to quantify the reduction in intracellular target protein levels following PROTAC treatment.

General Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density. Treat the cells with a dose-response curve of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the target protein, followed by a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP). Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis: Add a chemiluminescent substrate and image the resulting signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG8-C2-Br: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Boc-NH-PEG8-C2-Br must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this PEGylated compound, in line with established safety guidelines.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to these hazards, it is imperative that this chemical is not disposed of down the drain or in regular trash. All personnel handling this substance should be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Hazard Data

For quick reference, the key hazard classifications for this compound are summarized below.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed through an approved hazardous waste collection program.[2] Adherence to the following procedural steps is mandatory for ensuring safe and compliant disposal.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, contaminated materials, and solutions, as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid dangerous reactions. Specifically, keep it separate from incompatible substances such as strong oxidizing agents.

2. Containerization:

  • Use a dedicated, chemically compatible waste container for collecting this compound waste. Plastic containers are often preferred for their durability.

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.

  • The original product container may be used for waste accumulation, provided it is in good condition.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

  • Indicate the date when waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The SAA should be a well-ventilated, secure location away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Disposal of Empty Containers:

  • A container that has held this compound must be managed as hazardous waste.

  • For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a solvent capable of removing the chemical residue.

  • The rinseate from this process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove all chemical labels from the empty container before placing it in the regular trash.

6. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's designated hazardous waste disposal service.

  • Follow all institutional procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Container Management cluster_2 Final Disposal Path cluster_3 Empty Container Disposal A This compound Waste Generated B Is it hazardous waste? A->B C Select Compatible & Labeled Container B->C Yes D Store in Designated Satellite Accumulation Area C->D E Is container full or storage limit reached? D->E F Arrange for Pickup by Hazardous Waste Program E->F Yes G Continue to Add Waste E->G No G->D H Container is Empty I Triple-Rinse Container H->I J Collect Rinseate as Hazardous Waste I->J K Deface Label & Dispose of Container in Regular Trash I->K

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can mitigate risks, ensure regulatory compliance, and contribute to a safe and environmentally responsible research environment.

References

Personal protective equipment for handling Boc-NH-PEG8-C2-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Boc-NH-PEG8-C2-Br. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Safety Data Summary

This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. While comprehensive toxicological data is not available, the Safety Data Sheet (SDS) and the chemical structure indicate specific hazards that must be managed. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Identifier Value
Chemical Name tert-butyl (2-bromoethyl(oxy)ethoxy)ethyl)carbamate
CAS Number Not available
Molecular Formula C23H46BrNO10
Molecular Weight 576.52 g/mol
GHS Classification Acute Toxicity, Oral (Category 4), H302; Acute Aquatic Toxicity (Category 1), H400; Chronic Aquatic Toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264, P270, P273, P301+P312, P330, P391, P501[1]
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound to minimize exposure risk.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times. A face shield is required when handling larger quantities or when there is a splash hazard.
Hand Protection Double-gloving with chemical-resistant glovesWear two pairs of powder-free nitrile or neoprene gloves. The alkyl bromide component necessitates robust chemical resistance. Change gloves immediately if contaminated, and every 30-60 minutes during prolonged handling.
Body Protection Chemical-resistant laboratory coatA long-sleeved, impermeable lab coat that closes in the back is required to protect against skin contact.
Respiratory Protection Certified chemical fume hoodAll handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.

Experimental Protocols: Step-by-Step Guidance

Given that PEGylated compounds can be hygroscopic, proper technique is crucial to ensure accuracy and safety.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: spatulas, weigh paper or boat, and pre-labeled vials.

    • Don all required PPE as specified in the table above.

  • Weighing Procedure:

    • Place an analytical balance inside the chemical fume hood if possible, away from direct airflow to ensure accuracy.

    • If a balance cannot be placed inside the hood, pre-weigh a sealed container (e.g., a vial with a cap) outside the hood.

    • Inside the fume hood, carefully transfer the desired amount of this compound to the pre-weighed container.

    • Seal the container before removing it from the fume hood to re-weigh.

    • Repeat the addition and weighing steps until the target weight is achieved.

  • Dissolving the Compound:

    • Add the desired solvent to the container with the weighed this compound inside the chemical fume hood.

    • Cap the container and mix by vortexing or sonicating until fully dissolved.

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Response:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the substance has contacted skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.

    • Work from the outside of the spill inwards to prevent spreading.

    • Once the material is fully absorbed, carefully scoop the absorbent mixture into a labeled, sealable hazardous waste container.

  • Decontamination:

    • Wipe down the spill area and any contaminated equipment with a detergent solution, followed by a rinse with 70% ethanol or isopropanol.

    • Place all cleaning materials into the hazardous waste container.

Disposal Plan

Proper disposal of this compound and its waste is crucial due to its aquatic toxicity.

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local and institutional regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container lined with a plastic bag. The container should be clearly labeled with the contents.
Liquid Waste (Solutions containing the compound) Collect in a dedicated, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain. The container should be kept closed when not in use.
Contaminated PPE Dispose of used gloves and other disposable PPE in the designated hazardous waste stream.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash emergency_spill Spill Occurs emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean and Decontaminate emergency_contain->emergency_clean emergency_report Report Incident emergency_clean->emergency_report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.